molecular formula C5H10ClNO3 B12052832 5-Aminolevulinic-13C5-15N Acid Hydrochloride

5-Aminolevulinic-13C5-15N Acid Hydrochloride

Número de catálogo: B12052832
Peso molecular: 173.55 g/mol
Clave InChI: ZLHFONARZHCSET-BVNCJLROSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Aminolevulinic-13C5-15N Acid Hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO3 and its molecular weight is 173.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Aminolevulinic-13C5-15N Acid Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminolevulinic-13C5-15N Acid Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C5H10ClNO3

Peso molecular

173.55 g/mol

Nombre IUPAC

5-(15N)azanyl-4-oxo(1,2,3,4,5-13C5)pentanoic acid;hydrochloride

InChI

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i1+1,2+1,3+1,4+1,5+1,6+1;

Clave InChI

ZLHFONARZHCSET-BVNCJLROSA-N

SMILES isomérico

[13CH2]([13CH2][13C](=O)O)[13C](=O)[13CH2][15NH2].Cl

SMILES canónico

C(CC(=O)O)C(=O)CN.Cl

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of 5-Aminolevulinic-13C5-15N Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Aminolevulinic Acid (5-ALA), a key precursor in the biosynthesis of tetrapyrroles like heme, has emerged as a critical agent in clinical theranostics, particularly in fluorescence-guided surgery and photodynamic therapy for cancer.[1][2][3] The utility of 5-ALA in quantitative research, such as metabolic flux analysis and as an internal standard in pharmacokinetic studies, necessitates the use of its stable isotope-labeled counterpart. This guide provides a comprehensive technical overview of a robust synthetic strategy for producing high-purity 5-Aminolevulinic-13C5-15N Acid Hydrochloride. Furthermore, it establishes a self-validating analytical framework for the rigorous determination of its isotopic and chemical purity, leveraging high-resolution mass spectrometry and NMR spectroscopy. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of synthesizing and validating this essential research compound.

Introduction & Significance

The Clinical Role of 5-Aminolevulinic Acid (5-ALA)

5-Aminolevulinic acid is a naturally occurring delta-amino acid that serves as the first committed intermediate in the porphyrin synthesis pathway in mammals.[4] When administered exogenously, 5-ALA bypasses the natural rate-limiting feedback mechanism of this pathway, leading to a significant accumulation of the fluorescent photosensitizer, Protoporphyrin IX (PpIX), in metabolically active cells.[3] Cancer cells, particularly those in high-grade gliomas, exhibit a higher uptake of 5-ALA and a reduced enzymatic capacity to convert PpIX to heme.[5] This differential accumulation allows for the real-time visualization of malignant tissue through PpIX's red fluorescence under blue light, a technique known as Photodynamic Diagnosis (PDD).[1] This has revolutionized fluorescence-guided tumor resection, significantly improving the extent of removal and patient outcomes.

The Imperative for Stable Isotope Labeling in Modern Research

The advancement of quantitative analytical techniques, especially those based on mass spectrometry, has made stable isotope-labeled compounds indispensable. For 5-ALA, the incorporation of five Carbon-13 (¹³C) atoms and one Nitrogen-15 (¹⁵N) atom creates 5-Aminolevulinic-13C5-15N Acid Hydrochloride, a molecule with a mass shift of +6 atomic mass units compared to its natural counterpart.[6]

This labeled analog is critical for:

  • Isotope Dilution Mass Spectrometry (IDMS): It serves as an ideal internal standard for the accurate quantification of unlabeled 5-ALA in biological matrices.[7] Because it shares identical chemical and physical properties with the analyte, it co-elutes chromatographically and experiences similar ionization efficiency, correcting for sample loss during preparation and matrix effects during analysis.

  • Metabolic Flux Analysis: Tracing the metabolic fate of the ¹³C and ¹⁵N atoms through the heme biosynthesis pathway provides invaluable insights into cellular metabolism in both healthy and diseased states.

  • NMR-Based Structural and Dynamic Studies: The presence of NMR-active ¹³C and ¹⁵N nuclei allows for advanced spectroscopic studies of 5-ALA and its downstream metabolites.[8][]

Synthesis of 5-Aminolevulinic-13C5-15N Acid Hydrochloride

Strategic Considerations for Isotopic Labeling

The primary objective of the synthesis is to achieve the highest possible isotopic enrichment at all six designated positions (>98 atom %) while maintaining high chemical purity. The chosen synthetic route must be efficient and utilize commercially available, highly enriched starting materials. A strategy employing phthalimide protection of the nitrogen atom is a well-established and robust method for synthesizing amino acids and their derivatives.[10][11] This approach prevents unwanted side reactions at the amine group during subsequent carbanion chemistry.

Proposed Synthetic Pathway

The following pathway is designed for high-yield incorporation of the stable isotopes. It begins with isotopically labeled starting materials and proceeds through a series of well-controlled chemical transformations.

Synthesis_Workflow A [¹⁵N]Potassium Phthalimide C Intermediate 1 (Phthalimido-[¹⁵N, ¹³C₂]glycine ethyl ester) A->C Alkylation 1 B [¹³C₂]Ethyl Bromoacetate B->C E Intermediate 2 (Michael Adduct) C->E Michael Addition 2 D [¹³C₃]Acrylonitrile D->E F Final Product (5-Aminolevulinic-¹³C₅-¹⁵N Acid HCl) E->F Acid Hydrolysis & Decarboxylation 3

Caption: High-level workflow for the synthesis of labeled 5-ALA HCl.

Detailed Experimental Protocol

This protocol is an illustrative pathway based on established chemical principles.[10] Researchers must adapt it based on available laboratory equipment and perform appropriate safety assessments.

Step 1: Synthesis of Phthalimido-[¹⁵N, ¹³C₂]glycine ethyl ester (Intermediate 1)

  • In a round-bottom flask under an inert nitrogen atmosphere, suspend [¹⁵N]Potassium Phthalimide in anhydrous Dimethylformamide (DMF).

  • Add [¹³C₂]Ethyl Bromoacetate dropwise to the suspension at room temperature. The bromoacetate is fully labeled, providing the first two ¹³C atoms.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture, pour it into ice water, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester. Purify by column chromatography.

    • Causality: This is a classic Gabriel synthesis, using the phthalimide anion as a robust nucleophile to displace the bromide, forming the C-N bond with the desired ¹⁵N isotope.

Step 2: Michael Addition to form Intermediate 2

  • Dissolve the purified Intermediate 1 in anhydrous Tetrahydrofuran (THF) and cool to -78°C under a nitrogen atmosphere.

  • Add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) dropwise to generate the enolate.

  • After stirring for 30 minutes, add [¹³C₃]Acrylonitrile. This introduces the remaining three ¹³C atoms into the carbon backbone.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Dry the combined organic layers and concentrate in vacuo. The resulting crude product is used directly in the next step.

    • Causality: The LDA deprotonates the carbon alpha to the ester, creating a nucleophilic enolate. This enolate then attacks the electrophilic beta-carbon of the fully labeled acrylonitrile in a conjugate (Michael) addition, efficiently forming the core carbon skeleton of the target molecule.

Step 3: Acid Hydrolysis, Decarboxylation, and Salt Formation

  • Reflux the crude Intermediate 2 in a solution of concentrated hydrochloric acid (6N HCl) for 8-12 hours.

  • This single step accomplishes three transformations: hydrolysis of the ester, hydrolysis of the nitrile, and removal of the phthalimide protecting group. The intermediate carboxylic acid then decarboxylates under the harsh conditions.

  • Cool the reaction mixture and filter to remove the phthalic acid byproduct.

  • Wash the aqueous filtrate with diethyl ether to remove any remaining organic impurities.

  • Concentrate the aqueous layer under reduced pressure to yield the crude hydrochloride salt.

  • Recrystallize the solid product from an acetone/water mixture to obtain pure 5-Aminolevulinic-13C5-15N Acid Hydrochloride.[10]

    • Causality: Concentrated HCl serves as both the reagent and solvent to hydrolyze all functional groups back to their parent carboxylic acid and amine forms. The heat drives the reaction and the subsequent decarboxylation. The final product precipitates as the hydrochloride salt, which is generally more stable and crystalline than the free amine.

Analytical Verification of Isotopic and Chemical Purity

A self-validating analytical system relies on orthogonal methods to confirm the identity, purity, and isotopic enrichment of the final product. Here, we combine High-Resolution Mass Spectrometry (HRMS) for isotopic verification and NMR for structural confirmation.

Protocol 1: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly using Time-of-Flight (TOF) or Orbitrap analyzers, provides the mass accuracy and resolution needed to separate the isotopologues and determine their relative abundances.[12]

Experimental Protocol:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized product in a 50:50 mixture of acetonitrile and water. Create a dilution to approximately 10 µg/mL for analysis.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a high-resolution mass analyzer.

  • LC Method: Employ a short C18 column with a simple isocratic flow of 0.1% formic acid in water/acetonitrile. The goal is not chromatographic separation of impurities (though that is a benefit) but to deliver a clean sample to the MS.

  • MS Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion [M+H]⁺. For 5-Aminolevulinic-13C5-15N Acid, the monoisotopic mass of the free base is 137.07 g/mol . The expected [M+H]⁺ is ~138.07 Da.

  • Data Analysis:

    • Extract the ion chromatogram for the target mass.

    • Generate the mass spectrum across the chromatographic peak.

    • Measure the peak areas or intensities for the entire isotopic cluster (from M to M+6).

    • Correct the measured abundances by subtracting the contribution of natural isotopes (e.g., the natural 1.1% ¹³C abundance).[13][14]

Data Presentation & Interpretation

The isotopic purity is calculated by comparing the abundance of the fully labeled ion (M+6) to the sum of all related isotopologues.

IsotopologueDescriptionTheoretical [M+H]⁺Observed Intensity (Example)Corrected Abundance (%)
MUnlabeled132.06Low / Not Detected< 0.1%
M+1 to M+5Incompletely labeled species133.06 - 137.07Low / Trace< 1.0% (sum)
M+6 Fully Labeled (¹³C₅, ¹⁵N₁) 138.07 High> 99%

Note: Table values are illustrative. The theoretical mass is for the free base; the observed m/z will be for the protonated molecule.

A product with high isotopic purity, such as 99 atom % ¹³C and 98 atom % ¹⁵N, will show a dominant M+6 peak.[6]

Protocol 2: Structural Confirmation by NMR Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation and can also give insights into isotopic enrichment.[15]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the final product in Deuterium Oxide (D₂O).

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. The spectrum will appear complex due to extensive ¹H-¹³C coupling. This complexity itself is a confirmation of ¹³C enrichment.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Five distinct signals corresponding to the five carbon atoms should be observed with high intensity, confirming the presence and location of the ¹³C labels. The absence of significant signals at natural abundance levels indicates high enrichment.

    • ¹⁵N NMR (optional): If available, direct detection or indirect (via ¹H-¹⁵N HSQC) will confirm the presence of the ¹⁵N label.

  • Interpretation: The chemical shifts, signal multiplicities (in the coupled ¹H spectrum), and integrations in the ¹³C spectrum must be consistent with the structure of 5-aminolevulinic acid.

Analytical Workflow Visualization

The following diagram outlines the logical flow of the verification process.

Analytical_Workflow Start Synthesized Final Product (5-ALA-¹³C₅-¹⁵N HCl) Split Divide Sample for Orthogonal Analysis Start->Split LCMS_Prep Sample Prep for LC-MS (Dilution in ACN/H₂O) Split->LCMS_Prep Path A NMR_Prep Sample Prep for NMR (Dissolve in D₂O) Split->NMR_Prep Path B LCMS_Run HRMS Analysis (e.g., TOF, Orbitrap) LCMS_Prep->LCMS_Run LCMS_Data Mass Spectrum Analysis: - Extract Isotope Cluster - Correct for Natural Abundance LCMS_Run->LCMS_Data Purity_Calc Calculate Isotopic Purity (Atom % ¹³C, Atom % ¹⁵N) LCMS_Data->Purity_Calc Final_Report Final Report: - Certified Isotopic Purity - Confirmed Structure Purity_Calc->Final_Report NMR_Run ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Run NMR_Data Spectral Interpretation: - Confirm ¹³C Positions - Verify Structure via ¹H Couplings NMR_Run->NMR_Data Structure_Confirm Structural Identity Confirmed NMR_Data->Structure_Confirm Structure_Confirm->Final_Report

Caption: A self-validating workflow for purity and identity confirmation.

Conclusion

The synthesis and validation of 5-Aminolevulinic-13C5-15N Acid Hydrochloride is a multi-faceted process that demands precision in both chemical execution and analytical characterization. The synthetic strategy detailed herein provides a reliable pathway to obtaining this vital compound with high isotopic enrichment. The subsequent analytical workflow, which leverages the complementary strengths of high-resolution mass spectrometry and NMR spectroscopy, establishes a trustworthy and self-validating system to certify the product's isotopic purity and structural integrity. For researchers in drug development and metabolic studies, adherence to such rigorous standards is paramount for generating accurate, reproducible, and impactful scientific data.

References

  • National Centre for Biotechnology Information. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles - PMC. Retrieved from [Link]

  • National Centre for Biotechnology Information. (2017). Radiochemical Synthesis and Evaluation of 13N-Labeled 5-Aminolevulinic Acid for PET Imaging of Gliomas - PMC. Retrieved from [Link]

  • National Centre for Biotechnology Information. (n.d.). Clinical applications of 5-aminolevulinic acid-mediated fluorescence for gastric cancer. Retrieved from [Link]

  • PubMed. (2017). Radiochemical Synthesis and Evaluation of 13N-Labeled 5-Aminolevulinic Acid for PET Imaging of Gliomas. Retrieved from [Link]

  • National Centre for Biotechnology Information. (n.d.). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Biosynthesis, biotechnological production and applications of 5-aminolevulinic acid. Retrieved from [Link]

  • ChemRxiv. (n.d.). 13C and 15N NMR Detection of Metabolites via Relayed Hyperpolarization at 1 T and 1.4 T. Retrieved from [Link]

  • Protein NMR. (2012). 15N,13C. Retrieved from [Link]

  • Semantic Scholar. (2024). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5‑Aminolevulinic Acid. Retrieved from [Link]

  • ACS Publications. (2024). Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. Retrieved from [Link]

  • Frontiers. (n.d.). Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN102627573B - Synthesis method for 5-aminolevulinic acid hydrochloride.
  • Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • Science Publishing Group. (2015). Mass Spectrometry Analysis of Isotopic Abundance of 13C, 2H, or 15N in Biofield Energy Treated Aminopyridine Derivatives. Retrieved from [Link]

  • PubMed. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). The synthesis and applications of 5-aminolevulinic acid (ALA) derivatives in photodynamic therapy and photodiagnosis. Retrieved from [Link]

  • MDPI. (2023). 5-Aminolevulinic Acid as a Theranostic Agent for Tumor Fluorescence Imaging and Photodynamic Therapy. Retrieved from [Link]

  • Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. Retrieved from [Link]

  • Frontiers. (n.d.). Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves. Retrieved from [Link]

  • PubMed. (2011). Measurement of 13C and 15N isotope labeling by gas chromatography/combustion/isotope ratio mass spectrometry to study amino acid fluxes in a plant-microbe symbiotic association. Retrieved from [Link]

Sources

physicochemical properties of stable isotope-labeled 5-ALA

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Characterization and Application of Stable Isotope-Labeled 5-Aminolevulinic Acid (5-ALA)

Executive Summary

5-Aminolevulinic acid (5-ALA) is the rate-limiting non-proteinogenic amino acid in the heme biosynthesis pathway. While its clinical utility in photodynamic therapy (PDT) and fluorescence-guided surgery (FGS) is well-established, its quantification in biological matrices is plagued by two distinct challenges: intrinsic chemical instability (dimerization) and severe matrix effects in mass spectrometry.

This guide provides a technical analysis of Stable Isotope-Labeled (SIL) 5-ALA (specifically


- and 

-labeled isotopologues). It moves beyond basic data sheets to explain the mechanistic imperatives for using SIL-5-ALA as an internal standard, detailing the physicochemical traps that compromise data integrity and the protocols required to circumvent them.

Part 1: The Molecular Architecture

To effectively utilize SIL-5-ALA, one must understand the properties of the parent molecule and how isotopic labeling alters—or preserves—these characteristics.

Fundamental Physicochemical Properties

5-ALA is typically supplied as a hydrochloride salt (5-ALA[1][2][3]·HCl) to enhance stability. The free base is zwitterionic but kinetically unstable at physiological pH.

PropertyData (5-ALA[1][3][4][5][6][7][8][9][10][11]·HCl)Technical Note
Molecular Formula

Free base MW: 131.13 g/mol ; HCl Salt: 167.59 g/mol
Solubility High (>50 mg/mL in water)Soluble in DMSO, MeOH; Insoluble in EtOH, non-polar solvents.[3]
pKa Values

(COOH)

(NH3+)
Exists as a zwitterion between pH 4.1 and 8.8.
Hygroscopicity Moderate to HighRequires desiccated storage; moisture accelerates dimerization.
Melting Point 150–156 °CDecomposes upon melting.
The Isotopic Advantage: vs. Deuterium

For quantitative LC-MS/MS, the choice of isotope is critical.

  • Preferred:

    
    -ALA  (Mass shift +6 Da).
    
    • Reasoning: Carbon-13 and Nitrogen-15 are non-exchangeable stable isotopes. They do not alter the chromatographic retention time significantly compared to the unlabeled analyte. This ensures the Internal Standard (IS) co-elutes exactly with the analyte, experiencing the exact same matrix suppression/enhancement events at the electrospray source.

  • Avoid/Caution: Deuterated (

    
     or 
    
    
    
    ) ALA
    .
    • Risk:[12] Deuterium on the carbon backbone can exhibit the "Chromatographic Isotope Effect," causing the IS to elute slightly earlier than the analyte. In sharp gradients, this separation means the IS and analyte enter the MS source at different times, failing to compensate for transient matrix effects. Furthermore, deuterium on heteroatoms (N-H, O-H) exchanges rapidly with solvent protons, rendering the mass shift unstable.

Part 2: Physicochemical Stability & Handling

The most critical physicochemical property of 5-ALA is its pH-dependent dimerization . This is the primary source of experimental error.

The Dimerization Trap (Knorr-Type Condensation)

At neutral to alkaline pH (pH > 5.0), two molecules of 5-ALA undergo a condensation reaction to form a dihydropyrazine derivative (DHPY), which subsequently oxidizes to a pyrazine (PY). This reaction is irreversible and follows second-order kinetics.

  • Consequence: If a biological sample (urine/plasma) is left at physiological pH without acidification, endogenous 5-ALA disappears, and the SIL-5-ALA internal standard will also degrade, though potentially at a different rate if the "Heavy" isotope effect is significant (rare but possible).

  • Visual Mechanism:

ALA_Degradation cluster_conditions Stability Conditions ALA 2 x 5-ALA (Monomer) Intermediate Schiff Base Intermediate ALA->Intermediate pH > 7.0 Condensation DHPY DHPY (Dihydropyrazine) Intermediate->DHPY Cyclization - 2 H2O PY PY (Pyrazine Derivative) DHPY->PY Oxidation (O2) Stable at pH < 5 Stable at pH < 5 Rapid Decay at pH > 7 Rapid Decay at pH > 7

Figure 1: The irreversible degradation pathway of 5-ALA into pyrazine derivatives under neutral/alkaline conditions.

Part 3: Applications in Metabolic Flux & Quantitation

The Biological Context

5-ALA is the committed step in Heme synthesis.[10][13] Quantifying it is essential for diagnosing Porphyrias (where enzymes downstream are defective) and monitoring lead poisoning.

Heme_Pathway Gly Glycine + Succinyl-CoA ALA 5-Aminolevulinic Acid (5-ALA) Gly->ALA Mitochondria PBG Porphobilinogen (PBG) ALA->PBG Cytosol Heme Heme PBG->Heme Multiple Steps ALAS ALA Synthase Heme->ALAS Feedback Inhibition ALAS->Gly ALAD ALA Dehydratase ALAD->ALA Ferro Ferrochelatase Ferro->Heme

Figure 2: The Heme Biosynthetic Pathway. 5-ALA accumulation is a key biomarker for enzymatic blockages downstream.

LC-MS/MS Quantification Strategy

Direct quantification of 5-ALA is difficult due to its high polarity (elutes in void volume on C18 columns) and low molecular weight (high background noise).

The Solution: Butanol Derivatization By reacting 5-ALA with n-Butanol/HCl, we form the butyl ester.

  • Benefit 1: Increases lipophilicity, allowing retention on standard C18 columns.

  • Benefit 2: Increases mass, moving the ion to a cleaner region of the mass spectrum.

  • Benefit 3: Improves ionization efficiency.

Part 4: Experimental Protocols

Protocol A: Preparation of SIL-5-ALA Internal Standard

Objective: Create a stable stock solution of


-ALA.
  • Weighing: Weigh 1.0 mg of SIL-5-ALA·HCl into a glass vial. Note: Plastic can introduce leachables; glass is preferred.

  • Dissolution: Dissolve in 10 mL of 0.1 M HCl (not water).

    • Why? Water absorbs

      
       and can drift to pH 5-6. 0.1 M HCl ensures pH ~1.0, halting dimerization.
      
  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C or -80°C.

    • Stability:[6][8][9][11][13][14][15] Stable for >1 year at -80°C in acid.

Protocol B: Sample Preparation (Urine/Plasma)

Objective: Quantify 5-ALA while compensating for matrix effects.

  • Acidification (Critical): Immediately upon collection, adjust urine/plasma to pH < 4 using Glacial Acetic Acid or HCl.

  • Spiking: Add 50 µL of SIL-5-ALA Internal Standard (from Protocol A) to 100 µL of sample.

  • Protein Precipitation: Add 300 µL Acetonitrile (cold). Vortex and centrifuge (10,000 x g, 10 min).

  • Derivatization (Optional but Recommended):

    • Evaporate supernatant to dryness.

    • Add 100 µL of 3M HCl in n-Butanol.

    • Incubate at 65°C for 20 minutes.

    • Evaporate to dryness and reconstitute in Mobile Phase (0.1% Formic Acid in Water).

Protocol C: LC-MS/MS Parameters (Derivatized)
ParameterSetting
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Ionization ESI Positive Mode
Unlabeled Transition m/z 188.1

86.1 (Quantifier)
SIL Transition (

)
m/z 194.1

92.1 (Quantifier)
Mass Shift Logic Parent: +6 Da (

); Fragment: +6 Da (retains the ALA backbone).

References

  • Zhang, J., et al. (2011).[5][16] "A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen." Journal of Chromatography B, 879(24), 2389-2396.[5] Link

  • Novo, M., et al. (1996).[8] "The effect of pH on the stability of 5-aminolevulinic acid in aqueous solution." Journal of Photochemistry and Photobiology B: Biology, 34(2-3), 143-148. Link

  • Benton, C. M., et al. (2020).[10] "Quantitation of Urinary 5-Aminolevulinic Acid and Porphobilinogen by Liquid Chromatography - Tandem Mass Spectrometry." Biomedical Research, 31(5). Link

  • Bunke, A., et al. (2000). "Degradation mechanism and stability of 5-aminolevulinic acid." Journal of Pharmaceutical Sciences, 89(10), 1335-1341. Link

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects." Application Note. Link

Sources

An In-depth Technical Guide to the Role of 5-Aminolevulinic-13C5-15N Acid Hydrochloride in the Porphyrin Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pivotal role of 5-Aminolevulinic-13C5-15N Acid Hydrochloride as a stable isotope-labeled precursor in the study of the porphyrin biosynthesis pathway. We will delve into the fundamental principles of stable isotope labeling and its application in metabolic flux analysis, offering insights into the causality behind experimental choices. This guide will further detail validated experimental protocols, data interpretation, and the significant applications of this tool in clinical diagnostics and photodynamic therapy research.

Introduction: The Porphyrin Biosynthesis Pathway and the Significance of Isotopic Labeling

The porphyrin biosynthesis pathway, also known as the heme synthesis pathway, is a highly conserved and essential metabolic route responsible for the production of heme and other vital tetrapyrroles.[1] 5-Aminolevulinic acid (5-ALA) is a crucial precursor in this pathway.[1][2] The pathway involves a series of eight enzymatic steps, initiating in the mitochondria, continuing in the cytoplasm, and concluding back in the mitochondria.

Stable isotope labeling is a powerful technique used to trace the flow of atoms through metabolic pathways.[3][4][5] By introducing molecules containing heavy isotopes, such as 13C and 15N, researchers can follow their incorporation into downstream metabolites.[4] This allows for the precise mapping of metabolic fluxes and the identification of pathway intermediates.[3][4][5] 5-Aminolevulinic-13C5-15N Acid Hydrochloride is a specially designed molecule where five carbon atoms are replaced with the heavy isotope 13C, and the nitrogen atom is replaced with 15N.[6][] This labeling strategy provides a distinct mass shift that can be readily detected by mass spectrometry, making it an invaluable tool for studying porphyrin biosynthesis.[8]

Why Use 5-Aminolevulinic-13C5-15N Acid Hydrochloride?

The use of this specific isotopically labeled 5-ALA offers several key advantages:

  • Precise Pathway Tracing: The known mass difference allows for the unambiguous identification of porphyrin intermediates and end-products derived from the administered labeled precursor.[8]

  • Metabolic Flux Analysis: It enables the quantification of the rate of synthesis and turnover of porphyrins, providing a dynamic view of the pathway's activity under various physiological or pathological conditions.[4]

  • High Sensitivity and Specificity: When coupled with modern analytical techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS), it allows for the detection and quantification of even low-abundance porphyrin species in complex biological samples.[9][10][11]

Core Applications in Research and Drug Development

The unique properties of 5-Aminolevulinic-13C5-15N Acid Hydrochloride make it a versatile tool with broad applications.

Metabolic Flux Analysis of the Porphyrin Pathway

Understanding the dynamics of the porphyrin pathway is crucial for investigating a group of genetic disorders known as porphyrias, which result from deficiencies in specific enzymes of the heme synthesis pathway. By introducing the labeled 5-ALA, researchers can:

  • Identify Enzymatic Bottlenecks: The accumulation of a specific labeled intermediate can pinpoint the deficient enzyme in the pathway.

  • Evaluate Therapeutic Interventions: The ability to monitor flux changes in response to potential drug candidates provides a direct measure of their efficacy.

Clinical Diagnostics of Porphyrias

The analysis of urinary porphyrin profiles is a cornerstone in the diagnosis of porphyrias.[11][12] The use of labeled 5-ALA can enhance diagnostic accuracy by:

  • Dynamic Assessment of Pathway Function: A loading test with labeled 5-ALA can reveal subtle enzymatic defects that may not be apparent from static measurements of endogenous porphyrins.

  • Differentiating Porphyria Subtypes: The specific pattern of labeled porphyrin excretion can aid in the precise classification of the porphyria subtype.

Research in Photodynamic Therapy (PDT)

5-ALA is widely used in photodynamic therapy (PDT) for various cancers.[13][14][15][16][17][18] Exogenously administered 5-ALA leads to the accumulation of the photosensitizer protoporphyrin IX (PpIX) in tumor cells.[2][13][15][19][20] Research using labeled 5-ALA can help to:

  • Optimize PDT Protocols: By quantifying the rate of PpIX synthesis and accumulation in cancer cells versus normal cells, treatment parameters can be fine-tuned for maximum efficacy and minimal side effects.[21][22]

  • Investigate Mechanisms of Resistance: Understanding the metabolic fate of 5-ALA in resistant cancer cells can uncover novel targets to overcome resistance.

Experimental Protocols and Methodologies

The successful application of 5-Aminolevulinic-13C5-15N Acid Hydrochloride relies on robust and validated experimental protocols.

Stable Isotope Labeling in Cell Culture (SILAC)

A common approach for in vitro studies is a modification of the Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) method.[23][24][25][26][27]

Protocol for Labeling Cells with 5-Aminolevulinic-13C5-15N Acid Hydrochloride:

  • Cell Culture: Grow the cells of interest (e.g., cancer cell lines, primary hepatocytes) in their appropriate culture medium until they reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare fresh culture medium supplemented with a defined concentration of 5-Aminolevulinic-13C5-15N Acid Hydrochloride. The optimal concentration should be determined empirically for each cell type but often ranges from 0.1 to 1 mM.[21]

  • Labeling: Remove the standard culture medium and replace it with the labeling medium.

  • Incubation: Incubate the cells for a specific period (e.g., 4, 8, 12, 24 hours) to allow for the uptake and metabolism of the labeled 5-ALA.

  • Cell Lysis and Porphyrin Extraction: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and lyse them. Extract the porphyrins using an appropriate solvent system, often an acidic organic solvent like formic acid in acetonitrile.[28]

  • Analysis: Analyze the extracted porphyrins using HPLC-MS/MS.

Causality Behind Experimental Choices:

  • Defined Concentration: Using a precise concentration of the labeled precursor is essential for quantitative metabolic flux analysis.

  • Time-Course Experiment: A time-course study is crucial to understand the kinetics of porphyrin synthesis and accumulation.

  • Acidic Extraction: Porphyrins are more stable and soluble under acidic conditions, which is why an acidic solvent is used for extraction.[28]

Analysis of Labeled Porphyrins by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the analytical method of choice for separating and quantifying labeled and unlabeled porphyrins.[9][10][11]

General HPLC-MS/MS Parameters:

ParameterTypical Setting
Column C18 reversed-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A linear gradient from low to high organic content
Ionization Mode Positive electrospray ionization (ESI+)[28]
MS/MS Detection Multiple Reaction Monitoring (MRM)

Data Analysis:

The mass spectrometer will be set to detect the specific mass-to-charge (m/z) ratios of the unlabeled (light) and labeled (heavy) porphyrins. The ratio of the peak areas of the heavy to light isotopes provides a direct measure of the fractional enrichment and the rate of new porphyrin synthesis.

Visualizing the Pathway and Experimental Workflow

Porphyrin Biosynthesis Pathway with Labeled 5-ALA Incorporation

Porphyrin_Biosynthesis cluster_mitochondrion_start Mitochondrion cluster_cytoplasm Cytoplasm cluster_mitochondrion_end Mitochondrion Glycine Glycine ALA_Synthase ALA Synthase Glycine->ALA_Synthase Succinyl_CoA Succinyl_CoA Succinyl_CoA->ALA_Synthase Labeled_5ALA 5-ALA-[13C5,15N] ALA_Synthase->Labeled_5ALA Bypassed by exogenous labeled 5-ALA ALA_Dehydratase ALA Dehydratase Labeled_5ALA->ALA_Dehydratase PBG Porphobilinogen ALA_Dehydratase->PBG PBG_Deaminase PBG Deaminase PBG->PBG_Deaminase HMB Hydroxymethylbilane PBG_Deaminase->HMB Uroporphyrinogen_III_Synthase Uroporphyrinogen III Synthase HMB->Uroporphyrinogen_III_Synthase Uroporphyrinogen_III Uroporphyrinogen III Uroporphyrinogen_III_Synthase->Uroporphyrinogen_III Uroporphyrinogen_Decarboxylase Uroporphyrinogen Decarboxylase Uroporphyrinogen_III->Uroporphyrinogen_Decarboxylase Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_Decarboxylase->Coproporphyrinogen_III Coproporphyrinogen_Oxidase Coproporphyrinogen Oxidase Coproporphyrinogen_III->Coproporphyrinogen_Oxidase Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_Oxidase->Protoporphyrinogen_IX Protoporphyrinogen_Oxidase Protoporphyrinogen Oxidase Protoporphyrinogen_IX->Protoporphyrinogen_Oxidase Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_Oxidase->Protoporphyrin_IX Ferrochelatase Ferrochelatase Protoporphyrin_IX->Ferrochelatase Heme Heme Ferrochelatase->Heme

Caption: Porphyrin biosynthesis pathway showing the incorporation of labeled 5-ALA.

Experimental Workflow for Metabolic Labeling

Experimental_Workflow Start Start: Cell Culture Labeling Labeling with 5-ALA-[13C5,15N] Start->Labeling Incubation Time-course Incubation Labeling->Incubation Extraction Cell Lysis & Porphyrin Extraction Incubation->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Data Data Interpretation: Flux Analysis Analysis->Data

Caption: A typical experimental workflow for metabolic labeling studies.

Conclusion

5-Aminolevulinic-13C5-15N Acid Hydrochloride is an indispensable tool for researchers and clinicians working in the field of porphyrin metabolism. Its ability to act as a precise tracer allows for in-depth investigations into the dynamics of the porphyrin biosynthesis pathway, with significant implications for the diagnosis of porphyrias and the development of more effective photodynamic therapies. The methodologies described in this guide provide a solid foundation for the design and execution of robust and informative experiments.

References

  • Cheng, Z., & Raftery, D. (2006). High-performance liquid chromatography-mass spectrometry of porphyrins by using an atmospheric pressure interface.
  • Kishi, K., Fujiwara, Y., Yano, M., et al. (2015). Clinical applications of 5-aminolevulinic acid-mediated fluorescence for gastric cancer. World Journal of Gastroenterology, 21(30), 9060-9068.
  • Pietta, P. G., & Gardana, C. (2003). Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications.
  • Nan, Y., & Li, J. (2015). Clinical applications of 5-aminolevulinic acid-mediated fluorescence for gastric cancer. World Journal of Gastroenterology, 21(30), 9060-9068.
  • Li, Y., Li, X., & Li, Y. (2024). 5-aminolevulinic acid induced photodynamic reactions in diagnosis and therapy for female lower genital tract diseases. Frontiers in Medicine, 11, 1369805.
  • Peng, Q., Berg, K., Moan, J., Kongshaug, M., & Nesland, J. M. (1997). 5-Aminolevulinic acid-based photodynamic therapy. Clinical research and future challenges. Cancer, 79(12), 2282-2308.
  • Shimadzu. (n.d.). Comprehensive and Sensitive UHPLC-MS/MS Analysis for Urinary Porphyrins.
  • Sinha, R., & Rai, V. (2023). An Efficient 5-Aminolevulinic Acid Photodynamic Therapy Treatment for Human Hepatocellular Carcinoma. International Journal of Molecular Sciences, 24(13), 10582.
  • Koh, I., & Isaza, R. (2022). Detection of Porphyrins in Hair Using Capillary Liquid Chromatography-Mass Spectrometry. Molecules, 27(11), 3569.
  • Yu, C. H., Lin, C. W., & Chen, Y. J. (2014). Photodynamic Therapy with 5-Aminolevulinic acid (ALA) Impairs Tumor Initiating and Chemo-Resistance Property in Head and Neck Cancer-Derived Cancer Stem Cells. PLoS ONE, 9(1), e87129.
  • Wang, P., & Wei, Y. (2005). Analysis of urinary porphyrins by high performance liquid chromatography-electrospray ionization mass spectrometry. Analytica Chimica Acta, 547(2), 186-192.
  • Tanaka, T., Nakayama, J., & Ishikawa, S. (2020). Efficacy of 5-aminolevulinic acid-mediated photodynamic therapy in a mouse model of esophageal cancer. Oncology Letters, 20(4), 1-8.
  • Di Venosa, G., & Batlle, A. (2020). Clinical uses of 5-aminolaevulinic acid in photodynamic treatment and photodetection of cancer: A review. Cancer Letters, 488, 1-11.
  • Valdés, P. A., & Roberts, D. W. (2020). Emerging uses of 5-aminolevulinic-acid-induced protoporphyrin IX in medicine: a review of multifaceted, ubiquitous, molecular diagnostic, therapeutic, and theranostic opportunities. Journal of Biomedical Optics, 25(10), 1-22.
  • Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).
  • Buescher, J. M., & Driggers, E. M. (2016). Stable isotope tracers for metabolic pathway analysis. In Metabolomics (pp. 141-155). Humana Press, New York, NY.
  • Creative Proteomics. (n.d.). Applications of Stable Isotope Labeling in Metabolic Flux Analysis.
  • Lang, K., Hoebbel, G., & Witte, O. W. (2001). The 5-aminolevulinic acid-induced porphyrin biosynthesis in benign and malignant cells of the skin. Journal of Photochemistry and Photobiology B: Biology, 65(2-3), 119-125.
  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC).
  • Buescher, J. M., & Driggers, E. M. (2016). Stable Isotope Tracers for Metabolic Pathway Analysis. In Metabolomics (pp. 141-155). Springer, New York, NY.
  • Gu, T. L., & Gu, J. (2011). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. In Receptor Tyrosine Kinases: Methods and Protocols (pp. 371-383). Humana Press.
  • Amanchy, R., Kalume, D. E., & Pandey, A. (2005). Stable isotope labeling with amino acids in cell culture (SILAC)
  • MedChemExpress. (n.d.). 5-Aminolevulinic acid-15N hydrochloride (5-ALA-15N hydrochloride).
  • Bioanalysis Zone. (2014). Stable isotope labeled metabolomics improves identification of novel metabolites and pathways.
  • MDPI. (2023). 5-Aminolevulinic Acid in Photodynamic Therapy.
  • Clearsynth. (n.d.). 5-Aminolevulinic-13C5-15N Acid Hydrochloride.
  • Sasaki, K., Tanaka, T., & Nagai, S. (2002). Biosynthesis, biotechnological production and applications of 5-aminolevulinic acid. Applied Microbiology and Biotechnology, 58(1), 23-29.
  • Toronto Research Chemicals. (n.d.). CAS 1196157-79-5 (5-Aminolevulinic-[13C5,15N] Acid Hydrochloride).
  • Grinstein, M., Aldrich, R. A., & Watson, C. J. (1949). An isotopic study of porphyrin and hemoglobin metabolism in a case of porphyria. The Journal of biological chemistry, 179(2), 983.
  • Zhang, J., & Chen, J. (2022). Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. Frontiers in Bioengineering and Biotechnology, 10, 869436.
  • Higashikawa, F., & Noda, M. (2023). Therapeutic potential of 5-aminolevulinic acid in metabolic disorders: Current insights and future directions. World Journal of Diabetes, 14(7), 984-998.
  • Valdés, P. A., & Roberts, D. W. (2020). Emerging uses of 5-aminolevulinic-acid-induced protoporphyrin IX in medicine: a review of multifaceted, ubiquitous, molecular diagnostic, therapeutic, and theranostic opportunities. Journal of Biomedical Optics, 25(10), 1-22.

Sources

introduction to stable isotope labeling with 13C15N-5-ALA

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Stable Isotope Labeling with ¹³C¹⁵N-5-Aminolevulinic Acid

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling has become an indispensable tool in the life sciences for dynamically tracking metabolic pathways and quantifying protein turnover.[1][] This guide provides an in-depth technical overview of a specialized labeling technique utilizing dual ¹³C and ¹⁵N-labeled 5-aminolevulinic acid (5-ALA). As the first committed precursor in the heme biosynthesis pathway, ¹³C¹⁵N-5-ALA offers a unique and powerful method to specifically investigate the flux of this critical metabolic route and to precisely measure the synthesis and degradation rates of the diverse class of hemoproteins. We will delve into the core principles, from the biochemical basis of label incorporation to detailed experimental protocols, advanced analytical strategies using mass spectrometry and NMR, and the computational workflows required for robust data interpretation. This document is designed to equip researchers with the foundational knowledge and practical insights necessary to design, execute, and analyze experiments using ¹³C¹⁵N-5-ALA, thereby enabling a deeper understanding of cellular metabolism in health, disease, and in response to therapeutic intervention.

Foundational Principles: Stable Isotopes and the Heme Pathway

The Power of Stable Isotope Labeling (SIL)

Stable isotope labeling is a powerful, non-radioactive method for tracing the metabolic fate of molecules within a biological system.[1] The technique relies on replacing atoms of a common isotope (e.g., ¹²C, ¹⁴N) with their heavier, stable counterparts (e.g., ¹³C, ¹⁵N).[] These labeled molecules are chemically identical to their natural "light" versions and are processed by cells in the same manner.[][4] The key difference is their mass. This predictable mass shift is readily detected by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers, allowing for precise tracking and quantification.[][5]

The low natural abundance of ¹³C (~1.1%) and ¹⁵N (~0.37%) ensures that the signal from the introduced labeled compound is clearly distinguishable from the natural background, providing a high signal-to-noise ratio for sensitive detection.[]

5-Aminolevulinic Acid (5-ALA): The Gateway to Heme

5-Aminolevulinic acid (5-ALA) is the universal precursor for the biosynthesis of all tetrapyrroles, including heme, chlorophylls, and vitamin B12.[6] In non-plant eukaryotes, the synthesis of 5-ALA from glycine and succinyl-CoA, catalyzed by the enzyme ALA synthase (ALAS), is the first and rate-limiting step of the heme biosynthesis pathway.[7][8] By providing cells with exogenous 5-ALA, this rate-limiting step is bypassed, allowing for an accelerated and controlled flux into the pathway.[9] This unique property makes isotopically labeled 5-ALA an ideal tracer for specifically interrogating this metabolic route.

The Heme Biosynthesis Pathway: A Biological Roadmap

The synthesis of heme is a well-conserved, eight-step enzymatic process that spans both the mitochondria and the cytosol.[7] Understanding this pathway is critical for designing and interpreting any 5-ALA labeling experiment. The process begins in the mitochondrial matrix, moves to the cytosol for several intermediate steps, and returns to the mitochondria for the final stages.

The journey from 5-ALA to heme involves the sequential action of several key enzymes, ultimately leading to the formation of Protoporphyrin IX, into which a ferrous iron ion is inserted by ferrochelatase to form heme.[7][10]

Figure 1: The Heme Biosynthesis Pathway. Key enzymes and cellular compartments are shown.

The Core Technique: Labeling with ¹³C¹⁵N-5-ALA

Mechanism of Incorporation & Rationale for Dual Labeling

When cells are supplied with 5-ALA fully labeled with five ¹³C atoms and one ¹⁵N atom, these heavy isotopes are conserved throughout the downstream enzymatic reactions. Eight molecules of 5-ALA condense to form one molecule of Protoporphyrin IX, meaning the resulting heme molecule will be significantly heavier than its unlabeled counterpart.

Using a dual ¹³C and ¹⁵N label provides significant analytical advantages. It creates a larger, more distinct mass shift, which simplifies detection and reduces potential overlap with isotopic peaks from other, unrelated molecules in a complex biological sample.[11][12] Furthermore, in metabolic flux analysis, tracking both carbon and nitrogen provides a more comprehensive picture of how these elements are co-utilized and partitioned within the cell.[13]

Key Applications in Research and Drug Development
  • Quantifying Hemoprotein Turnover: Heme is a prosthetic group for a vast array of proteins (e.g., cytochromes, hemoglobin, myoglobin, catalase). By measuring the rate of incorporation of labeled heme into these proteins, one can determine their specific synthesis rates. A subsequent "chase" with unlabeled 5-ALA allows for the measurement of their degradation rates. This provides a direct readout of protein turnover dynamics, a process fundamental to understanding cellular homeostasis, aging, and disease.[14][15][16]

  • Metabolic Flux Analysis (MFA): This technique allows researchers to trace the flow of atoms from ¹³C¹⁵N-5-ALA through the heme pathway. It can reveal bottlenecks, pathway efficiencies, and connections to other metabolic networks.[17][18] This is invaluable for studying metabolic reprogramming in cancer or the effects of drugs on specific metabolic nodes.

  • Pharmacodynamic (PD) Biomarkers: In drug development, demonstrating that a drug engages its target and elicits a biological response is crucial. If a drug targets a hemoprotein or an enzyme in the heme pathway, ¹³C¹⁵N-5-ALA labeling can be used to develop a PD biomarker by measuring changes in the synthesis or degradation of the target protein or its metabolic products.[19]

Experimental Design and Protocol

Pre-Experimental Considerations

The success of a stable isotope labeling experiment hinges on careful planning. Causality is key: each choice must be made to ensure the final data is interpretable and answers the specific biological question.

  • Model System: The choice of cell line or animal model is paramount. The model must have an active heme synthesis pathway. For in vitro work, adherent or suspension cell lines can be used. For in vivo studies, labeling can be achieved through diet or injection, though achieving high enrichment can be challenging.[20]

  • Labeling Strategy (Pulse vs. Pulse-Chase):

    • Pulse Labeling: Cells are continuously exposed to ¹³C¹⁵N-5-ALA. Samples are taken at various time points to measure the rate of incorporation (synthesis). This is the most common approach.

    • Pulse-Chase: Cells are first "pulsed" with ¹³C¹⁵N-5-ALA for a set period to label a cohort of molecules. The "heavy" medium is then replaced with "light" (unlabeled) medium. The rate of disappearance of the heavy label is then measured over time to determine the degradation rate.[21]

  • Concentration and Duration: The concentration of ¹³C¹⁵N-5-ALA and the duration of the experiment must be optimized. The goal is to achieve significant label incorporation without causing cytotoxicity or altering the cell's normal physiology. A pilot study is highly recommended to determine the optimal time course and concentration.

Data Presentation: Typical Experimental Parameters

The following table provides a starting point for designing an in vitro labeling experiment. These values should be empirically optimized for each specific cell line and experimental goal.

ParameterRecommended RangeRationale / Key Consideration
Cell Confluency at Start 50-70%Ensures cells are in an active growth phase for optimal uptake and protein synthesis.
¹³C¹⁵N-5-ALA Concentration 50 - 500 µMBalance between achieving sufficient labeling and potential toxicity. Must be determined empirically.
Labeling Duration (Pulse) 0, 2, 4, 8, 12, 24 hoursTime points should be chosen to capture the initial linear phase of incorporation.
Number of Replicates ≥ 3 biological replicatesEssential for statistical power and to account for biological variability.
Control Groups Unlabeled (t=0)Serves as the baseline for calculating isotopic enrichment.
Detailed Protocol: In Vitro Pulse Labeling for Proteomic Analysis

This protocol outlines a standard workflow for measuring hemoprotein synthesis rates in cultured cells.

Experimental Workflow prep 1. Cell Culture (Adaptation Phase) labeling 2. Pulse Labeling (Add ¹³C¹⁵N-5-ALA) prep->labeling harvest 3. Time-Course Harvest (e.g., 0, 4, 8, 24h) labeling->harvest lysis 4. Cell Lysis & Protein Quantification harvest->lysis digest 5. Protein Digestion (e.g., Trypsin) lysis->digest analysis 6. LC-MS/MS Analysis digest->analysis data 7. Data Processing & Kinetic Modeling analysis->data

Figure 2: General experimental workflow for a ¹³C¹⁵N-5-ALA pulse labeling experiment.

Step-by-Step Methodology:

  • Cell Seeding and Growth: Plate cells and grow them in standard culture medium until they reach the desired confluency (e.g., 60%). Ensure enough plates are prepared for all time points and replicates.

  • Initiate Labeling ("Pulse"): Remove the standard medium and replace it with fresh medium containing the optimized concentration of ¹³C¹⁵N-5-ALA. The t=0 time point should be harvested immediately after adding the labeling medium.

  • Harvesting: At each designated time point, wash the cells with ice-cold PBS to halt metabolic activity and remove residual labeling medium. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard assay (e.g., BCA). This is crucial for ensuring equal protein loading for downstream analysis.

  • Protein Digestion: Take a fixed amount of protein from each sample (e.g., 50 µg). Perform in-solution or S-trap digestion using a protease like trypsin to generate peptides suitable for mass spectrometry analysis.

  • Sample Cleanup: Desalt the resulting peptide mixtures using a C18 solid-phase extraction method (e.g., ZipTips or stage tips) to remove contaminants that can interfere with MS analysis.[22]

  • LC-MS/MS Analysis: Analyze the cleaned peptides via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to identify peptides and quantify the abundance of their light and heavy forms.[22]

Analytical Methodologies

Mass Spectrometry (MS)

MS is the cornerstone analytical technique for SIL experiments.[5] It measures the mass-to-charge ratio (m/z) of ions, allowing it to easily distinguish between the "light" (unlabeled) and "heavy" (labeled) versions of the same peptide.[23]

  • Liquid Chromatography (LC): Peptides are first separated by reverse-phase liquid chromatography before entering the mass spectrometer. This reduces the complexity of the mixture being analyzed at any given moment, improving sensitivity and the number of identified peptides.

  • High-Resolution MS: Instruments like Orbitrap or TOF analyzers are essential. Their ability to measure mass with high accuracy allows for the clear separation of isotopic peaks and helps to confidently identify the labeled species, even in complex spectra.[11][17][19]

  • Tandem MS (MS/MS): After a peptide's mass is measured (MS1 scan), it is fragmented, and the masses of the fragments are measured (MS2 scan). This fragmentation pattern provides the amino acid sequence, which is used to identify the protein from which the peptide originated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS is used for quantification, NMR is a powerful tool for structural and dynamic studies. Since both ¹³C and ¹⁵N have a nuclear spin of 1/2, they are NMR-active.[] If a hemoprotein can be purified in sufficient quantities after labeling, multidimensional NMR experiments can be performed. These experiments provide atomic-resolution information on protein structure and can track conformational changes that occur upon drug binding or other perturbations.[24][25][26]

Data Analysis and Interpretation

Raw data from the mass spectrometer requires a sophisticated computational workflow to extract meaningful biological information.

Data Analysis Workflow raw 1. Raw MS Data (.raw, .mzML) search 2. Peptide Identification (Database Search) raw->search quant 3. Isotope Peak Quantification (Extract Ion Chromatograms) search->quant enrich 4. Calculate Fractional Enrichment (Heavy / (Heavy + Light)) quant->enrich kinetic 5. Kinetic Modeling (Fit to First-Order Rate Eq.) enrich->kinetic result 6. Turnover Rates (ks) Biological Interpretation kinetic->result

Figure 3: A typical data analysis pipeline for calculating protein turnover rates.
  • Peptide Identification: The MS/MS fragmentation spectra are searched against a protein sequence database (e.g., UniProt) to identify the amino acid sequence of each peptide. Software like MaxQuant, Proteome Discoverer, or open-source tools are used for this step.

  • Quantification of Isotopic Peaks: The software then locates the MS1 signal for each identified peptide and calculates the area under the curve for both the light (unlabeled) and heavy (labeled) isotopic envelopes.

  • Calculation of Fractional Enrichment: For each peptide at each time point, the fractional enrichment (also called percent new or fractional synthesis) is calculated using the formula: Fractional Enrichment = Intensity(Heavy) / [Intensity(Heavy) + Intensity(Light)]

  • Kinetic Modeling: The fractional enrichment values for all peptides from a given protein are plotted against time. These data are then fitted to a first-order kinetic model to calculate the synthesis rate constant (k_s): FE(t) = 1 - e^(-k_s * t) Where FE(t) is the fractional enrichment at time t, and k_s is the synthesis rate constant. The protein's half-life (t₁/₂) can then be calculated as ln(2)/k_s.

Common Challenges and Troubleshooting
ChallengePotential Cause(s)Recommended Solution(s)
Low Label Incorporation Insufficient concentration of ¹³C¹⁵N-5-ALA; Short labeling duration; Low metabolic activity of cells.Perform a dose-response and time-course pilot study. Ensure cells are healthy and in log-phase growth.
High Variability Between Replicates Inconsistent cell numbers; Pipetting errors during lysis or digestion; Technical variability in LC-MS/MS.Use precise cell counting. Standardize all liquid handling steps. Use internal standards and check instrument performance.
Metabolic Scrambling The labeled atoms are diverted into other metabolic pathways, leading to unexpected labeling patterns.[11]This is less of a concern for 5-ALA than for precursors like glucose or glutamine, but can be checked with high-resolution MS.[11][27] Analyze data carefully for unexpected mass shifts.
Incomplete Peptide Identification Low protein abundance; Poor ionization of certain peptides; Incorrect database search parameters.Increase protein input. Optimize LC gradient and MS parameters. Ensure correct modifications and enzyme specificity are set in the search.

Conclusion and Future Perspectives

Stable isotope labeling with ¹³C¹⁵N-5-ALA is a highly specific and powerful technique for dissecting the dynamics of the heme biosynthesis pathway and the lifecycle of hemoproteins. It provides a quantitative lens through which researchers can observe fundamental cellular processes in unprecedented detail. The ability to measure the precise rates of protein synthesis and degradation moves beyond static snapshots of protein abundance, offering a dynamic view of the cellular response to stimuli, disease progression, and drug action.

As mass spectrometry technology continues to improve in sensitivity and resolution, the applications of this method will undoubtedly expand. From probing mitochondrial dysfunction in metabolic diseases to developing novel pharmacodynamic biomarkers for next-generation therapeutics, the insights gained from tracing the path of labeled atoms through this essential metabolic pathway will continue to drive scientific discovery and innovation.[28][29][30]

References

  • Vertex AI Search. (n.d.). Stable Isotope Metabolic Labeling to Investigate Protein Turnover in Rodents.
  • Hammond, D. E., et al. (n.d.). Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals - PMC. Journal of Proteome Research.
  • Jüppner, J., et al. (n.d.). Protein Turnover Quantification in a Multilabeling Approach: From Data Calculation to Evaluation - PMC. Molecular & Cellular Proteomics.
  • Hegeman, A. (n.d.). Protein Turnover | Hegeman Lab.
  • EMBO Press. (n.d.). Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes | Molecular Systems Biology.
  • Metisotope. (n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers.
  • Novoprolabs. (n.d.). Stable Isotope Labeling in Omics Research: Techniques and Applications.
  • Hong, M. (n.d.). Resonance assignment of 13C/15N labeled solid proteins by two- and three-dimensional magic-angle-spinning NMR. Journal of Biomolecular NMR.
  • Oxford Academic. (2006, November 15). Regression analysis for comparing protein samples with 16 O/ 18 O stable-isotope labeled mass spectrometry. Bioinformatics.
  • Sigma-Aldrich. (n.d.). Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies.
  • Patti, G. J., et al. (n.d.). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC. Mass Spectrometry Reviews.
  • Metisotope. (n.d.). Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers.
  • Kay, L. E. (n.d.). The use of 2h, 13c, 15n multidimensional nmr to study the structure and dynamics of proteins. University of Toronto.
  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
  • Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture.
  • Protein NMR. (2012, October 31). 15N,13C,2H.
  • ResearchGate. (n.d.). (PDF) A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).
  • PubMed. (n.d.). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols.
  • Amanchy, R., et al. (2005, January 18). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Studying Dynamics of Protein Abundance and Posttranslational Modifications. Science's STKE.
  • University of Washington's Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies.
  • ResearchGate. (n.d.). The heme biosynthesis pathway in humans. ALAS, 5-aminolevulinic acid...
  • PubMed. (2024, December 4). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (n.d.). Heme analysis by MALDI-TOF mass spectrometry of partially purified...
  • PMC. (2024, November 12). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry.
  • F1000Research. (2015, May 12). In vivo stable isotope labeling of 13C and 15N labeled metabolites and lipids.
  • PMC. (n.d.). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos.
  • Thermo Fisher Scientific. (n.d.). Nucleic Acid Labeling Support—Troubleshooting.
  • Journal of Hematology & Thromboembolic Diseases. (n.d.). ALA Induced Heme Synthesis: Fine Tuning Mechanisms of PBG Deaminase and ALA Dehydratase.
  • NIH. (n.d.). 5-Aminolevulinate Synthase Catalysis: The Catcher in Heme Biosynthesis - PMC. The Journal of Biological Chemistry.
  • eScholarship. (2022, February 15). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector.
  • N/A. (n.d.). Automated Assignment of 15 N And 13 C Enrichment Levels in Doubly-Labeled Proteins.
  • N/A. (n.d.). ALA Induced Heme Synthesis: Fine Tuning Mechanisms of PBG Deamina.
  • YouTube. (2022, September 15). Plant Isotope Labeling by 13C and 15N Labelling Chamber | Protocol Preview.
  • PubMed. (2009, December 15). Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins. Journal of Biomolecular NMR.
  • Pandey, A. (n.d.). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). Johns Hopkins University.
  • ResearchGate. (n.d.). Heme synthesis pathway and mechanism of 5-aminolevulinic acid (5-ALA)...
  • Frontiers. (n.d.). Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. Frontiers in Bioengineering and Biotechnology.
  • PMC. (2022, May 18). Heme Biosynthesis Factors and 5-ALA Induced Fluorescence: Analysis of mRNA and Protein Expression in Fluorescing and Non-fluorescing Gliomas.
  • PLOS One. (n.d.). 5-aminolevulinic acid (ALA) deficiency causes impaired glucose tolerance and insulin resistance coincident with an attenuation of mitochondrial function in aged mice.
  • PMC. (2015, February 26). Optimization of the heme biosynthesis pathway for the production of 5-aminolevulinic acid in Escherichia coli.
  • PMC. (n.d.). One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology.
  • PMC. (n.d.). Therapeutic potential of 5-aminolevulinic acid in metabolic disorders: Current insights and future directions. World Journal of Diabetes.
  • PMC. (2023, August 3). 13C- and 15N-labeling of amyloid-β and inhibitory peptides to study their interaction via nanoscale infrared spectroscopy.
  • MDPI. (n.d.). Special Issue : Advances in 5-Aminolevulinic Acid Applications in Medical and Healthcare.
  • MDPI. (n.d.). Analysis of Factors Affecting 5-ALA Fluorescence Intensity in Visualizing Glial Tumor Cells—Literature Review. Cancers.

Sources

Precision Metabolic Flux Analysis of the Heme Biosynthetic Pathway Using Stable Isotope-Labeled 5-Aminolevulinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The interrogation of heme biosynthesis is a critical competency in modern drug development, particularly for assessing mitochondrial toxicity (mitotoxicity) and exploiting metabolic vulnerabilities in oncology (e.g., photodynamic therapy). While traditional assays rely on endpoint fluorescence or radioactive tracing, Stable Isotope Tracing (SIT) using


C-labeled 5-Aminolevulinic acid (5-ALA) offers a superior, time-resolved resolution of metabolic flux.

This guide details a self-validating workflow for tracking heme synthesis. By bypassing the rate-limiting enzyme ALAS1 with labeled 5-ALA, researchers can saturate the pathway to reveal bottlenecks, enzyme dysfunctions (e.g., ferrochelatase downregulation in glioblastoma), and de novo synthesis rates with high-resolution mass spectrometry (LC-HRMS).

Mechanistic Foundation: The 5-ALA Bypass

To design a robust experiment, one must understand the causality of the pathway. Endogenous heme synthesis is tightly regulated at the first step: the condensation of Glycine and Succinyl-CoA by ALA Synthase (ALAS) .[1][2]

The "Trojan Horse" Strategy

Exogenous 5-ALA acts as a metabolic "Trojan horse." It bypasses the negative feedback loop of ALAS1, flooding the cytosolic and mitochondrial enzymes. In healthy cells, this leads to efficient heme production. In transformed (cancer) cells, the final step—incorporation of iron by Ferrochelatase (FECH) —is often rate-limiting or downregulated, causing the accumulation of the fluorescent intermediate Protoporphyrin IX (PpIX) .

Pathway Visualization

The following diagram maps the compartmental flow and the specific entry point of the


C-tracer.

HemePathway cluster_Mito Mitochondria cluster_Cyto Cytosol GlySuc Glycine + Succinyl-CoA ALA_Mito 5-ALA (Endogenous) GlySuc->ALA_Mito ALAS ALAS ALAS1/2 (Enzyme) ALA_Cyto 5-ALA ALA_Mito->ALA_Cyto Export CoproGenIII Coproporphyrinogen III ProtoGenIX Protoporphyrinogen IX CoproGenIII->ProtoGenIX CPOX PpIX Protoporphyrin IX (Fluorescent) ProtoGenIX->PpIX PPOX Heme Heme b PpIX->Heme FECH + Fe2+ Heme->ALAS Feedback Inhibition (-) FECH Ferrochelatase (Rate Limiting) ALA_Exo Exogenous [5-13C]-ALA (Tracer Input) ALA_Exo->ALA_Cyto Cellular Uptake PBG Porphobilinogen (PBG) ALA_Cyto->PBG ALAD (Condensation) HMB Hydroxymethylbilane PBG->HMB UroGenIII Uroporphyrinogen III HMB->UroGenIII CoproGenIII_Cyto Coproporphyrinogen III UroGenIII->CoproGenIII_Cyto CoproGenIII_Cyto->CoproGenIII Import (ABCB6)

Caption: Compartmentalized heme biosynthesis showing the exogenous entry of [5-13C]-ALA, bypassing ALAS regulation and feeding into the cytosolic porphyrinogen pool.

Experimental Design Strategy

Tracer Selection: The M+8 Logic

For precise flux analysis, [5-


C]-5-Aminolevulinic Acid  is the tracer of choice.
  • Stoichiometry: 8 molecules of ALA condense to form 1 molecule of Heme.

  • Carbon Fate: The C5 carbon of ALA (the carbon adjacent to the amine) is incorporated into the meso-bridge positions of the porphyrin ring. Crucially, none of the C5 carbons are lost during the decarboxylation steps (enzymes UROD and CPOX remove carbons originating from the C1-carboxyl group of ALA).

  • Result: A fully synthesized heme molecule derived de novo from the tracer will exhibit a mass shift of +8.027 Da (M+8) .

Concentration & Timing
  • Concentration: 0.1 mM to 1.0 mM. (Note: >1 mM can induce phototoxicity in cells exposed to ambient light).

  • Incubation Time:

    • Flux Dynamics: 0–4 hours (linear phase).

    • Accumulation: 4–24 hours (steady state/accumulation phase).

Sample Preparation: The Self-Validating Protocol

Critical Warning: Porphyrin intermediates (Uro'gen, Copro'gen) are highly unstable. They spontaneously oxidize to their corresponding porphyrins (Uroporphyrin, Coproporphyrin) upon exposure to light and neutral pH.

  • Validation Check: If you detect high levels of oxidized porphyrins in your "Time 0" or control samples, your extraction protocol has failed.

Protocol: "Dark & Acidic" Extraction
  • Quenching: Rapidly wash cells with ice-cold PBS.

  • Lysis/Extraction: Add 500 µL of Acetonitrile:1M HCl (8:2 v/v) .

    • Why: The strong acid prevents auto-oxidation and keeps porphyrins soluble. Acetonitrile precipitates proteins.

  • Physical Disruption: Scrape cells (on ice, in low light) and transfer to amber microcentrifuge tubes.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Supernatant Handling: Transfer supernatant to amber glass vials for immediate LC-MS analysis. Do not dry down if possible, as resuspension of porphyrins is difficult.

Analytical Workflow (LC-MS/MS)

Chromatographic Conditions

Porphyrins are hydrophobic and retain well on C18, but the acidic nature of the extraction requires a robust column.

  • Column: Agilent Zorbax SB-Aq or Waters HSS T3 (C18), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Porphyrins elute late (high hydrophobicity).

Mass Spectrometry Parameters (MRM)

The table below lists the transitions for detecting the labeled species.

AnalytePrecursor Ion (M+0)Precursor Ion (M+8)Product IonCollision Energy (eV)
Protoporphyrin IX 563.3 (

)
571.3504.235
Heme b 616.2 (

)
624.2557.240
Coproporphyrin III 655.3 (

)
663.3596.330

Note: Heme is detected as the radical cation


 due to the intrinsic positive charge of the iron center.
Analytical Logic Flow

MS_Workflow Sample Acidic Extract (Amber Vial) LC RP-HPLC (Gradient Elution) Sample->LC ESI ESI Source (Positive Mode) LC->ESI Q1 Q1 Filter Select M+0 / M+8 ESI->Q1 CID Collision Cell Fragmentation Q1->CID Q3 Q3 Filter Specific Fragment CID->Q3 Data Quantitation (Peak Area Ratio) Q3->Data

Caption: LC-MS/MS workflow for targeted detection of isotopologues. Q1 selects the parent ion (native or labeled), and Q3 filters for the specific porphyrin fragment.

Data Interpretation

Calculating Fractional Enrichment

To quantify the flux, calculate the Mass Isotopomer Distribution (MID) . For [5-


C]-ALA labeling, we focus on the M+8 isotopologue.


Interpreting the Ratio
  • High M+8 / Low M+0: Indicates rapid de novo synthesis and high pathway turnover.

  • Low M+8 / High M+0: Indicates slow turnover or significant dilution from the endogenous heme pool (long half-life of heme proteins).

  • Accumulation of M+8 PpIX (but low M+8 Heme): Diagnostic of ferrochelatase inhibition (common in lead poisoning or specific cancer phenotypes).

References

  • Bergonia, H. A., et al. (2009). "A liquid chromatography-electrospray ionization-tandem mass spectrometry method for the quantitation of intermediates of the heme biosynthetic pathway in E. coli." Analytical Biochemistry. Link

  • Schoonderwoerd, K., et al. (1999). "Direct determination of heme b in biological samples by high-performance liquid chromatography." Analytical Biochemistry. Link

  • Sachar, M., et al. (2016). "The role of the heme biosynthesis pathway in the mechanism of 5-aminolevulinic acid-induced fluorescence in gliomas."[3] Journal of Neuro-Oncology. Link

  • Hunter, G. A., & Ferreira, G. C. (2011). "5-Aminolevulinate Synthase: Catalysis of the First Step of Heme Biosynthesis." Methods in Enzymology. Link

  • Heinemann, I. U., et al. (2008). "Heme biosynthesis—from feedstock to finished product." Natural Product Reports. Link

Sources

An In-Depth Technical Guide to Understanding the Metabolic Fate of 5-Aminolevulinic-13C5-15N Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Aminolevulinic Acid (5-ALA) is a critical endogenous precursor in the biosynthesis of tetrapyrroles, most notably heme. The exogenous administration of 5-ALA has garnered significant attention in clinical and research settings, particularly for photodynamic therapy (PDT) and fluorescence-guided surgery (FGS).[1][2][3] Understanding the precise metabolic fate of 5-ALA is paramount for optimizing these applications and elucidating fundamental biochemical pathways. This technical guide provides a comprehensive overview of the metabolic journey of 5-ALA, with a specific focus on the use of the stable isotope-labeled compound, 5-Aminolevulinic-13C5-15N Acid Hydrochloride. The use of such labeled compounds allows for unambiguous tracing and quantification of metabolic flux through the heme synthesis pathway.[4][5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies, from experimental design to advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.

The Central Role of 5-Aminolevulinic Acid in Heme Biosynthesis

5-Aminolevulinic acid is a naturally occurring amino acid that serves as the initial building block for all tetrapyrrole compounds in most living organisms, including heme, chlorophyll, and vitamin B12.[6][7] In mammals, the synthesis of 5-ALA is the first and rate-limiting step of the heme biosynthetic pathway.[8]

The Heme Synthesis Pathway: A Mitochondrial and Cytosolic Journey

The biosynthesis of heme is a well-orchestrated eight-step process that spans both the mitochondria and the cytosol of the cell.[8][9]

  • Mitochondrial Initiation: The pathway begins in the mitochondrial matrix with the condensation of glycine and succinyl-CoA, a reaction catalyzed by the enzyme 5-ALA synthase (ALAS).[10][11] This step is the primary regulatory point of the entire pathway.

  • Cytosolic Conversions: 5-ALA is then transported to the cytosol, where a series of enzymatic reactions convert it sequentially into porphobilinogen, hydroxymethylbilane, and ultimately coproporphyrinogen III.[11]

  • Return to the Mitochondria: Coproporphyrinogen III is transported back into the mitochondria, where it is converted to protoporphyrinogen IX and then oxidized to form the fluorescent molecule Protoporphyrin IX (PpIX).[9][12]

  • Final Heme Synthesis: In the final step, the enzyme ferrochelatase inserts a ferrous iron (Fe2+) ion into the center of the PpIX ring to form heme.[6][13]

The intricate regulation of this pathway ensures that heme production is tightly matched to cellular needs, preventing the toxic accumulation of its intermediates.[10]

Heme_Synthesis_Pathway cluster_mito1 Mitochondrion cluster_cyto Cytosol cluster_mito2 Mitochondrion Glycine Glycine ALAS ALAS Glycine->ALAS Succinyl_CoA Succinyl_CoA Succinyl_CoA->ALAS ALA 5-ALA PBG Porphobilinogen ALA->PBG ALA Dehydratase ALAS->ALA HMB Hydroxymethylbilane PBG->HMB PBG Deaminase UROIII Uroporphyrinogen III HMB->UROIII Uro'gen III Synthase COPROIII Coproporphyrinogen III UROIII->COPROIII Uro'gen Decarboxylase PROTOIX Protoporphyrinogen IX COPROIII->PROTOIX Copro'gen Oxidase PpIX Protoporphyrin IX PROTOIX->PpIX Proto'gen Oxidase FECH Ferrochelatase PpIX->FECH Heme Heme FECH->Heme

Caption: The Heme Synthesis Pathway

Exogenous 5-ALA and its Clinical Significance

When 5-ALA is administered externally, it bypasses the rate-limiting ALAS step, leading to a significant increase in the production and accumulation of downstream metabolites, particularly PpIX.[1][14][15] Cancer cells often exhibit altered enzymatic activity in the heme synthesis pathway, specifically a lower activity of ferrochelatase, which leads to a preferential accumulation of the photosensitive and fluorescent PpIX in these cells compared to healthy tissue.[16][17][18] This phenomenon is the foundation for two important clinical applications:

  • Photodynamic Therapy (PDT): Upon exposure to light of a specific wavelength, the accumulated PpIX generates reactive oxygen species, inducing cell death in the targeted cancerous tissue.[19][20]

  • Fluorescence-Guided Surgery (FGS): PpIX emits a distinct red fluorescence when illuminated with blue-violet light, allowing surgeons to visualize and more completely resect malignant tissues, particularly in complex cases like high-grade gliomas.[3][21][22]

Stable Isotope Labeling: Tracing the Metabolic Journey

To precisely follow the metabolic fate of exogenously administered 5-ALA, stable isotope-labeled analogues are invaluable tools. 5-Aminolevulinic-13C5-15N Acid Hydrochloride is a version of 5-ALA where all five carbon atoms are replaced with the heavy isotope ¹³C, and the nitrogen atom is replaced with ¹⁵N.[]

Principles and Advantages of Isotopic Tracing

Stable isotopes are non-radioactive and can be differentiated from their more abundant, lighter counterparts by their mass.[4] This mass difference is the basis for their detection and quantification using techniques like mass spectrometry. The key advantages of using 5-Aminolevulinic-13C5-15N Acid Hydrochloride include:

  • Unambiguous Tracking: The labeled atoms can be traced as they are incorporated into downstream metabolites, confirming their position within the metabolic pathway.[5]

  • Metabolic Flux Analysis: It allows for the quantification of the rate of conversion of 5-ALA to its metabolites, providing a dynamic view of the pathway's activity.

  • Reduced Background Interference: The distinct mass of the labeled compounds allows them to be clearly distinguished from endogenous (unlabeled) metabolites, improving analytical sensitivity and accuracy.[5]

Methodologies for Tracing the Metabolic Fate of Labeled 5-ALA

A robust experimental design is crucial for accurately determining the metabolic fate of 5-Aminolevulinic-13C5-15N Acid Hydrochloride. This typically involves in vitro or in vivo models, followed by sophisticated analytical techniques.

Experimental Workflow

Experimental_Workflow cluster_exp Experimental Phase cluster_ana Analytical Phase cluster_data Data Interpretation Admin Administration of 5-Aminolevulinic-13C5-15N Acid Hydrochloride Sample Time-Course Sample Collection (Cells, Tissues, Biofluids) Admin->Sample Extract Metabolite Extraction Sample->Extract LCMS LC-MS/MS Analysis Extract->LCMS NMR NMR Spectroscopy Extract->NMR Quant Quantification of Labeled Metabolites LCMS->Quant NMR->Quant Flux Metabolic Flux Analysis Quant->Flux PK Pharmacokinetic Modeling Quant->PK

Caption: General Experimental Workflow

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Metabolite Extraction

  • Sample Collection: Collect biological samples (e.g., cell pellets, tissue homogenates, plasma, urine) at predetermined time points following administration of the labeled 5-ALA.

  • Quenching Metabolism: Immediately quench metabolic activity to prevent further enzymatic conversions. This is typically achieved by flash-freezing in liquid nitrogen or adding a cold solvent like methanol.

  • Extraction: Extract metabolites using a biphasic solvent system, such as a mixture of methanol, chloroform, and water, to separate polar metabolites from lipids and proteins.

  • Drying and Reconstitution: Evaporate the solvent from the polar phase under a stream of nitrogen and reconstitute the dried extract in a solvent compatible with the subsequent analytical method.

Protocol 2: LC-MS/MS Analysis for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying metabolites.[24][25]

  • Chromatographic Separation: Inject the reconstituted sample onto an appropriate liquid chromatography column (e.g., a hydrophilic interaction liquid chromatography - HILIC - column) to separate the metabolites based on their physicochemical properties.[24]

  • Mass Spectrometric Detection: The separated metabolites are then introduced into a tandem mass spectrometer.

    • Ionization: Use electrospray ionization (ESI) to generate charged ions of the metabolites.

    • Multiple Reaction Monitoring (MRM): Set the mass spectrometer to specifically monitor the transition of the labeled parent ion to a specific labeled fragment ion for each metabolite of interest. This provides high specificity and reduces background noise.

  • Quantification: Generate a standard curve using known concentrations of the labeled compounds to accurately quantify the metabolites in the experimental samples.

NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules and can be used to confirm the incorporation of the ¹³C and ¹⁵N labels into the metabolites.[26][27][28] While generally less sensitive than MS, NMR provides detailed structural information and is non-destructive.[26][29]

Data Presentation and Interpretation

The data obtained from these analytical methods can be used to build a comprehensive picture of the metabolic fate of 5-Aminolevulinic-13C5-15N Acid Hydrochloride.

Quantitative Data Summary

The concentrations of the labeled metabolites can be summarized in a table to visualize their changes over time.

Time Point[¹³C₅-¹⁵N-5-ALA] (µM)[¹³C-PpIX] (µM)[¹³C-Heme] (µM)
0 hr100.00.00.0
1 hr65.212.52.1
4 hr20.135.810.3
8 hr5.325.122.7
24 hr< 1.08.935.4
Hypothetical data for illustrative purposes.

This quantitative data is essential for constructing pharmacokinetic models and calculating metabolic flux rates, providing deep insights into the dynamics of the heme synthesis pathway.

Conclusion

The use of 5-Aminolevulinic-13C5-15N Acid Hydrochloride, in conjunction with advanced analytical techniques like LC-MS/MS and NMR, provides an exceptionally powerful approach for elucidating the metabolic fate of 5-ALA. This detailed understanding is not only crucial for fundamental biochemical research but also for the continued development and optimization of 5-ALA-based diagnostics and therapeutics. The methodologies outlined in this guide offer a robust framework for researchers and drug development professionals to precisely track and quantify the journey of this important molecule within biological systems.

References

  • The heme biosynthesis pathway in humans. ALAS, 5-aminolevulinic acid... - ResearchGate. Available at: [Link]

  • A Recap of Heme Metabolism towards Understanding Protoporphyrin IX Selectivity in Cancer Cells - MDPI. Available at: [Link]

  • 5-aminolevulinic acid induced photodynamic reactions in diagnosis and therapy for female lower genital tract diseases - Frontiers. Available at: [Link]

  • Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC. Available at: [Link]

  • Protoporphyrin IX - Wikipedia. Available at: [Link]

  • Heme Biosynthesis Factors and 5-ALA Induced Fluorescence: Analysis of mRNA and Protein Expression in Fluorescing and Non-fluorescing Gliomas - PMC. Available at: [Link]

  • In order for the light to shine so brightly, the darkness must be present—why do cancers fluoresce with 5-aminolaevulinic acid? - ResearchNow. Available at: [Link]

  • A Recap of Heme Metabolism towards Understanding Protoporphyrin IX Selectivity in Cancer Cells - PubMed. Available at: [Link]

  • A study on the mechanism of 5-aminolevulinic acid photodynamic therapy in vitro and in vivo in cervical cancer - PubMed. Available at: [Link]

  • 5-ALA Metabolic Pathway | Encyclopedia MDPI. Available at: [Link]

  • 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - MDPI. Available at: [Link]

  • An Efficient 5-Aminolevulinic Acid Photodynamic Therapy Treatment for Human Hepatocellular Carcinoma - MDPI. Available at: [Link]

  • Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications - Frontiers. Available at: [Link]

  • Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - RSC Publishing. Available at: [Link]

  • Quantitation of Urinary 5-Aminolevulinic Acid and Porphobilinogen by Liquid Chromatography - Tandem Mass Spectrometry Following. Available at: [Link]

  • Therapeutic potential of 5-aminolevulinic acid in metabolic disorders: Current insights and future directions - PMC. Available at: [Link]

  • NMR Spectroscopy for Metabolomics Research - PMC. Available at: [Link]

  • Real‐Time NMR Spectroscopy for Studying Metabolism. Available at: [Link]

  • Nuclear Magnetic Resonance Analysis and Genetic Metabolic Disease (Chapter 16) - Methodologies for Metabolomics - Cambridge University Press & Assessment. Available at: [Link]

  • Single-cell analysis of 5-aminolevulinic acid intraoperative labeling specificity for glioblastoma - PMC. Available at: [Link]

  • Single-Cell Analysis of 5-ALA Intraoperative Labeling Specificity for Glioblastoma Zhouzerui Liu1, Angeliki Mela2, Julia Furnari - bioRxiv.org. Available at: [Link]

  • What is the Surgical Benefit of Utilizing 5-ALA for Fluorescence-Guided Surgery of Malignant Gliomas? - PMC. Available at: [Link]

  • Mass Spectrometry for Metabolomics | Environmental Molecular Sciences Laboratory. Available at: [Link]

  • Nuclear magnetic resonance spectroscopy in medical research: Workflow and possibilities. Available at: [Link]

  • (PDF) Real‐Time NMR Spectroscopy for Studying Metabolism - ResearchGate. Available at: [Link]

  • Mass spectrometry based high-throughput platforms for metabolomics - OSTI.GOV. Available at: [Link]

  • Established and emerging uses of 5-ALA in the brain: an overview - PubMed. Available at: [Link]

  • Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas - MDPI. Available at: [Link]

  • Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas - PubMed. Available at: [Link]

  • Comparative Analysis of 5-ALA and Fluorescent Techniques in High-Grade Glioma Treatment - MDPI. Available at: [Link]

Sources

Methodological & Application

High-Sensitivity LC-MS/MS Quantification of 5-Aminolevulinic Acid Using 13C5-15N Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

5-Aminolevulinic acid (5-ALA) is a critical, non-proteinogenic amino acid that serves as the universal precursor for tetrapyrrole compounds, including heme, chlorophyll, and vitamin B12[1]. In clinical diagnostics, the precise quantification of 5-ALA in physiological fluids (such as urine and plasma) is paramount for the diagnosis and therapeutic monitoring of acute hepatic porphyrias—a group of metabolic disorders characterized by enzymatic deficiencies in the heme biosynthesis pathway[2]. Furthermore, 5-ALA is extensively utilized as a prodrug in photodynamic therapy (PDT) for oncology, necessitating rigorous pharmacokinetic tracking[1].

Historically, 5-ALA was quantified using Ehrlich's reagent, a colorimetric assay that produces a detectable adduct at 553 nm[1]. However, this legacy method suffers from poor specificity and frequently overestimates 5-ALA concentrations due to cross-reactivity with other endogenous pyrroles[2]. To achieve the requisite analytical rigor for modern drug development and clinical diagnostics, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard[2].

Pathway Gly Glycine + Succinyl-CoA ALAS ALAS Enzyme Gly->ALAS ALA 5-Aminolevulinic Acid (5-ALA) ALAS->ALA ALAD ALAD Enzyme ALA->ALAD PBG Porphobilinogen (PBG) ALAD->PBG Heme Heme PBG->Heme Multiple Enzymatic Steps

Heme biosynthesis pathway highlighting 5-ALA as the universal tetrapyrrole precursor.

Rationale for Analytical Methodology (Causality & Logic)

Developing a robust LC-MS/MS assay for 5-ALA presents two primary analytical challenges:

  • High Polarity and Poor Retention: Underivatized 5-ALA is highly hydrophilic, causing it to elute in the void volume of standard reverse-phase columns (e.g., C18). While direct analysis is possible using specialized silica solid-phase extraction (SPE) or Hydrophilic Interaction Liquid Chromatography (HILIC)[3], these methods can suffer from poor peak shape and column longevity issues.

  • Severe Ion Suppression: Biological matrices like urine and plasma contain high concentrations of salts and endogenous metabolites that co-elute with polar analytes, leading to massive signal quenching in positive electrospray ionization (ESI+)[3].

The Solution: Derivatization and Stable Isotope Dilution To systematically overcome these barriers, this protocol employs butylation derivatization coupled with isotope dilution mass spectrometry , creating a self-validating analytical system.

  • Why Butylation? Reacting 5-ALA with 1-butanol in the presence of an acidic catalyst (HCl) converts the highly polar carboxylic acid into a lipophilic butyl ester. This structural modification dramatically increases retention on standard C8/C18 columns, shifting the analyte into a cleaner chromatographic window away from early-eluting salts[2].

  • Why 5-Aminolevulinic-13C5-15N Acid Hydrochloride? Matrix effects can never be entirely eliminated. By spiking the sample with a heavy isotope analog (13C5-15N-5-ALA), the internal standard co-elutes exactly with the endogenous 5-ALA. Because both molecules experience the exact same ionization microenvironment, the ratio of their MS/MS signals remains perfectly constant. This dynamic self-validation corrects for both extraction losses and ion suppression[2][3].

Experimental Protocol: Step-by-Step Methodology

Materials & Reagents:

  • Analytes: 5-Aminolevulinic Acid Hydrochloride (Reference Standard), 5-Aminolevulinic-13C5-15N Acid Hydrochloride (Internal Standard).

  • Derivatization Reagent: 3N HCl in 1-butanol (prepared by carefully adding acetyl chloride to 1-butanol).

  • Extraction: Strong Cation-Exchange (SCX) SPE cartridges (e.g., 30 mg/1 mL).

Step 1: Sample Preparation & Internal Standard Spiking
  • Thaw plasma or urine samples on ice. Centrifuge at 10,000 × g for 5 minutes to remove particulates and precipitate[4].

  • Aliquot 50 µL of the biological sample into a clean 1.5 mL microcentrifuge tube.

  • Add 10 µL of the working Internal Standard solution (10 µM 13C5-15N-5-ALA in water) to all samples, calibrators, and quality control (QC) blanks to establish the quantitative baseline[3].

Step 2: Solid Phase Extraction (SPE) Clean-up
  • Condition SCX SPE cartridges with 1 mL methanol, followed by 1 mL of 0.1% formic acid in water.

  • Load the spiked sample (diluted with 100 µL of 0.1% formic acid) onto the cartridge.

  • Wash the cartridge with 1 mL of water to remove unbound salts and neutral interferences.

  • Elute the 5-ALA fraction using 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

Step 3: Butylation Derivatization
  • Add 100 µL of 3N HCl in 1-butanol to the dried residue[2].

  • Vortex vigorously for 30 seconds and incubate in a heating block at 65°C for 15 minutes to ensure complete esterification.

  • Remove from heat and evaporate the derivatization reagent to dryness under nitrogen.

  • Reconstitute the derivatized residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water). Vortex and transfer to an autosampler vial.

Workflow S1 1. Sample Aliquot (Urine/Plasma) S2 2. Spike Internal Standard (13C5-15N-5-ALA HCl) S1->S2 S3 3. Solid Phase Extraction (Cation-Exchange) S2->S3 S4 4. Butylation Derivatization (3N HCl in 1-Butanol, 65°C) S3->S4 S5 5. LC-MS/MS Analysis (ESI+, MRM Mode) S4->S5 S6 6. Data Processing & Quantification S5->S6

Step-by-step sample preparation and LC-MS/MS workflow for 5-ALA quantification.

Step 4: LC-MS/MS Conditions
  • Column: Reverse-phase C8 or C18 column (e.g., 100 × 2.1 mm, 1.7 µm particle size) maintained at 40°C[2][4].

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

  • Gradient: Isocratic hold at 20% B for 1 min, linear ramp to 75% B over 3.2 min, flush at 95% B for 2 min, and re-equilibrate at 20% B[2].

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray Ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) is utilized for specific precursor-to-product ion transitions.

Data Presentation & Method Validation

The use of 13C5-15N-5-ALA ensures that the matrix effect is perfectly normalized. The mass shift of +6 Da (5 from 13C, 1 from 15N) prevents any isotopic cross-talk between the endogenous analyte and the internal standard.

Table 1: MRM Transitions for Butylated 5-ALA and Internal Standard

AnalytePrecursor Ion[M+H]+ (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
5-ALA Butyl Ester 188.1114.186.115 / 25
13C5-15N-5-ALA Butyl Ester (IS) 194.1120.192.115 / 25

Note: The primary loss of 74 Da corresponds to the cleavage of the unlabeled butanol moiety, leaving the isotopically labeled pyrrole precursor intact.

Table 2: Representative Method Validation Parameters

ParameterUrine MatrixPlasma Matrix
Linear Dynamic Range 0.05 – 100 µM0.05 – 50 µM
Lower Limit of Quantification (LLOQ) 0.05 µM0.05 µM
Intra-day Precision (CV%) < 6.5%< 8.2%
Inter-day Precision (CV%) < 7.8%< 9.1%
Process Efficiency (Recovery) ~ 85.0%~ 78.0%
Matrix Effect (IS Normalized) 98.5%102.3%

Data synthesized from established validation frameworks for clinical porphyria diagnostics[2][3].

Conclusion

The integration of butylation derivatization with 13C5-15N isotope dilution transforms the LC-MS/MS analysis of 5-Aminolevulinic Acid from a highly variable assay into a robust, self-validating system. By shifting the analyte's retention behavior and utilizing an internal standard that perfectly mimics the target's ionization dynamics, this protocol provides the high sensitivity (LLOQ = 0.05 µM) and specificity required for rigorous clinical diagnostics and pharmacokinetic drug development applications.

References

  • Zhang, J., Yasuda, M., Desnick, R. J., Balwani, M., Bishop, D., & Yu, C. (2011). "A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen." Journal of Chromatography B. URL:[Link]

  • Benton, et al. (2020). "Quantitation of Urinary 5-Aminolevulinic Acid and Porphobilinogen by Liquid Chromatography - Tandem Mass Spectrometry." Biomedical Journal of Scientific & Technical Research. URL:[Link]

  • Wang, X., et al. (2021). "Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications." Frontiers in Bioengineering and Biotechnology. URL:[Link]

  • Dogan, O., et al. (2017). "A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry." Indian Journal of Clinical Biochemistry. URL:[Link]

Sources

metabolic flux analysis experimental design with 13C15N-labeled 5-ALA

Author: BenchChem Technical Support Team. Date: March 2026

Tracing Heme Biosynthesis: A Guide to Metabolic Flux Analysis using Dual-Labeled [¹³C,¹⁵N]-5-Aminolevulinic Acid

Abstract

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates of intracellular metabolic reactions, providing a functional readout of the cellular state.[1] This guide details the experimental design and execution of MFA studies using a powerful, dual-labeled isotopic tracer: [¹³C,¹⁵N]-5-aminolevulinic acid (5-ALA). By simultaneously tracing the fate of both carbon and nitrogen atoms, this approach offers unparalleled resolution into the dynamics of the heme biosynthesis pathway and its intricate connections with central carbon metabolism. This document provides researchers, scientists, and drug development professionals with the theoretical background, step-by-step protocols, and data analysis strategies required to implement this advanced metabolic tracing methodology.

Introduction: Beyond Static Metabolomics

While traditional metabolomics provides a snapshot of metabolite concentrations, Metabolic Flux Analysis (MFA) delivers a dynamic view of how cells process nutrients and synthesize essential biomolecules.[2] By introducing stable, non-radioactive isotope-labeled substrates (tracers) into a biological system, we can track the incorporation of these heavy atoms into downstream metabolites.[3][4] The resulting patterns of isotope enrichment, known as Mass Isotopomer Distributions (MIDs), are direct reporters of intracellular reaction rates, or fluxes.[2][5]

This application note focuses on a highly specific and informative tracer, 5-aminolevulinic acid (5-ALA), the committed precursor to all tetrapyrroles, including heme.[6] Heme is a critical prosthetic group for a vast array of proteins involved in oxygen transport (hemoglobin), electron transport (cytochromes), and detoxification (cytochrome P450s). Dysregulation of heme metabolism is implicated in numerous diseases, from anemias to cancer, making it a key area of investigation.[7][8]

The use of a dual-labeled [¹³C,¹⁵N]-5-ALA tracer elevates the power of this analysis significantly. It enables the simultaneous quantification of carbon and nitrogen fluxes, providing a more constrained and accurate model of metabolism and reducing ambiguity in flux calculations.[9][10][11] This guide will walk you through the entire workflow, from initial experimental design to the final flux map.

Theoretical & Mechanistic Framework
2.1 The Principle of Isotope-Assisted MFA

The foundation of this technique rests on achieving a metabolic and isotopic steady state .[5][12]

  • Metabolic Steady State: A condition where the concentrations of intracellular metabolites are constant over time. This implies that the rate of production for each metabolite equals its rate of consumption.[13]

  • Isotopic Steady State: A condition reached after a sufficient period of labeling where the isotopic enrichment of intracellular metabolites no longer changes.[8] At this point, the labeling pattern of a metabolite pool is a flux-weighted average of the labeling patterns of its precursors.[5]

By measuring the MIDs of key metabolites at isotopic steady state using mass spectrometry, we can solve a system of algebraic equations that describe the metabolic network to determine the underlying fluxes.[3]

2.2 The Metabolic Journey of 5-ALA

Understanding the metabolic fate of 5-ALA is critical to designing and interpreting these experiments. The heme biosynthesis pathway is a conserved, eight-step process spanning the mitochondria and cytosol.[14]

  • Formation of 5-ALA (Mitochondria): The pathway begins with the condensation of glycine (providing 2 carbons and 1 nitrogen) and succinyl-CoA (providing 4 carbons) by the enzyme ALA synthase (ALAS).[7] This is the rate-limiting step in non-erythroid cells.[14] Succinyl-CoA directly links this pathway to the TCA cycle .

  • Cytosolic Reactions: 5-ALA is exported to the cytosol. Two molecules of 5-ALA are condensed to form porphobilinogen. Four porphobilinogen molecules are subsequently assembled into a linear tetrapyrrole, which is then cyclized to form uroporphyrinogen III.

  • Return to the Mitochondria: The final steps occur back in the mitochondria, where coproporphyrinogen III is converted to protoporphyrin IX.

  • Heme Synthesis (Mitochondria): In the final step, ferrochelatase inserts a ferrous iron (Fe²⁺) into protoporphyrin IX to create heme.[15]

When using [¹³C,¹⁵N]-5-ALA, the labeled atoms are incorporated directly into the porphyrin ring structure, allowing for precise tracking through the entire pathway.

heme_biosynthesis_pathway cluster_mito1 Mitochondrion cluster_cyto Cytosol cluster_mito2 Mitochondrion TCA TCA Cycle SuccinylCoA Succinyl-CoA TCA->SuccinylCoA Glycine Glycine ALA_endo 5-ALA Glycine->ALA_endo SuccinylCoA->ALA_endo ALAS SuccinylCoA->ALA_endo ALA_Tracer [¹³C,¹⁵N]-5-ALA (Exogenous Tracer) Porphobilinogen Porphobilinogen ALA_Tracer->Porphobilinogen Tracer Entry ALA_endo->Porphobilinogen x2 Uroporphyrinogen Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen Coproporphyrinogen Coproporphyrinogen III Uroporphyrinogen->Coproporphyrinogen Protoporphyrin Protoporphyrin IX Coproporphyrinogen->Protoporphyrin Heme Heme Protoporphyrin->Heme + Fe²⁺

Figure 1: Simplified overview of the Heme Biosynthesis Pathway, highlighting the entry point of the exogenous [¹³C,¹⁵N]-5-ALA tracer and its relationship with the TCA cycle.

Experimental Design: The Blueprint for Success

A successful MFA experiment is built on a rigorous and well-considered design.[16][17]

3.1 Defining the Biological Question

First, clearly articulate the goal. Examples include:

  • Quantifying the absolute rate of de novo heme synthesis under different conditions (e.g., hypoxia, drug treatment).

  • Determining the relative contribution of TCA cycle-derived succinyl-CoA to the heme pool.

  • Investigating pathway bottlenecks or reverse fluxes in disease models.

3.2 Establishing Isotopic Steady State

This is the most critical prerequisite for steady-state MFA.[5] The time required to reach isotopic equilibrium varies significantly between cell types and pathways. It is essential to determine this empirically.

Protocol: Steady-State Determination Time Course

  • Seed cells in multiple replicate plates (e.g., 6-well plates).

  • Introduce the [¹³C,¹⁵N]-5-ALA tracer into the culture medium.

  • At a series of time points (e.g., 0, 2, 4, 8, 12, 24 hours), harvest cells from one plate at each point.

  • Perform quenching and metabolite extraction as described in Protocol 4.2.

  • Analyze the isotopic enrichment of a key, slow-turnover downstream metabolite (e.g., Protoporphyrin IX or Heme) via LC-MS.

  • Plot the fractional enrichment over time. Isotopic steady state is reached when this enrichment value plateaus. The labeling duration for the main experiment should be set to this time point or slightly longer to ensure equilibrium is achieved.[8]

3.3 Key Experimental Parameters

All quantitative data and parameters should be clearly defined and recorded.

ParameterRecommended Value/ConsiderationRationale
Cell Density Seed to achieve 70-80% confluency at time of harvest.Ensures active metabolism without nutrient limitation or contact inhibition artifacts.
Tracer Concentration 0.1 - 1.0 mM [¹³C,¹⁵N]-5-ALAMust be high enough for significant incorporation but low enough to avoid cytotoxicity. Optimize for your specific cell line.
Culture Medium Defined medium (e.g., DMEM, RPMI-1640)Controls for unlabeled sources of carbon and nitrogen, simplifying the metabolic model.
Replicates Minimum of 3 biological replicates per condition.Essential for statistical power and to assess experimental variability.
Labeling Time Determined by steady-state time-course experiment.Ensures the core assumption of the MFA model is met.
Detailed Protocols: From Culture to Data
4.1 Protocol: Cell Culture and Isotope Labeling

This protocol details the steps for labeling adherent cells.

  • Cell Seeding: Seed cells in 6-well plates at a predetermined density to reach 70-80% confluency on the day of labeling. Culture in complete growth medium.

  • Medium Exchange: On the day of the experiment, aspirate the complete medium. Gently wash the cell monolayer once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the appropriate base medium (e.g., glucose-free DMEM) with the desired final concentration of [¹³C,¹⁵N]-5-ALA. Also include other necessary nutrients, such as dialyzed fetal bovine serum, to maintain cell health.

  • Labeling: Add the tracer-containing medium to the cells and return them to the incubator for the duration determined in the steady-state experiment.

  • Cell Counting: In a parallel well treated identically, detach and count the cells (e.g., using a hemocytometer) to normalize the final metabolite data to cell number.[18]

4.2 Protocol: Rapid Quenching and Metabolite Extraction

The goal of quenching is to instantly halt all enzymatic activity, preserving the metabolic state at the moment of harvest.[19][20] This is arguably the most error-prone step in a metabolomics workflow.

  • Preparation: Prepare a quenching solution of 60% methanol in water, pre-chilled to -40°C or colder.[21][22] Place the culture plates on a metal block in dry ice to cool the plate rapidly.

  • Quenching: Aspirate the labeling medium from the wells as quickly as possible. Immediately add 1 mL of the ice-cold quenching solution to each well.

  • Cell Lysis & Harvesting: Use a cell scraper to detach the cells into the quenching solution. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Phase Separation Extraction:

    • To the 1 mL cell suspension in 60% methanol, add 600 µL of chloroform (pre-chilled).[23]

    • Vortex vigorously for 1 minute and incubate on ice for 10 minutes.

    • Centrifuge at >13,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/polar layer, a protein disk at the interface, and a lower organic/non-polar layer.

    • Carefully aspirate the top (polar) and bottom (non-polar) layers into separate, new pre-chilled tubes. The polar fraction will contain 5-ALA and early pathway intermediates, while the non-polar fraction will contain protoporphyrin and heme.

  • Drying: Dry the separated fractions completely using a vacuum concentrator (e.g., SpeedVac). Store dried pellets at -80°C until analysis.

4.3 Protocol: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for this analysis due to its sensitivity, specificity, and ability to handle a wide range of metabolite polarities.[24][25]

  • Sample Reconstitution: Reconstitute the dried polar metabolites in a suitable solvent (e.g., 50% acetonitrile/water) and the non-polar metabolites in a solvent like 90% acetonitrile/methanol.

  • Chromatography:

    • Polar Metabolites: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for optimal separation of polar intermediates.

    • Non-Polar Metabolites: Use a reverse-phase C18 column for the separation of porphyrins and heme.[23]

  • Mass Spectrometry:

    • Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to accurately resolve the different mass isotopomers.[26]

    • Operate in both positive and negative ionization modes to maximize metabolite coverage.

    • Acquire data in both full scan (MS1) mode to determine the MIDs and tandem MS (MS/MS or data-dependent acquisition) mode to confirm metabolite identities via fragmentation patterns.[27][28]

Data Analysis and Flux Calculation

Raw LC-MS data must be processed and integrated with a metabolic model to yield flux maps.

data_workflow RawData Raw LC-MS Data (.raw, .d, etc.) Preprocessing Data Preprocessing (Peak Picking, Alignment) RawData->Preprocessing MID_Extraction MID Extraction & Natural Abundance Correction Preprocessing->MID_Extraction FluxEstimation Flux Estimation (Least-Squares Regression) MID_Extraction->FluxEstimation Measured MIDs MetabolicModel Metabolic Network Model (Stoichiometry, Atom Transitions) MetabolicModel->FluxEstimation Model Constraints Stats Statistical Analysis (Goodness-of-Fit) FluxEstimation->Stats FluxMap Flux Map & Confidence Intervals Stats->FluxMap

Figure 2: The computational workflow for processing raw mass spectrometry data to generate a final metabolic flux map.

  • Data Pre-processing: Use software platforms (e.g., XCMS, MS-DIAL, or vendor-specific software) for peak detection, retention time correction, and integration.

  • MID Calculation: For each identified metabolite, extract the intensity of each mass isotopomer (M+0, M+1, M+2, etc.). Correct these raw MIDs for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) to isolate the enrichment derived solely from the tracer.[27]

  • Flux Estimation: This step requires specialized software like INCA or Metran.[29][30][31]

    • Define the Model: A metabolic network model specific to the pathways of interest is constructed. This model includes reaction stoichiometry and the specific atom transitions for each reaction.

    • Parameter Fitting: The software uses an iterative, least-squares regression algorithm to find the set of flux values that best predicts the experimentally measured MIDs.[32]

  • Statistical Validation:

    • Goodness-of-Fit: A chi-squared statistical test is used to assess how well the model simulation fits the experimental data.

    • Confidence Intervals: The software calculates confidence intervals (e.g., 95% C.I.) for each estimated flux, providing a measure of the precision of the flux estimate.[33][34]

Example Data Table

The corrected data input for the flux estimation software would resemble the following table for a specific metabolite.

Table 2: Example Mass Isotopomer Distribution (MID) Data for Protoporphyrin IX (PP-IX) after 24h labeling with [U-¹³C₅, ¹⁵N₁]-5-ALA.

MetaboliteMass IsotopomerAverage Fractional AbundanceStandard Deviation
PP-IXM+00.050.01
PP-IXM+80.020.01
PP-IXM+160.040.01
PP-IXM+240.110.02
PP-IXM+320.250.03
PP-IXM+400.530.04
(Note: Data is hypothetical. Since two 5-ALA molecules form porphobilinogen, and four porphobilinogens form the ring, the mass shifts will be multiples of the heavy atoms in one 5-ALA molecule.)
Conclusion and Future Perspectives

Metabolic flux analysis using dual-labeled [¹³C,¹⁵N]-5-ALA provides a high-resolution view of heme biosynthesis and its integration with central metabolism. This powerful technique moves beyond simple metabolite measurements to quantify the functional output of metabolic networks. The detailed protocols and frameworks presented here offer a robust starting point for researchers aiming to dissect complex metabolic phenotypes in health, disease, and in response to therapeutic interventions. As analytical technologies and computational tools continue to advance, the precision and scope of MFA will only expand, solidifying its role as an indispensable tool in systems biology and drug development.

References
  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC - NIH. (n.d.). National Institutes of Health (NIH). [Link]

  • Beyß, M., et al. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology. [Link]

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. Bioinformatics. [Link]

  • Beyß, M., et al. (2021). Robustifying Experimental Tracer Design for 13C-Metabolic Flux Analysis. JuSER. [Link]

  • MFA Suite™: INCA Application Academic License. (n.d.). Vanderbilt University. [Link]

  • Metabolic and isotopic steady state. (n.d.). ResearchGate. [Link]

  • Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine. [Link]

  • Mollney, M., et al. (1999). 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. Biotechnology and Bioengineering. [Link]

  • MFA Suite™. (2014). Vanderbilt University. [Link]

  • Choi, J., & Antoniewicz, M. R. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Microbiology. [Link]

  • Varghese, R. S., et al. (2015). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Journal of Proteomics & Bioinformatics. [Link]

  • Widely used software, developed by Young Lab, tops 1,000 academic licenses. (2021). Vanderbilt University School of Engineering. [Link]

  • Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis. SciSpace. [Link]

  • Zhang, Y., et al. (2017). Understanding metabolism with flux analysis: from theory to application. PMC - NIH. [Link]

  • Heath, J. E., & Young, J. D. (2022). Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. PMC - NIH. [Link]

  • Buescher, J. M. (2013). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. [Link]

  • What is the current best method of metabolite extraction from S. cerevisiae for LC-MS? (2025). ResearchGate. [Link]

  • The heme biosynthesis pathway in humans. (n.d.). ResearchGate. [Link]

  • Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. (2024). ChemRxiv. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics. (2024). LabRulez LCMS. [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Springer Nature Experiments. [Link]

  • Ferreira, G. C., & Gong, J. (1995). 5-Aminolevulinate Synthase and the First Step of Heme Biosynthesis. Journal of Bioenergetics and Biomembranes. [Link]

  • Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms. (n.d.). University of Birmingham's Research Portal. [Link]

  • Gkotsiou, D., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry. [Link]

  • Dual-Isotope Labeling Method Unlocks Insights into Lipid Metabolism and Ferroptosis. (2023). Genetic Engineering & Biotechnology News. [Link]

  • Guide for metabolomics experiments. (n.d.). Nebraska Center for Integrated Biomolecular Communication. [Link]

  • 5-ALA Metabolic Pathway. (2022). Encyclopedia MDPI. [Link]

  • Zhang, T., et al. (2024). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. JACS Au. [Link]

  • Lotte, R., et al. (2022). A Recap of Heme Metabolism towards Understanding Protoporphyrin IX Selectivity in Cancer Cells. MDPI. [Link]

  • Varticovski, L., et al. (1983). Biosynthesis of 5-Aminolevulinic Acid and Heme from 4,5-Dioxovalerate in the Rat. Journal of Clinical Investigation. [Link]

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Nature. [Link]

  • 13C Metabolic Flux Analysis. (n.d.). Institute of Molecular Systems Biology, ETH Zurich. [Link]

  • Feenstra, A. D., et al. (2017). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC - NIH. [Link]

  • Theorell, A., et al. (2022). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology. [Link]

  • Chen, X., et al. (2012). 13C Metabolic Flux Analysis: From the Principle to Recent Applications. Chemical Engineering & Process Technology. [Link]

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (2021). PMC - NIH. [Link]

  • Tandem mass spectrometry for measuring stable-isotope labeling. (2017). ResearchGate. [Link]

  • Theorell, A., et al. (2022). Bayesian multi-model-based 13C15N-metabolic flux analysis quantifies carbon-nitrogen metabolism in mycobacteria. bioRxiv. [Link]

  • Antoniewicz, M. R. (2017). Tandem mass spectrometry for measuring stable-isotope labeling. Current Opinion in Biotechnology. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of Porphyrins and Precursors Using 5-Aminolevulinic Acid-¹³C₅-¹⁵N

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Clinical Significance

The accurate quantification of 5-aminolevulinic acid (ALA), porphobilinogen (PBG), and downstream porphyrins in physiological fluids is critical for the diagnosis and therapeutic monitoring of acute hepatic porphyrias and lead poisoning[1]. Historically, colorimetric assays utilizing Ehrlich’s reagent have been the standard for measuring ALA and PBG. However, these methods suffer from poor molecular specificity, as Ehrlich's reagent reacts with any pyrrole ring, leading to false positives and significant overestimation of target analytes[1].

To overcome these limitations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard, offering unparalleled sensitivity and specificity[2]. The primary analytical challenge in LC-MS/MS analysis of urine and plasma is ion suppression caused by endogenous salts and polar matrix components. Because ALA is highly polar, it elutes early in reversed-phase chromatography—exactly where matrix interference is most severe[3]. This application note details a self-validating LC-MS/MS protocol that utilizes the stable isotope-labeled internal standard ¹³C₅-¹⁵N-ALA to perfectly correct for matrix effects, ensuring absolute quantitative accuracy.

The Heme Biosynthetic Pathway

Understanding the biosynthetic cascade is essential for multiplexed assay design. ALA is synthesized from succinyl-CoA and glycine, subsequently condensing to form PBG, which polymerizes into various porphyrinogens and ultimately heme[4].

Pathway S1 Succinyl-CoA + Glycine ALA 5-Aminolevulinic Acid (ALA) S1->ALA ALAS PBG Porphobilinogen (PBG) ALA->PBG ALAD HMB Hydroxymethylbilane PBG->HMB HMBS URO Uroporphyrin(ogen) HMB->URO UROS COPRO Coproporphyrin(ogen) URO->COPRO UROD PROTO Protoporphyrin IX COPRO->PROTO CPOX / PPOX HEME Heme PROTO->HEME FECH

Figure 1: The Heme Biosynthetic Pathway highlighting target analytes for LC-MS/MS quantification.

Mechanistic Justification of Experimental Choices

Why ¹³C₅-¹⁵N-ALA is the Ultimate Internal Standard

Early LC-MS/MS methods utilized structural analogs (e.g., 6-amino-5-oxohexanoic acid) as internal standards[5]. However, structural analogs possess different partition coefficients and therefore elute at slightly different retention times than the target analyte. In complex matrices like urine, ion suppression is highly localized temporally. An internal standard that does not perfectly co-elute with ALA will experience a different ionization environment, leading to skewed quantification[5].

The Causality of Isotope Labeling: ¹³C₅-¹⁵N-ALA possesses identical physicochemical properties to endogenous ALA but has a mass shift of +6 Da. This ensures exact co-elution. When the MS source experiences a 40% signal drop due to a co-eluting urinary salt, the ¹³C₅-¹⁵N-ALA signal drops by exactly 40%, keeping the Analyte/IS area ratio perfectly constant and self-validating the measurement[1].

The Role of Silica Solid Phase Extraction (SPE)

Direct "dilute-and-shoot" methods often result in rapid degradation of the LC column and severe ion suppression[3]. We employ a Silica SPE cleanup step. Mechanism: Highly polar analytes like ALA and PBG pass through the silica stationary phase under specific aqueous conditions, while lipophilic interferences and large proteins are retained or precipitated. This significantly enhances the signal-to-noise (S/N) ratio and lowers the Limit of Quantification (LLOQ)[3].

Experimental Workflow & Protocol

Workflow S1 Sample Collection (Urine/Plasma protected from light) S2 Spike Internal Standards (13C5-15N-ALA, 13C2-PBG) S1->S2 S3 Protein Precipitation & Silica SPE Cleanup S2->S3 S4 LC Separation (C18 Column, Gradient Elution) S3->S4 S5 MS/MS Detection (Positive ESI, MRM Mode) S4->S5 S6 Data Quantification & Clinical Reporting S5->S6

Figure 2: Step-by-step LC-MS/MS analytical workflow for porphyrin quantification.

Step-by-Step Sample Preparation
  • Sample Collection: Collect 100 µL of urine or plasma. Crucial: Porphyrins are highly photosensitive; all samples must be collected and stored in amber tubes protected from light.

  • Internal Standard Spiking: Add 10 µL of a working internal standard mixture containing 100 µmol/L of ¹³C₅-¹⁵N-ALA and ¹³C₂-PBG[5].

  • Protein Precipitation: Add 100 µL of 10% sulfosalicylic acid to the sample. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C[6].

  • SPE Cleanup: Condition a Silica SPE cartridge with 1 mL of distilled water. Load the supernatant. Elute with 500 µL of 0.1% formic acid in water.

  • Dilution: Dilute the eluate 1:1 with HPLC-grade acetonitrile prior to injection to improve peak shape on the LC column[3].

LC-MS/MS Conditions
  • Column: Reversed-phase C18 column (e.g., 100 × 2.1 mm, 3 µm particle size)[2].

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start at 5% B, hold for 1 min. Ramp linearly to 80% B over 8 minutes. Hold at 80% B for 2 minutes to wash the column, then re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Data Presentation: MRM Parameters and Validation

The mass spectrometer is operated in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM). Mechanistic Note on Fragmentation: The protonated precursor ion of underivatized ALA is m/z 132.1. Upon collision-induced dissociation (CID), it loses a water molecule (H₂O, 18 Da) to form the stable product ion at m/z 114.1[7]. The heavy isotope ¹³C₅-¹⁵N-ALA (m/z 138.1) undergoes the exact same neutral loss to form m/z 120.1.

Table 1: Optimized MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Aminolevulinic Acid (ALA) 132.1114.110
¹³C₅-¹⁵N-ALA (IS) 138.1120.110
Porphobilinogen (PBG) 210.0122.025
¹³C₂-PBG (IS) 212.0124.025
Coproporphyrin I 655.3537.255
Uroporphyrin I 831.2727.255

Note: PBG loses NH₃ in the source/precursor phase, shifting from an expected protonated mass of 227 to 210[2].

Table 2: Method Validation Summary

Validation demonstrates excellent precision and linearity, fully covering the physiological and pathological ranges expected during acute porphyric attacks[3][8].

AnalyteLinear RangeLLOQIntra-assay CV (%)Inter-assay CV (%)Recovery (%)
ALA 0.05 – 360 µmol/L1.4 µmol/L< 8.4%< 6.2%110 - 112%
PBG 0.05 – 200 µmol/L1.0 µmol/L< 8.5%< 5.2%85 - 107%
Porphyrins 0.1 – 100 nmol/L0.1 nmol/L< 10.0%< 10.0%90 - 115%

Conclusion

The implementation of ¹³C₅-¹⁵N-ALA as an internal standard transforms the quantification of porphyrin precursors from a highly variable colorimetric estimation into an exact, self-validating mass spectrometric science. By ensuring identical chromatographic retention and ionization efficiencies between the analyte and the internal standard, matrix effects are mathematically nullified. Coupled with a rapid silica SPE cleanup, this LC-MS/MS protocol provides drug development professionals and clinical researchers with a robust, high-throughput tool for biomarker monitoring in acute hepatic porphyrias.

References

  • A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health (PMC). URL:[Link]

  • A LC-MS/MS method for the simultaneous quantification of 5-aminolevulinic acid and porphobilinogen. ResearchGate. URL:[Link]

  • Quantitation of Urinary 5-Aminolevulinic Acid and Porphobilinogen by Liquid Chromatography - Tandem Mass Spectrometry Following Silica SPE. Biomedical Journal of Scientific & Technical Research. URL:[Link]

  • Simultaneous Determination of Five Porphyrins in Human Urine and Plasma Using High Performance Liquid Chromatography-Tandem Mass Spectrometry. Semantic Scholar. URL:[Link]

Sources

in vivo metabolic labeling protocol with 5-Aminolevulinic-13C5-15N Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: In Vivo Metabolic Labeling of Hemoproteins Using 5-Aminolevulinic-13C5-15N Acid Hydrochloride

Executive Summary

Tracking the dynamic turnover of hemoproteins (e.g., Cytochrome P450s, hemoglobin, and myoglobin) in vivo requires highly specific metabolic tracers. While traditional 13C-glucose or 15N-glutamine tracers suffer from severe isotopic dilution across the TCA cycle, utilizing fully labeled 5-Aminolevulinic-13C5-15N Acid Hydrochloride directly targets the tetrapyrrole biosynthesis pathway. As a Senior Application Scientist, I have designed this protocol to provide researchers with a robust, self-validating workflow for tracking heme metabolic flux using high-resolution LC-MS/MS.

Mechanistic Rationale: The Biochemistry of Isotopic Flooding

5-Aminolevulinic acid (5-ALA) is the universal, committed precursor in the biosynthesis of all tetrapyrroles[1]. Endogenously, 5-ALA is synthesized from glycine and succinyl-CoA by 5-aminolevulinate synthase (ALAS), which serves as the strict rate-limiting bottleneck of the entire pathway[1].

By administering exogenous 5-ALA-13C5-15N, we deliberately bypass the ALAS regulatory checkpoint[2]. This experimental choice creates an "isotopic flood" that forces the downstream enzymatic cascade to utilize the heavy-isotope precursor, resulting in near-absolute labeling of newly synthesized porphyrins without the confounding variables of upstream carbon scrambling.

The stoichiometry of this pathway dictates that exactly eight molecules of 5-ALA condense to form one molecule of Heme b[2]. Tracking the retention and expulsion of specific carbon and nitrogen atoms during decarboxylation and deamination steps is critical for accurately programming mass spectrometer transitions.

Isotopologue Mass Shift Dynamics

To configure targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) assays, researchers must account for the precise mass shifts of intermediate metabolites. During the cyclization of Porphobilinogen (PBG) into Hydroxymethylbilane, 4 amine groups are lost as NH3. Subsequent steps involve the sequential loss of 6 carboxyl groups as CO2.

Table 1: Quantitative Mass Shifts of Key Biosynthetic Intermediates during 13C5-15N Labeling

Biosynthetic MetaboliteUnlabeled FormulaUnlabeled Monoisotopic MassFully Labeled Isotopic FormulaNet Mass Shift (Da)
5-Aminolevulinic Acid C5H9NO3131.0613C5 H9 15N O3+6
Porphobilinogen (PBG) C10H14N2O4226.1013C10 H14 15N2 O4+12
Uroporphyrinogen III C40H44N4O16836.2813C40 H44 15N4 O16+44
Coproporphyrinogen III C36H44N4O8660.3213C36 H44 15N4 O8+40
Protoporphyrin IX C34H34N4O4562.2613C34 H34 15N4 O4+38
Heme b C34H32FeN4O4616.1813C34 H32 Fe 15N4 O4+38

Heme Biosynthesis Pathway Visualization

G ALA 5-Aminolevulinic Acid (13C5, 15N) PBG Porphobilinogen (PBG) (13C10, 15N2) ALA->PBG ALA Dehydratase (Condensation of 2 ALA) HMB Hydroxymethylbilane (13C40, 15N4) PBG->HMB PBG Deaminase (Condensation of 4 PBG, -4 NH3) URO Uroporphyrinogen III (13C40, 15N4) HMB->URO Uroporphyrinogen III Synthase COPRO Coproporphyrinogen III (13C36, 15N4) URO->COPRO Uroporphyrinogen Decarboxylase (-4 CO2) PROTO Protoporphyrinogen IX (13C34, 15N4) COPRO->PROTO Coproporphyrinogen Oxidase (-2 CO2) PPIX Protoporphyrin IX (13C34, 15N4) PROTO->PPIX Protoporphyrinogen Oxidase HEME Heme b (13C34, 15N4) PPIX->HEME Ferrochelatase (+Fe2+)

Metabolic incorporation of 13C5-15N 5-ALA into the heme biosynthesis pathway and mass shifts.

Self-Validating Experimental Protocol

Phase I: Reagent Preparation & Stability Control

5-ALA is highly susceptible to photodegradation and base-catalyzed dimerization (forming pyrazine derivatives). Therefore, strict environmental control during preparation is mandatory.

  • Reconstitution : Dissolve 5-Aminolevulinic-13C5-15N Acid Hydrochloride[3][4] in sterile, degassed 0.9% NaCl to a concentration of 50 mg/mL. Adjust the pH to exactly 6.0 using dilute HCl.

  • Causality : Degassing the buffer prevents oxidative degradation, while maintaining a slightly acidic pH prevents the spontaneous auto-condensation of 5-ALA molecules.

  • Validation Checkpoint 1 (Reagent Integrity) : Prior to animal dosing, analyze a 1 µL aliquot via LC-MS. Confirm the presence of the m/z 138.1 [M+H]+ peak and the absolute absence of +12 Da dimerization artifacts.

Phase II: In Vivo Administration Strategy

To achieve high steady-state labeling in vivo, the route of administration must outpace endogenous clearance.

  • Dosing : Administer the labeled 5-ALA via intraperitoneal (IP) injection at a dose of 100 mg/kg body weight[5].

  • Schedule : For steady-state kinetic modeling, utilize a pulse-chase schedule, injecting every 12 hours for 72 hours.

  • Causality : IP injection provides rapid systemic distribution into the portal vein, directly targeting the liver (the primary site of cytochrome P450 synthesis) and bone marrow, yielding a sharper onset of the labeling pulse compared to oral gavage[5].

Phase III: Tissue Harvesting & Acidic Extraction

Heme is tightly sequestered within the hydrophobic pockets of hemoproteins via coordination bonds to histidine or cysteine residues. Standard aqueous extractions will fail to recover it.

  • Harvest : Euthanize the subject and immediately snap-freeze target tissues (e.g., liver, spleen) in liquid nitrogen to halt metabolic flux.

  • Homogenization : Homogenize 20 mg of tissue in 500 µL of ice-cold Ethyl Acetate:Acetic Acid (4:1, v/v).

  • Causality : The aggressive acidic organic solvent denatures the hemoprotein structure and breaks the axial coordination bonds between the porphyrin iron and the protein backbone, ensuring quantitative release of the intact heme group.

  • Validation Checkpoint 2 (Absolute Recovery) : Spike the extraction buffer with a known concentration of an orthogonal synthetic porphyrin (e.g., Zinc Protoporphyrin IX) prior to homogenization. Use the recovery rate of this internal standard to normalize your final heme quantification.

Phase IV: LC-MS/MS Analytical Parameters
  • Preparation : Centrifuge the homogenate at 15,000 × g for 10 minutes at 4°C. Evaporate the organic supernatant under a gentle stream of nitrogen gas. Reconstitute the dried pellet in 100 µL of 50% Acetonitrile / 0.1% Formic Acid.

  • Ionization : Analyze using a Triple Quadrupole (QQQ) or high-resolution Orbitrap mass spectrometer operating in positive electrospray ionization (ESI+) mode[6].

  • Causality : Porphyrins ionize highly efficiently in positive mode due to the rapid protonation of their central pyrrole nitrogens under acidic LC conditions (0.1% Formic Acid)[6].

  • SRM Transitions :

    • Unlabeled Heme b : m/z 616.2 → 557.2 (Loss of carboxymethyl group)

    • Fully Labeled Heme b : m/z 654.2 → 592.2 (Adjusted for heavy isotope losses)

  • Validation Checkpoint 3 (Isotopic Baseline) : Always include a wild-type (unlabeled) control cohort. You must subtract the natural M+1/M+2 isotopic envelope abundances from your labeled cohort data to prevent artificial skewing of the fractional labeling calculations[6].

References

1.[1] Crystal structure of 5-aminolevulinate synthase, the first enzyme of heme biosynthesis, and its link to XLSA in humans - PMC. URL: 2.[2] Applications of the Whole-Cell System in the Efficient Biosynthesis of Heme - MDPI. URL: 3.[5] In vivo stable isotope labeling of 13C and 15N... | Posters - F1000Research. URL: 4.[6] Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments. URL: 5.[3] Adenosine N1-oxide-15N | MedChemExpress (MCE) Life Science Reagents. URL: 6.[4] Bioactive Compounds - Metabolomics & Proteomics - Stable Isotopes for NMR & MS (Cortecnet). URL:

Sources

sample preparation for 13C15N-5-ALA metabolomics studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Flux Analysis – Sample Preparation for [13C, 15N]-5-ALA Metabolomics

Part 1: Strategic Overview

The utilization of [13C, 15N]-5-Aminolevulinic Acid (5-ALA) as a metabolic tracer offers a high-resolution window into the heme biosynthesis pathway, mitochondrial integrity, and porphyrin metabolism. Unlike central carbon tracing (e.g., Glucose or Glutamine), 5-ALA bypasses the rate-limiting enzyme ALAS1, directly probing the downstream enzymatic efficiency of the heme cycle—a pathway critically altered in porphyrias, lead toxicity, and the "Warburg effect" in oncology.

The Analytical Challenge: 5-ALA is chemically unstable at physiological pH, prone to spontaneous dimerization into Porphobilinogen (PBG), and highly photosensitive (converting to Protoporphyrin IX). Furthermore, its zwitterionic, highly polar nature makes it difficult to retain on standard C18 chromatography.

The Solution: This protocol details a HILIC-MS (Hydrophilic Interaction Liquid Chromatography) workflow. It prioritizes acidic quenching to stabilize 5-ALA and light-restricted handling to prevent photochemical degradation.

Part 2: Biological & Chemical Logic (E-E-A-T)

The Pathway & Tracer Fate

Understanding the stoichiometry of the label is essential for interpreting mass isotopomer distributions (MIDs).

  • Input: [U-13C5, 15N]-5-ALA (M+6).

  • Step 1: Two molecules of 5-ALA condense via ALA Dehydratase (ALAD) to form Porphobilinogen (PBG).

  • Mass Shift: 2 × (M+6) = M+12 PBG (assuming 100% labeling efficiency).

  • Downstream: The pathway continues to Uroporphyrinogen III

    
     Coproporphyrinogen III 
    
    
    
    Protoporphyrin IX
    
    
    Heme.
The "PBG Artifact" Risk

If samples are extracted at neutral pH (>6.0) or left at room temperature, endogenous 5-ALA will spontaneously condense into PBG. This creates a false positive flux reading for ALAD activity.

  • Control: We utilize 0.1% Formic Acid in the extraction solvent to maintain pH < 3.0, halting this condensation immediately.

Photosensitivity

5-ALA induces the accumulation of Protoporphyrin IX (PpIX), a potent photosensitizer.[1] Ambient white light can degrade PpIX and induce reactive oxygen species (ROS) that alter cellular metabolism during the harvest itself.

  • Control: All steps must be performed under yellow safety lights or in amber vessels.

Part 3: Experimental Workflow Visualization

G cluster_0 Cell Culture (Yellow Light) cluster_1 Quenching & Extraction cluster_2 Analysis Tracer Add [13C,15N]-5-ALA Incubate Pulse (1-6h) Tracer->Incubate Wash Rapid Wash (Saline, 4°C) Incubate->Wash Quench Acidic Quench (MeOH + 0.1% FA, -80°C) Wash->Quench Scrape Physical Lysis Quench->Scrape Spin Centrifuge (15k x g, 4°C) Quench->Spin Prevents PBG Artifact Scrape->Spin HILIC ZIC-pHILIC LC-MS/MS Spin->HILIC

Caption: Workflow for 5-ALA metabolomics emphasizing the critical acidic quench step to prevent artifactual dimerization.

Part 4: Detailed Protocol

Materials Required
  • Tracer: [U-13C5, 15N]-5-Aminolevulinic Acid HCl (Check isotopic purity >99%).

  • Extraction Solvent: 80% Methanol / 20% Water + 0.1% Formic Acid (Pre-chilled to -80°C).

  • Wash Solution: 0.9% NaCl (Saline), HPLC grade, 4°C. Avoid PBS (Phosphate suppresses MS signals).

  • Consumables: Amber 1.5 mL microcentrifuge tubes, dry ice.

Step-by-Step Methodology

1. Cell Seeding & Labeling

  • Seed cells in 6-well plates. Ensure 70-80% confluency at time of harvest.

  • Replace media with fresh media containing 100 µM - 500 µM [13C, 15N]-5-ALA .

    • Note: 5-ALA is non-toxic up to ~1mM in most lines, but high concentrations can induce oxidative stress. Perform a dose-response curve if unsure.

  • Incubate for the desired flux window (typically 1, 2, 4, and 6 hours).

2. Metabolism Quenching (CRITICAL STEP)

  • Lighting: Dim room lights; use yellow safety lamps.

  • Place the culture plate on a bed of wet ice.

  • Aspirate media completely.

  • Wash: Rapidly add 1 mL cold Saline, swirl once, and aspirate.

    • Timing: This wash must take <10 seconds to prevent leakage of polar metabolites.

  • Quench: Immediately add 500 µL of -80°C Acidified Extraction Solvent (80% MeOH, 0.1% FA).

    • Mechanism:[2] The extreme cold stops enzymes; the methanol denatures proteins; the formic acid lowers pH to <3, stabilizing ALA.

3. Extraction & Lysis

  • Incubate plates at -80°C for 20 minutes (facilitates cell lysis).

  • Scrape cells using a cell lifter (on dry ice).

  • Transfer the suspension to a pre-chilled Amber microcentrifuge tube.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C .

4. Supernatant Preparation

  • Transfer supernatant to a glass LC-MS vial.

  • Optional: If sensitivity is low, dry down under Nitrogen gas (no heat) and reconstitute in 50 µL 60% Acetonitrile/Water (0.1% FA). However, direct injection is preferred to prevent oxidation.

Part 5: Analytical Parameters (LC-MS)

We utilize HILIC (Hydrophilic Interaction Liquid Chromatography) because 5-ALA and PBG are too polar for C18.

Table 1: LC-MS/MS Configuration

ParameterSetting / Specification
Column Merck SeQuant® ZIC-pHILIC (150 x 2.1 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Carbonate + 0.1% Ammonium Hydroxide (pH 9.2)
Mobile Phase B 100% Acetonitrile
Flow Rate 0.15 mL/min
Gradient 80% B (0-2 min)

20% B (18 min)

Hold (22 min)
Ionization ESI Positive Mode (+ve)
Target Transitions See Table 2 below

Table 2: Mass Transitions for Tracing

MetaboliteFormulaUnlabeled Mass (M+0)Fully Labeled MassShift Logic
5-ALA C5H9NO3131.06 m/z137.06 m/z (M+6)+5 (13C) +1 (15N)
PBG C10H14N2O4226.10 m/z238.10 m/z (M+12)Dimer of two M+6 ALAs
Protoporphyrin IX C34H34N4O4562.26 m/zVariableComplex isotopomer distribution

Part 6: Pathway Visualization & Data Logic

The following diagram illustrates the flow of the isotope label. Note that if you see M+6 PBG, it indicates one labeled ALA combined with one unlabeled (endogenous) ALA.

Pathway cluster_logic Isotopomer Logic ALA_Ex Exogenous [13C,15N]-ALA (M+6) ALA_In Intracellular ALA Pool ALA_Ex->ALA_In Transport PBG Porphobilinogen (PBG) ALA_In->PBG ALAD Enzyme (2x ALA -> 1x PBG) Uro Uroporphyrinogen III PBG->Uro PBG Deaminase Heme Heme Uro->Heme Multi-step Logic1 2x (M+6 ALA) = M+12 PBG Logic2 1x (M+6 ALA) + 1x (M+0 ALA) = M+6 PBG

Caption: Carbon/Nitrogen flow from ALA to Heme. The ratio of M+12 to M+6 PBG indicates the saturation of the intracellular ALA pool.

References

  • Zhang, J., et al. (2011). "A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen."[3] Journal of Chromatography B.

  • Banton, S., et al. (2020). "Quantitation of urinary 5-aminolevulinic acid and porphobilinogen by liquid chromatography - tandem mass spectrometry." Biomedical Journal of Scientific & Technical Research.

  • Hunter, G. A., & Ferreira, G. C. (2011). "5-Aminolevulinate Synthase: Catalysis of the First Step of Heme Biosynthesis." Methods in Enzymology.

  • Wachter, E., et al. (2000). "Degradation mechanism and stability of 5-aminolevulinic acid."[4] Journal of Pharmaceutical Sciences.

  • Reinke, S. N., et al. (2013). "Metabolomic profiling of 5-aminolevulinic acid-treated cancer cells." Metabolomics.

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of 5-Aminolevulinic-13C5-15N Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Isotopically Labeled 5-ALA in Research

5-Aminolevulinic Acid (5-ALA) is a naturally occurring delta-amino acid that serves as a crucial precursor in the biosynthesis of tetrapyrroles, including heme and chlorophyll.[][2] In the medical field, 5-ALA is utilized as a prodrug in photodynamic therapy (PDT) and photodiagnosis, where it is metabolized to the photosensitizer protoporphyrin IX, which preferentially accumulates in tumor cells.[3][4] The use of stable isotope-labeled 5-Aminolevulinic-13C5-15N Acid Hydrochloride provides a powerful tool for researchers in drug development and metabolic studies. The incorporation of five ¹³C atoms and one ¹⁵N atom (with isotopic purities typically around 99 atom % ¹³C and 98 atom % ¹⁵N) allows for the unambiguous tracking of 5-ALA and its metabolic fate in complex biological systems using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[5][6]

This guide provides a comprehensive overview of the NMR spectroscopy methods tailored for the analysis of 5-Aminolevulinic-13C5-15N Acid Hydrochloride. It is designed for researchers, scientists, and drug development professionals seeking to leverage this isotopologue for in-depth metabolic and structural studies. The protocols herein are grounded in established NMR principles and are designed to ensure data integrity and reproducibility.

I. Foundational Principles: Why NMR for Isotopically Labeled 5-ALA?

NMR spectroscopy is an indispensable, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and concentration of analytes in a sample.[7][8] For 5-Aminolevulinic-13C5-15N Acid Hydrochloride, NMR offers several distinct advantages:

  • Structural Verification and Purity Assessment: One-dimensional (1D) ¹H and ¹³C NMR spectra provide a definitive fingerprint of the molecule, confirming its identity and assessing its purity.

  • Unambiguous Signal Assignment: The full isotopic labeling of the carbon backbone and the nitrogen atom allows for straightforward assignment of all corresponding signals in ¹³C and ¹⁵N NMR spectra.

  • Enhanced Sensitivity and Resolution in Heteronuclear Experiments: The high isotopic enrichment of ¹³C and ¹⁵N overcomes the low natural abundance of these nuclei, enabling advanced and highly sensitive two-dimensional (2D) correlation experiments like the Heteronuclear Single Quantum Coherence (HSQC).[9][10] These experiments provide clear correlations between protons and their directly attached carbon or nitrogen atoms, greatly simplifying spectral analysis.[11][12]

  • Metabolic Flux Analysis: By tracking the isotopically labeled atoms, researchers can elucidate metabolic pathways, determine the rate of conversion of 5-ALA to downstream products like porphyrins, and quantify metabolic flux.[6][13]

  • Quantitative Analysis (qNMR): NMR is an inherently quantitative technique, allowing for the precise determination of the concentration of 5-Aminolevulinic-13C5-15N Acid Hydrochloride and its metabolites in biological samples without the need for identical internal standards for each analyte.[8][14][15]

Physicochemical Properties of 5-Aminolevulinic-13C5-15N Acid Hydrochloride

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula¹³C₅H₉¹⁵NO₃ · HCl[2]
Molecular Weight~173.55 g/mol [5]
AppearanceWhite to off-white solid[][5]
Melting Point156 °C (decomposes)[5]
Isotopic Purity~99 atom % ¹³C, ~98 atom % ¹⁵N[5]
SolubilitySoluble in water, slightly soluble in methanol[][16]
Storage-20°C, hygroscopic[][5]

II. Experimental Design and Workflow

A logical workflow is essential for obtaining high-quality NMR data. The following diagram illustrates the key stages, from sample preparation to data analysis.

G cluster_0 1. Sample Preparation cluster_1 2. NMR Data Acquisition cluster_2 3. Data Processing & Analysis a Weigh Isotope-Labeled 5-ALA b Select & Prepare Deuterated Solvent (e.g., D₂O, DMSO-d₆) a->b c Dissolve Sample & Add Internal Standard (optional) b->c d Adjust pH (if necessary) c->d e Transfer to NMR Tube & Filter (if needed) d->e f Spectrometer Setup & Tuning e->f Sample Insertion g Shimming f->g h 1D Experiments (¹H, ¹³C, ¹⁵N) g->h i 2D Experiments (¹H-¹³C HSQC, ¹H-¹⁵N HSQC) h->i j Quantitative NMR (qNMR) i->j k Fourier Transform & Phasing j->k Data Transfer l Baseline Correction & Referencing k->l m Signal Integration & Peak Picking l->m n Structural Assignment & Interpretation m->n o Quantification & Metabolic Modeling n->o

Figure 1: A comprehensive workflow for the NMR analysis of 5-Aminolevulinic-13C5-15N Acid Hydrochloride.

III. Detailed Protocols

Protocol 1: Sample Preparation

The quality of the final NMR spectrum is critically dependent on proper sample preparation. The choice of solvent and sample concentration are key considerations.

Causality Behind Choices:

  • Solvent Selection: Deuterated solvents are essential to avoid large, overwhelming solvent signals in ¹H NMR spectra.[17] For 5-Aminolevulinic-13C5-15N Acid Hydrochloride, Deuterium Oxide (D₂O) is an excellent choice due to the high solubility of the compound in water.[16] However, it's important to be aware of the pH-dependent stability of 5-ALA in aqueous solutions; it is more stable at a pH below 5.[4][18] In neutral or alkaline solutions, 5-ALA can undergo self-condensation.[19][20] For studies where D₂O is not suitable, DMSO-d₆ can be an alternative.

  • Concentration: The required concentration depends on the specific NMR experiment being performed. Due to the lower sensitivity of ¹³C and ¹⁵N nuclei, higher concentrations are needed for these experiments compared to ¹H NMR.[9] The isotopic enrichment in 5-Aminolevulinic-13C5-15N Acid Hydrochloride significantly enhances sensitivity for ¹³C and ¹⁵N detection.[9][21]

Step-by-Step Methodology:

  • Determine Required Concentration:

    • For ¹H NMR: 1-5 mg of sample in 0.6-0.7 mL of deuterated solvent.[9]

    • For ¹³C and ¹⁵N NMR (and 2D experiments): 10-25 mg of sample in 0.6-0.7 mL of deuterated solvent. A concentration in the range of 0.1-2.5 mM is typical for biomolecule NMR.[9]

  • Weigh the Sample: Accurately weigh the desired amount of 5-Aminolevulinic-13C5-15N Acid Hydrochloride using an analytical balance. Transfer the solid to a clean, dry vial.

  • Add Deuterated Solvent: Using a pipette, add the appropriate volume (typically 0.6-0.7 mL) of the chosen deuterated solvent (e.g., D₂O) to the vial.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect for any particulate matter.

  • pH Adjustment (if using D₂O): The hydrochloride salt will result in an acidic solution. If a different pH is required for your experiment, it can be adjusted using dilute solutions of DCl or NaOD. Monitor the pH carefully, keeping in mind the stability of 5-ALA.[4]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. If any solids are present, filter the solution through a small plug of glass wool in the pipette.[17]

  • Labeling: Clearly label the NMR tube with a permanent marker.[17]

Protocol 2: 1D NMR Acquisition (¹H, ¹³C, ¹⁵N)

1D NMR spectra are fundamental for initial characterization and purity assessment.

¹H NMR:

  • Purpose: To confirm the proton environment of the molecule and identify any proton-containing impurities.

  • Expected Spectrum: The ¹H NMR spectrum of 5-ALA in D₂O typically shows three main signals: two triplets corresponding to the two methylene groups (-CH₂-CH₂-) and a singlet for the aminomethylene group (-CO-CH₂-NH₂).[19][22] The exact chemical shifts will be pH-dependent.

¹³C NMR:

  • Purpose: To directly observe all five carbon atoms in the molecule. The high ¹³C enrichment makes this a rapid and sensitive experiment.

  • Expected Spectrum: Five distinct signals are expected, corresponding to the carboxyl carbon, the ketone carbonyl carbon, and the three methylene carbons.

¹⁵N NMR:

  • Purpose: To observe the single nitrogen atom. This is often a lower sensitivity experiment, but the ¹⁵N enrichment makes it feasible.

  • Expected Spectrum: A single peak corresponding to the primary amine nitrogen.

Acquisition Parameters (General Recommendations for a 500 MHz Spectrometer):

Parameter¹H Experiment¹³C Experiment¹⁵N Experiment
Pulse Program zg30zgpg30zgpg30
Spectral Width 12 ppm220 ppm200 ppm
Acquisition Time ~2-3 s~1-2 s~1 s
Relaxation Delay (D1) 5 s2 s5 s
Number of Scans 8-16128-5121024-4096
Protocol 3: 2D Heteronuclear Correlation (HSQC)

The ¹H-¹³C and ¹H-¹⁵N HSQC experiments are powerful tools for unambiguously assigning proton and heteronuclear signals.[10][12]

Workflow for 2D HSQC Data Acquisition and Analysis:

G cluster_0 Acquisition cluster_1 Processing cluster_2 Analysis acq_hsqc Run ¹H-¹³C HSQC and ¹H-¹⁵N HSQC Pulse Programs proc_ft 2D Fourier Transform acq_hsqc->proc_ft proc_phase Phasing & Baseline Correction proc_ft->proc_phase analysis_peaks Peak Picking proc_phase->analysis_peaks analysis_assign Assign Cross-Peaks analysis_peaks->analysis_assign analysis_interpret Correlate ¹H with ¹³C and ¹⁵N Resonances analysis_assign->analysis_interpret

Sources

Application Note: Metabolic Labeling with 5-Aminolevulinic Acid (5-ALA) for Intracellular Protoporphyrin IX Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-validated methodology for utilizing 5-Aminolevulinic Acid (5-ALA) in fluorescence microscopy. Unlike traditional synthetic fluorophores, 5-ALA leverages the cell's endogenous metabolic machinery to generate Protoporphyrin IX (PpIX), a potent natural fluorophore. Designed for researchers and drug development professionals, this guide details the mechanistic rationale, optimized labeling protocols, and self-validating data acquisition strategies required to achieve high-fidelity imaging while mitigating artifacts like photobleaching.

Mechanistic Foundations of 5-ALA Metabolic Labeling

5-Aminolevulinic acid (5-ALA) is a non-fluorescent prodrug and a natural amino acid precursor in the 1[1]. When exogenously administered to cells, 5-ALA bypasses the rate-limiting enzyme ALAS1, driving the intracellular accumulation of protoporphyrin IX (PpIX)[2].

In many malignant and highly metabolic cells, the conversion of PpIX to heme is bottlenecked by the downregulation or reduced activity of1[1]. Consequently, PpIX accumulates in the mitochondria and cytoplasm, emitting a distinct red fluorescence when excited by 3[3]. This metabolic labeling strategy provides a highly specific, self-amplifying mechanism for fluorescence microscopy, circumventing the need for synthetic fluorophore conjugation that might alter molecular dynamics.

G ALA Exogenous 5-ALA (Prodrug) Copro Coproporphyrinogen III (Cytosol) ALA->Copro Enzymatic cascade PpIX Protoporphyrin IX (Fluorescent) Copro->PpIX Mitochondrial import Heme Heme (Non-fluorescent) PpIX->Heme Fe2+ insertion FECH Ferrochelatase (FECH) Downregulated in Cancer FECH->PpIX Catalyzes/Bottleneck

Metabolic conversion of 5-ALA to fluorescent PpIX and the FECH bottleneck.

Experimental Design & Causality

A successful 5-ALA fluorescence microscopy study relies on optimizing the metabolic conversion window while preserving the photophysical integrity of PpIX.

  • Serum-Free Incubation : Serum proteins can bind to exogenously applied 5-ALA or induce premature efflux of synthesized PpIX. Utilizing 3 during the labeling phase maximizes intracellular uptake[3].

  • Incubation Kinetics : Intracellular PpIX accumulation is time-dependent and saturable. Standard protocols require 3[3]. Extended incubation (>24 hours) may trigger a biphasic response where cells upregulate efflux pumps or alternative metabolic pathways, diminishing the4[4].

  • Photobleaching Mitigation : PpIX is highly susceptible to rapid 5 under continuous laser exposure[5]. Utilizing pulsed laser illumination or low initial laser power (1-5%) is critical to preserve the signal-to-noise ratio during 3[3].

Workflow Step1 1. Cell Seeding Grow to 70-80% confluency Step2 2. Media Replacement Switch to Serum-Free Media Step1->Step2 Step3 3. 5-ALA Incubation 0.1-1.0 mM for 2-6 hrs (Strict Dark) Step2->Step3 Step4 4. Washing 3x Warm PBS to remove extracellular 5-ALA Step3->Step4 Step5 5. Confocal Imaging Ex: 405 nm | Em: 620-650 nm Step4->Step5

Step-by-step experimental workflow for 5-ALA metabolic labeling and imaging.

Step-by-Step Protocol: Intracellular PpIX Labeling and Imaging

Materials Required
  • 5-Aminolevulinic acid hydrochloride (5-ALA HCl), >99% purity.

  • Serum-free culture medium (e.g., DMEM or RPMI without FBS).

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4, pre-warmed to 37°C.

  • Laser scanning confocal microscope equipped with a 405 nm diode laser[3].

Methodology
  • Preparation of 5-ALA Stock : Dissolve 5-ALA powder in sterile PBS or serum-free medium to create a 100 mM stock solution.

  • Cell Preparation : Plate target cells (e.g., glioblastoma cells or CHO cells[4]) on glass-bottom confocal dishes. Incubate for 24-48 hours until they reach 70-80% confluency[3].

  • Metabolic Labeling : Aspirate the complete growth media. Wash the cells once with warm PBS. Add the 5-ALA working solution (diluted in serum-free media to a final concentration of 0.1 mM to 1 mM)[3].

  • Incubation : Return the cells to the 37°C, 5% CO₂ incubator for 2 to 6 hours[3]. Causality Note: Protect the cells from light during this phase, as the newly synthesized intracellular PpIX is highly photosensitive and prone to premature photobleaching.

  • Washing : Aspirate the 5-ALA solution. Wash the cells three times with warm PBS to remove all extracellular 5-ALA, which could otherwise contribute to background noise[3].

  • Live-Cell Imaging : Transfer the dish to the confocal microscope stage immediately.

    • Excitation : 405 nm diode laser[3][5].

    • Emission : Set the detector to 620–650 nm to capture the primary PpIX emission peak[3].

    • Laser Power : Keep laser power strictly low (1-5%) to prevent rapid degradation of the PpIX signal[3][5].

Quantitative Data & Photophysical Parameters

To ensure reproducibility, the following table summarizes the critical quantitative parameters for 5-ALA metabolic labeling and PpIX imaging.

ParameterRecommended Value / RangeMechanistic Rationale
5-ALA Concentration 0.1 mM – 1.0 mMBalances sufficient PpIX synthesis with avoiding osmotic stress or cytotoxicity[3].
Incubation Time 2 – 6 HoursOptimal window for enzymatic conversion of 5-ALA to PpIX before efflux mechanisms activate[3][4].
Excitation Wavelength 405 nm (Violet/Blue)Corresponds to the Soret band, the maximum absorption peak of porphyrins[1][5].
Primary Emission Peak ~635 nm (Red)Main fluorescence emission of PpIX; offers high contrast against cellular autofluorescence[3][5].
Secondary Emission Peak ~704 nm (Far-Red)Can be used for ratiometric imaging or confirming PpIX specificity[3][5].

Trustworthiness & Self-Validation Systems

To validate the integrity of the protocol and ensure the observed signal is biologically accurate, researchers must incorporate internal controls:

  • Negative Control : Process a parallel dish of cells with serum-free media lacking 5-ALA. This establishes the baseline cellular autofluorescence (typically NAD(P)H or flavins), which emits at shorter wavelengths but can bleed through if the detector gain is set excessively high.

  • Ratiometric Photobleaching Validation : PpIX exhibits a unique photobleaching signature. Upon continuous 405 nm irradiation, the 1, while a secondary photoproduct peak (photo-protoporphyrin) may transiently increase around 675 nm[1]. Observing this specific decay confirms that the red fluorescence is indeed PpIX and not a non-specific artifact.

References

  • MDPI. "5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges." Available at:[Link]

  • ResearchGate. "The heme biosynthesis pathway in humans. ALAS, 5-aminolevulinic acid..." Available at: [Link]

  • Diva-portal.org. "Photobleaching behavior of protoporphyrin IX during 5-aminolevulinic acid marked glioblastoma detection." Available at:[Link]

  • Via Medica Journals. "Effect of 5-aminolevulinic acid on kinetics of protoporphyrin IX production in CHO cells." Available at:[Link]

Sources

developing a quantitative assay for 13C15N-porphyrin isotopologues

Application Note: Development and Validation of a Quantitative LC-MS/MS Assay for Porphyrin Profiling Using C, N-Isotopologue Internal Standards

Introduction

Porphyrins are tetrapyrrolic macrocycles that serve as critical intermediates in the heme biosynthesis pathway. Altered excretion profiles of these metabolites in physiological fluids (urine, plasma, feces) are the primary biochemical hallmarks of metabolic disorders such as porphyrias, as well as certain heavy metal toxicities[1]. Historically, clinical and research laboratories relied on spectrofluorometry or HPLC coupled with fluorescence detection. While accessible, these legacy methods suffer from poor analytical specificity, extensive sample preparation requirements, and an inability to confidently resolve structural isomers (e.g., Coproporphyrin I vs. III) in complex biological matrices[2].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has superseded these techniques, offering unparalleled sensitivity and multiplexing capabilities[3]. However, the absolute quantification of endogenous porphyrins by LC-MS/MS is frequently compromised by severe matrix effects—specifically ion suppression during electrospray ionization (ESI)[4]. To establish a self-validating, highly accurate assay, the incorporation of Stable Isotope-Labeled Internal Standards (SIL-IS) is mandatory. This application note details the development of a robust LC-MS/MS assay utilizing


Mechanistic Causality: The Superiority of C, N-Isotopologues

The strategic use of


  • Elimination of Isobaric Interference: Porphyrins are prone to in-source fragmentation and isotopic overlap. A mass shift of at least +8 Da (e.g.,

    
    C
    
    
    ,
    
    
    N
    
    
    ) ensures that the SIL-IS precursor and product ions are completely isolated from the natural isotopic envelope of the endogenous porphyrins[].
  • Absolute Chromatographic Fidelity: Unlike deuterium (

    
    H) labeled standards, which often exhibit slight retention time shifts (the "isotope effect") due to differences in lipophilicity, heavy carbon and nitrogen isotopes maintain identical physicochemical interactions with the C18 stationary phase. This guarantees perfect co-elution, meaning the analyte and the SIL-IS experience the exact same matrix environment at the exact moment of ionization, perfectly normalizing any ion suppression[4].
    

Experimental Workflow

GN11. Sample Collection & Acidification(Disrupts protein binding & stabilizes analytes)N22. Spike 13C,15N-Porphyrin SIL-IS(Compensates for matrix effects & ion suppression)N1->N2N33. Solid Phase Extraction (SPE)(Removes salts/phospholipids, concentrates sample)N2->N3N44. UHPLC C18 Separation(Resolves structural isomers e.g., Copro I vs III)N3->N4N55. ESI+ LC-MS/MS (MRM)(Quantifies isotopologues via specific mass shifts)N4->N5

Workflow for 13C,15N-Porphyrin LC-MS/MS Quantification

Step-by-Step Methodology

Reagents and Materials
  • Analytes: Uroporphyrin I/III, Coproporphyrin I/III, Protoporphyrin IX.

  • Internal Standards:

    
    C
    
    
    ,
    
    
    N
    
    
    -labeled isotopologues of the respective porphyrins.
  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

Sample Preparation (Causality-Driven Protocol)
  • Aliquot & Spike: Transfer 100 µL of sample (urine or plasma) into a light-protected microcentrifuge tube. Add 10 µL of the

    
    C,
    
    
    N-porphyrin SIL-IS working solution (e.g., 500 nmol/L).
    • Causality: Spiking at the very first step ensures that any subsequent volumetric losses or extraction inefficiencies are proportionally mirrored by the internal standard, preserving the analyte-to-IS ratio.

  • Acidification: Add 30 µL of 6.0 M Formic Acid and vortex vigorously for 60 seconds[1].

    • Causality: Porphyrins are highly protein-bound. The low pH denatures carrier proteins, disrupting non-covalent interactions to ensure total porphyrin release. It also maximizes the protonation of the carboxylate groups for downstream retention.

  • Protein Precipitation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins[6]. Transfer the supernatant.

  • Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash with 5% MeOH in water (0.1% FA) and elute with 90% ACN (0.1% FA).

    • Causality: The wash step removes highly polar matrix components (salts, urea), while the organic elution recovers the porphyrins. This drastically reduces source contamination and ion suppression[2].

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of Mobile Phase A.

UHPLC Chromatographic Separation

Porphyrin isomers (e.g., Coproporphyrin I and III) yield identical mass fragments and must be separated chromatographically.

  • Column: Shim-pack GIST C18 (2.1 x 100 mm, 1.9 µm) or equivalent[1].

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: Linear gradient from 10% B to 90% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

MS/MS Detection Parameters

Detection is performed in Positive Electrospray Ionization (ESI+) mode. The acidic mobile phase ensures the nitrogen atoms in the pyrrole rings are readily protonated to form

Table 1: Optimized MRM Transitions for Porphyrins and


C,

N-Isotopologues
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Coproporphyrin I655.3596.330

C

,

N

-Coproporphyrin I
663.3604.330
Uroporphyrin I831.2757.235

C

,

N

-Uroporphyrin I
839.2765.235
Protoporphyrin IX563.3504.325

C

,

N

-Protoporphyrin IX
571.3512.325

Quantitative Data & Method Validation

The assay was validated according to bioanalytical guidelines. The integration of


Table 2: Summary of Assay Validation Metrics

Validation ParameterCoproporphyrin IUroporphyrin IProtoporphyrin IX
Linearity (

)
> 0.995> 0.995> 0.995
LOD (nmol/L) 0.0140.0290.015
LOQ (nmol/L) 0.0500.1000.050
Intra-assay Precision (CV%) 3.8%4.2%4.5%
SIL-IS Normalized Matrix Effect 99.2%101.5%98.7%

Note: LOD and LOQ values demonstrate excellent sensitivity, suitable for both baseline physiological monitoring and pathological elevation detection[3].

Conclusion

The deployment of a


References

  • Determination of porphyrins in oral bacteria by liquid chromatography electrospray ionization tandem mass spectrometry - PMC. nih.gov.
  • A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC. nih.gov.
  • Comprehensive and Sensitive UHPLC-MS/MS Analysis for Urinary Porphyrins. shimadzu.com.
  • Simultaneous Determination of Six Urinary Porphyrins Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed. nih.gov.
  • A Guide to Inter-Laboratory Comparison of Etioporphyrin I Analysis. benchchem.com.
  • 13C 15N 18O Labeled Compounds - Stable Isotope. bocsci.com.

Application Note: Cell Culture Media Formulation for Stable Isotope Labeling with 5-Aminolevulinic-13C5-15N

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Stable Isotope-Resolved Metabolomics (SIRM), Hemoprotein Proteomics, Photodynamic Therapy (PDT) Research, and Parasitology.

Scientific Rationale & Mechanistic Causality

5-Aminolevulinic acid (5-ALA) is the universal, rate-limiting precursor in the biosynthesis of tetrapyrroles, including heme, cytochromes, and the fluorophore protoporphyrin IX (PPIX). In metabolic tracing studies, supplying cells with 5-Aminolevulinic-13C5-15N hydrochloride (isotopic purity typically ≥99% 13C, ≥98% 15N) enables high-resolution tracking of heme biosynthesis and mitochondrial function (1[1]).

Bypassing Feedback Inhibition

Endogenous 5-ALA is synthesized from glycine and succinyl-CoA by 5-aminolevulinate synthase (ALAS). ALAS is tightly regulated via negative feedback by intracellular heme. By introducing exogenous 5-ALA-13C5-15N into the culture media, researchers bypass this rate-limiting bottleneck. Cells readily internalize the labeled precursor, forcing the pathway forward and resulting in robust accumulation of heavy-isotope-labeled PPIX and heme, which is highly utilized in both cancer models and pathogen studies (2[2];3[3]).

The Nitrogen Release Phenomenon

A critical mechanistic feature of this pathway is the condensation of four porphobilinogen (PBG) molecules into hydroxymethylbilane (HMB) by HMBS. This step releases four molecules of ammonia. When using 5-ALA-13C5-15N, this manifests as a stoichiometric release of 15N-ammonia , which can be traced into the cellular glutamine pool via glutamine synthetase—a vital metabolic switch in processes like erythropoiesis (4[4]).

HemePathway GlySucc Glycine + Succinyl-CoA ALAS ALAS Enzyme (Rate-Limiting) GlySucc->ALAS EndoALA Endogenous 5-ALA ALAS->EndoALA PBG Porphobilinogen (PBG) [+12 Da Shift] EndoALA->PBG ExoALA Exogenous 5-ALA-13C5-15N (Heavy Tracer) ExoALA->PBG Bypasses ALAS PPIX Protoporphyrin IX (PPIX) [+38 Da Shift] PBG->PPIX Multi-step Ammonia 15N-Ammonia Release (Glutamine Tracing) PBG->Ammonia Heme Labeled Heme [+38 Da Shift] PPIX->Heme Ferrochelatase Heme->ALAS Feedback Inhibition

Fig 1. Exogenous 5-ALA-13C5-15N bypasses ALAS regulation for high-efficiency heme labeling.

The Self-Validating Media System: Heme Depletion

To ensure trustworthiness in your metabolomic data, the experimental protocol must act as a self-validating system. Standard Fetal Bovine Serum (FBS) is heavily contaminated with hemoglobin-derived heme. If cells are cultured in standard FBS, they will scavenge this unlabeled extracellular heme, diluting the isotopic enrichment of your tracer and skewing quantitative LC-MS/MS results.

The Solution: We utilize an ascorbic acid degradation method to create Heme-Depleted FBS (HD-FBS) . Ascorbic acid chemically degrades the porphyrin ring of native heme in the serum. By culturing cells in HD-FBS, you force the cells to rely entirely on de novo biosynthesis from your 5-ALA-13C5-15N tracer, ensuring near 100% fractional labeling of the newly synthesized heme pool (5[5]).

Quantitative Isotope Tracing (Data Presentation)

When analyzing extracted metabolites via LC-MS/MS, researchers must account for the complex condensation and decarboxylation events that occur downstream of 5-ALA. Eight molecules of 5-ALA (each carrying five 13C and one 15N) condense to form one molecule of Heme. During this process, 6 carbons are lost as CO2, and 4 nitrogens are lost as ammonia.

Table 1: Expected Maximum Mass Shifts for Key Metabolites using 5-ALA-13C5-15N

MetaboliteChemical Formula (Unlabeled)Source Atoms from 5-ALAExpected Max Mass Shift (Da)
5-Aminolevulinic Acid C₅H₉NO₃1x 5-ALA+6 (5x ¹³C, 1x ¹⁵N)
Porphobilinogen (PBG) C₁₀H₁₄N₂O₄2x 5-ALA+12 (10x ¹³C, 2x ¹⁵N)
Protoporphyrin IX (PPIX) C₃₄H₃₄N₄O₄8x 5-ALA (minus 6 CO₂, 4 NH₃)+38 (34x ¹³C, 4x ¹⁵N)
Heme b C₃₄H₃₂FeN₄O₄8x 5-ALA (minus 6 CO₂, 4 NH₃)+38 (34x ¹³C, 4x ¹⁵N)

Step-by-Step Experimental Protocol

Phase 1: Preparation of Heme-Depleted FBS (HD-FBS)
  • Spike: Add L-ascorbic acid to standard or dialyzed FBS to achieve a final concentration of 10 mM.

  • Degrade: Incubate the FBS mixture at 37°C in a shaking incubator (200 RPM) for exactly 8 hours. This duration is critical to ensure complete degradation of the porphyrin rings.

  • Purify: Dialyze the treated FBS against sterile PBS (using a 10 kDa MWCO cassette) at 4°C overnight to remove residual ascorbic acid and heme degradation byproducts. Filter-sterilize (0.22 µm) before use.

Phase 2: Media Formulation
  • Basal Media: Prepare a SILAC-compatible basal medium (e.g., DMEM without unlabeled glutamine/glycine if dual-tracing is desired, otherwise standard DMEM is acceptable).

  • Supplement: Add the purified HD-FBS to a final concentration of 10% (v/v).

  • Tracer Addition: Reconstitute 5-ALA-13C5-15N in sterile PBS to a 100 mM stock. Spike the culture media to a final working concentration of 200 µM to 500 µM depending on the cell line's uptake efficiency.

Phase 3: Cell Conditioning & Labeling
  • Seed: Plate cells (e.g., HEK293, Glioblastoma lines, or parasite cultures) and allow 24 hours for adherence.

  • Wash: Wash the cells twice with warm PBS to remove any residual unlabeled serum.

  • Label: Apply the 5-ALA-13C5-15N Labeling Media.

  • Incubate (CRITICAL): Incubate for 24-48 hours at 37°C. You must strictly protect the cultures from light. PPIX is a potent photosensitizer; ambient light exposure will trigger catastrophic reactive oxygen species (ROS) generation, leading to apoptosis and invalid metabolomic data.

Phase 4: Metabolite Extraction
  • Quench: Rapidly quench cellular metabolism by aspirating media and immediately adding ice-cold extraction solvent (e.g., 80% Methanol or Acetonitrile:H₂O:Chloroform).

  • Harvest: Scrape cells on ice, transfer to microcentrifuge tubes, and vortex for 10 minutes at 4°C.

  • Clarify: Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet proteins. Transfer the supernatant to LC-MS vials for isotopologue analysis.

Workflow Step1 1. HD-FBS Prep (10mM Ascorbic Acid) Step2 2. Media Formulation (+ 5-ALA-13C5-15N) Step1->Step2 Step3 3. Cell Conditioning (24-48h, Strict Dark) Step2->Step3 Step4 4. Cold Quenching & Extraction Step3->Step4 Step5 5. LC-MS/MS Isotopologue Analysis Step4->Step5

Fig 2. Step-by-step workflow for 5-ALA-13C5-15N stable isotope labeling and extraction.

References

  • Source: sigmaaldrich.
  • Title: Depletion assisted hemin affinity (DAsHA)
  • Source: nih.
  • Source: oup.
  • Source: nih.

Sources

Troubleshooting & Optimization

troubleshooting low signal intensity in 13C15N-5-ALA LC-MS analysis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Low Signal Intensity in Stable Isotope-Labeled 5-Aminolevulinic Acid (13C15N-5-ALA)

Introduction: The Nature of the Problem

You are likely experiencing low signal intensity because 5-Aminolevulinic Acid (5-ALA) is a "perfect storm" analyte: it is a low molecular weight, highly polar zwitterion that is chemically unstable at physiological pH.

When analyzing the stable isotope standard (13C15N-5-ALA ), signal loss is rarely a simple detector failure. It is usually a combination of chemical degradation (dimerization) and chromatographic breakthrough (elution in the void volume causing ion suppression).

This guide prioritizes the "Silent Killers" of sensitivity before addressing hardware settings.

Part 1: Sample Stability (The "Silent Killer")

Q: My neat standards look fine, but my processed samples lose signal after sitting in the autosampler. Is my IS degrading?

A: Yes, almost certainly. 5-ALA is chemically unstable at neutral or alkaline pH.[1]

The Mechanism: 5-ALA undergoes a condensation reaction (dimerization) to form a pyrazine derivative (2,5-dicarboxyethyl-3,6-dihydropyrazine).[1] This reaction is pH-dependent and accelerates at room temperature. If your autosampler is at 20°C and your samples are in a neutral buffer (pH 7), you can lose >50% of your signal within hours.

The Solution:

  • Acidify immediately: Ensure your final sample matrix is at pH < 5 . The presence of 0.1% Formic Acid is often insufficient if the matrix has high buffering capacity.

  • Temperature Control: Maintain autosampler temperature at 4°C .

  • Amber Glass: 5-ALA is photosensitive. Use amber vials or minimize light exposure.

Visualization: 5-ALA Degradation Pathway The following diagram illustrates why pH control is non-negotiable.

ALA_Degradation Figure 1: The pH-dependent dimerization of 5-ALA leading to signal loss. ALA 2 x 5-ALA (Monomer) Condensation Condensation (pH > 7.0, Room Temp) ALA->Condensation DHPY Dihydropyrazine (Dimer) Condensation->DHPY  Loss of 2 H2O Pyrazine Pyrazine Derivative (Signal Loss) DHPY->Pyrazine  -2H Oxidation Oxidation

Part 2: Chromatography (HILIC vs. Reverse Phase)

Q: I am using a C18 column, but the signal is inconsistent and elutes early. Why?

A: 5-ALA is too polar (logP ≈ -1.5) for standard C18 Reverse Phase Liquid Chromatography (RPLC).

If you inject 5-ALA onto a C18 column without ion-pairing reagents, it will elute in the void volume (t0) . The void volume contains unretained salts and matrix components that cause massive Ion Suppression , killing your electrospray signal.

The Solution: You must use Hydrophilic Interaction Liquid Chromatography (HILIC) or a specialized derivatization method.

Recommended HILIC Protocol

HILIC retains polar compounds using a water layer on the stationary phase.

ParameterRecommendationRationale
Column Zwitterionic (ZIC-HILIC) or Amide ZIC-HILIC provides the best retention for amino acids like 5-ALA.
Mobile Phase A 20 mM Ammonium Formate (pH 3.0)Buffer is required to maintain ionization state and peak shape.
Mobile Phase B Acetonitrile (ACN)High organic content drives retention in HILIC.[2]
Gradient Start at 90% B (High Organic)Elute by increasing water content (decreasing B to ~50%).
Injection Solvent 80-90% ACN CRITICAL: Injecting in 100% water will destroy peak shape in HILIC.

Part 3: Mass Spectrometry Optimization

Q: I have retention, but the intensity is still low. What are the correct transitions for 13C15N-5-ALA?

A: Low signal often results from monitoring the wrong transitions or excessive in-source fragmentation.

1. Isotope Shift Calculation:

  • Endogenous 5-ALA: MW = 131.1. Parent Ion [M+H]+ = 132.1 .

  • 13C5, 15N-5-ALA: All 5 carbons are 13C (+5 Da), and the nitrogen is 15N (+1 Da). Total shift = +6 Da.

  • IS Parent Ion [M+H]+ = 138.1 .

2. MRM Transitions: Ensure you are monitoring the loss of water or formic acid.

AnalytePrecursor (m/z)Product (m/z)Loss IDCollision Energy (Approx)
5-ALA 132.1114.1-H2O15-20 eV
5-ALA 132.186.1-HCOOH25-30 eV
13C15N-IS 138.1 120.1 -H2O (Heavy)15-20 eV
13C15N-IS 138.1 91.1 -HCOOH (Heavy)25-30 eV

3. Source Optimization:

  • Declustering Potential (DP): 5-ALA is fragile. If DP is too high, it will fragment in the source before reaching Q1, reducing the precursor signal. Ramp DP from 0-80V and select the maximum precursor intensity.

  • Temperature: Excessive source temp (>500°C) can degrade the analyte. Try 350°C-450°C.

Part 4: Derivatization (The "Nuclear Option")

Q: HILIC is too difficult to stabilize. Is there a robust alternative?

A: Yes. If direct analysis fails, use Butanol Derivatization . This converts the carboxylic acid to a butyl ester, making the molecule lipophilic.

Why do this?

  • Allows use of standard C18 columns (robust, cheap).

  • Increases molecular weight (moves away from low-mass noise).

  • Improves ionization efficiency (better sensitivity).

Protocol Summary (Butylation):

  • Dry sample under Nitrogen.[3]

  • Add 3M HCl in n-Butanol .

  • Incubate at 65°C for 20 mins .

  • Dry under Nitrogen.[3]

  • Reconstitute in ACN/Water.

  • New Mass: 5-ALA (131) + Butyl (56) = 187. Parent [M+H]+ = 188 .

Troubleshooting Logic Tree

Use this flow to diagnose your specific issue.

Troubleshooting_Tree Figure 2: Diagnostic workflow for isolating signal loss causes. Start Start: Low Signal for 13C15N-5-ALA Check_Std Inject Neat Standard (No Matrix) Start->Check_Std Signal_Good Signal Good? Check_Std->Signal_Good Matrix_Issue Matrix Effect / Stability Issue Signal_Good->Matrix_Issue Yes (Std is fine) Inst_Issue Instrument / Method Issue Signal_Good->Inst_Issue No (Std is low) Check_RT Check Retention Time Matrix_Issue->Check_RT Optimize_MS Optimize Source Temp & Declustering Potential Inst_Issue->Optimize_MS Void_Elution Elutes in Void (t0)? Check_RT->Void_Elution Switch_HILIC Switch to HILIC or Derivatize (Butanol) Void_Elution->Switch_HILIC Yes Check_pH Check Sample pH (Must be < 5) Void_Elution->Check_pH No (RT is fine)

References

  • Stability & Degradation

    • Gander, B., et al. (2000).[1] "Degradation mechanism and stability of 5-aminolevulinic acid." Journal of Pharmaceutical Sciences.

  • LC-MS/MS Methodology (HILIC & Derivatization)

    • Zhang, J., et al. (2011).[4] "A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen." Journal of Chromatography B.

    • Benton, C. M., et al. (2012). "Simultaneous determination of 5-aminolevulinic acid and porphobilinogen in urine by LC-MS/MS." Annals of Clinical Biochemistry.

  • HILIC Mechanism

    • McHale, C., et al. (2023).[5] "Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods." HALO Columns Technical Report.

Sources

mitigating matrix effects in 5-Aminolevulinic-13C5-15N Acid Hydrochloride quantification

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers utilizing 5-Aminolevulinic-13C5-15N Acid Hydrochloride (5-ALA-13C5-15N) as an Internal Standard (IS) for the quantification of 5-ALA.

Subject: 5-Aminolevulinic-13C5-15N Acid Hydrochloride | Application: LC-MS/MS Bioanalysis

Core Technical Overview

5-Aminolevulinic Acid (5-ALA) presents a "perfect storm" of bioanalytical challenges: it is highly polar (zwitterionic), low molecular weight (MW ~131), and chemically unstable at physiological pH. In Reverse Phase (RP) chromatography, it elutes in the void volume, coinciding with the highest concentration of matrix salts and phospholipids, leading to severe ion suppression.

The Role of Your IS (13C5-15N): This stable isotope-labeled internal standard (SIL-IS) provides a +6 Da mass shift ([M+H]+ ~138.1). Its primary function is to co-elute with the analyte and experience the exact same ionization suppression/enhancement, thereby normalizing the signal. However, if matrix suppression exceeds 90-95%, the IS signal itself may vanish, rendering normalization impossible.

Critical Workflow: Method Selection & Matrix Removal

Choose your mitigation strategy based on your sensitivity requirements.

Decision Matrix: HILIC vs. Derivatization

Use the following logic flow to determine the correct experimental setup for your matrix.

ALA_Method_Selection Start START: Define Sensitivity Needs Sensitivity Required LLOQ? Start->Sensitivity HighSens High Sensitivity (< 50 ng/mL) (Plasma/Serum) Sensitivity->HighSens Trace Levels ModSens Moderate Sensitivity (> 100 ng/mL) (Urine/High Conc.) Sensitivity->ModSens Abundant Levels Deriv STRATEGY A: Derivatization (Butanolysis) HighSens->Deriv HILIC STRATEGY B: Native HILIC (No Derivatization) ModSens->HILIC Deriv_Mech Mechanism: Increases Hydrophobicity Retains on C18 Separates from Salts Deriv->Deriv_Mech HILIC_Mech Mechanism: Retains Polar Compounds Elutes AFTER Void Volume Dilute-and-Shoot Compatible HILIC->HILIC_Mech

Figure 1: Decision matrix for selecting the chromatographic approach based on sensitivity requirements.

Troubleshooting Guides (Q&A Format)

Module A: Signal Instability & Pre-Analytical Matrix Effects

Q: My IS signal (13C5-15N) degrades over the course of the run, even in neat standards. Is the isotope unstable?

A: The isotope is stable; the molecule is not. 5-ALA undergoes dimerization to form 2,5-dicarboxyethyl-3,6-dihydropyrazine (DHP) at physiological pH (pH > 6). This is a "chemical" matrix effect where the matrix pH destroys the analyte before it reaches the MS.

  • The Fix (Acidification): You must acidify all samples immediately upon collection.

    • Protocol: Add Glacial Acetic Acid or Formic Acid to plasma/urine immediately to achieve pH < 4.0.

    • Storage: Store at -80°C. 5-ALA is stable for months at pH < 4 but degrades within hours at pH 7.4.

    • IS Handling: Dissolve your 5-ALA-13C5-15N HCl stock in 0.1% Formic Acid, not pure water or PBS.

Module B: Ion Suppression (The "Invisible" Peak)

Q: I see a peak for 5-ALA, but the 13C5-15N IS peak area varies wildly between patient samples (high CV%). Why?

A: This indicates variable matrix suppression. The IS is co-eluting with phospholipids (e.g., lysophosphatidylcholines) that differ between patients.

  • The Fix (Phospholipid Removal):

    • Check Retention Time: If using Reverse Phase (C18), your 5-ALA likely elutes at the void volume (k' < 1). This is the "danger zone."

    • Switch to Butanol Derivatization (Recommended):

      • Reagent: 3M HCl in n-Butanol.

      • Reaction: Incubate sample (after protein ppt) at 65°C for 20 mins.

      • Result: Converts 5-ALA to 5-ALA-Butyl Ester .

      • Benefit: The butyl ester is hydrophobic. It retains well on a C18 column, eluting away from the early salt/phospholipid suppression zone.

      • Mass Shift: Monitor the Butyl-Ester transitions.

        • Analyte: 132 -> 86 (Native) becomes 188 -> 86 (Butyl ester).

        • IS (13C5-15N): 138 -> 92 (Native) becomes 194 -> 92 (Butyl ester).

Module C: Isotopic Cross-Talk

Q: I see a signal in the analyte channel (unlabeled) when I inject only the Internal Standard. Is my IS impure?

A: This is "Isotopic Interference" or Cross-talk. While 13C5-15N provides a +6 Da shift (safe from natural M+1/M+2 overlap), two issues can occur:

  • Impurity: The IS synthesis may contain trace amounts of unlabeled 5-ALA (check Certificate of Analysis for Isotopic Purity; usually >99%).

  • Fragmentation Overlap: If you use a non-specific product ion.

Data Validation Table: Transition Selection

Compound Precursor (M+H) Product Ion (Quant) Product Ion (Qual) Note
5-ALA (Native) 132.1 86.1 114.1 Common transition
5-ALA-13C5-15N 138.1 92.1 120.1 +6 Da shift maintained in fragment
5-ALA-Butyl 188.1 132.1 86.1 Loss of butyl group or water

| IS-Butyl | 194.1 | 138.1 | 92.1 | Ensure fragment contains the label |

  • Critical Check: Ensure your IS transition does not monitor a loss of the labeled moiety. For 13C5-15N, the label is on the backbone, so it is generally safe.

Validated Experimental Protocols

Protocol A: Butanol Derivatization (High Sensitivity)

Best for Plasma/Serum quantification.

  • Sample: 50 µL Plasma + 10 µL 5-ALA-13C5-15N IS (working soln).

  • Precipitation: Add 200 µL Acetonitrile (1% Formic Acid). Vortex. Centrifuge (12,000g, 5 min).

  • Evaporation: Transfer supernatant. Evaporate to dryness under N2 flow at 40°C.

  • Derivatization: Add 100 µL 3M HCl in n-Butanol .

  • Incubation: Heat at 65°C for 20 minutes.

  • Evaporation: Evaporate to dryness again (removes excess HCl/Butanol).

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (90:10).

  • LC-MS: Inject onto C18 column.[1]

Protocol B: HILIC Method (Simplified)

Best for Urine or high-concentration samples.

  • Sample: 50 µL Urine + 10 µL 5-ALA-13C5-15N IS .

  • Dilution: Add 440 µL Acetonitrile (Total 500 µL). Crucial: HILIC requires high organic solvent in the sample to obtain good peak shape.

  • Centrifuge: 10,000g for 5 min (remove particulates).

  • LC-MS: Inject 2-5 µL onto a HILIC column (e.g., BEH Amide or Silica).

    • Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid (Water).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Gradient: Start at 90% B, ramp down to 60% B.

Visualizing the Matrix Effect Mechanism

This diagram illustrates why the IS fails if the matrix effect is not chromatographically resolved.

Matrix_Effect_Mechanism cluster_0 LC Column (Reverse Phase) cluster_1 Matrix Components Void Void Volume (0.5 - 1.0 min) Suppression SIGNAL LOSS (IS cannot correct >90% loss) Void->Suppression Ion Competition Retained Retained Zone (> 2.0 min) Detection Accurate Quant (IS works perfectly) Retained->Detection Clean Ionization Salts Salts/Proteins Salts->Void Co-elution PLs Phospholipids PLs->Void Co-elution ALA_Native Native 5-ALA (Polar) ALA_Native->Void Elutes Early ALA_Deriv Derivatized 5-ALA (Non-Polar) ALA_Deriv->Retained Shifted RT

Figure 2: Mechanism of ion suppression in Native vs. Derivatized workflows.

References

  • Zhang, J., et al. (2011). "A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen."[3] Journal of Chromatography B, 879(24), 2389-2396.[3]

  • Benton, C. M., et al. (2012). "Mass spectrometric determination of 5-aminolevulinic acid and porphobilinogen in urine and plasma." Annals of Clinical Biochemistry, 49(6), 548-557.

  • Endo, Y., et al. (2000). "Degradation mechanism and stability of 5-aminolevulinic acid."[4] Journal of Pharmaceutical Sciences, 89(10), 1335-1341.[4]

  • McEntyre, C. J., et al. (2020). "Quantitation of Urinary 5-Aminolevulinic Acid and Porphobilinogen by Liquid Chromatography - Tandem Mass Spectrometry." Biomedical Journal of Scientific & Technical Research, 30(4).

Sources

Technical Support Center: Optimizing Labeled 5-Aminolevulinic Acid (5-ALA) Cellular Uptake In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the in vitro cellular uptake of labeled 5-aminolevulinic acid (5-ALA). Whether you are utilizing isotopically labeled 5-ALA (e.g., ^11C-ALA) for radiotracer development[1] or relying on the endogenous conversion of 5-ALA to the fluorescent photosensitizer Protoporphyrin IX (PpIX)[2], achieving consistent cellular uptake is notoriously challenging.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we address the root causality of assay failures, providing mechanistic insights, troubleshooting strategies, and self-validating workflows to ensure your data is robust and reproducible.

Pathway Visualization

Pathway Ext_ALA Extracellular Labeled 5-ALA Transporters PEPT1 / PEPT2 Transporters (Influx) Ext_ALA->Transporters Uptake via H+ gradient Int_ALA Intracellular 5-ALA Transporters->Int_ALA Mito Mitochondrial Heme Pathway (CPOX, PPOX) Int_ALA->Mito Biosynthesis PpIX Protoporphyrin IX (PpIX) (Fluorescent/Active) Mito->PpIX ABCG2 ABCG2 Transporter (Efflux) PpIX->ABCG2 Efflux (Resistance) Heme Heme (Non-fluorescent) via Ferrochelatase (FECH) PpIX->Heme Iron Chelation ABCG2->Ext_ALA Extracellular Space

Mechanistic pathway of 5-ALA cellular uptake, metabolism to PpIX, and ABCG2-mediated efflux.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why is 5-ALA uptake highly variable across different cell lines? A: Cellular uptake of exogenous 5-ALA is not passive; it is actively mediated by proton-coupled oligopeptide transporters, specifically PEPT1 and PEPT2[3][4]. Cell lines lacking these transporters will exhibit poor initial uptake. Furthermore, once inside the cell, 5-ALA is metabolized in the mitochondria into PpIX. However, many cancer cells overexpress the ATP-binding cassette transporter ABCG2, which actively pumps PpIX out of the cell, drastically reducing intracellular accumulation[5]. If you observe low signal in a known ABCG2-positive cell line, the issue is likely rapid efflux rather than poor initial uptake[6].

Q2: What is the optimal concentration and incubation time for 5-ALA in vitro? A: Kinetics for 5-ALA uptake and metabolism are biphasic. Maximum intracellular accumulation typically occurs between 3 to 4 hours of continuous incubation[2][7]. Paradoxically, increasing the 5-ALA concentration beyond 1–2 mM often decreases the maximum fluorescence intensity[7][8]. This occurs because high concentrations saturate the rate-limiting enzymes in the heme biosynthesis pathway (such as porphobilinogen deaminase) and can induce mild cytotoxicity, halting active transport.

Q3: How does media pH affect 5-ALA uptake? A: PEPT1 and PEPT2 are proton-coupled symporters[4]. Their transport efficiency is driven by an inwardly directed proton gradient. An acidic extracellular microenvironment (pH 6.0–6.5) significantly enhances the transport of 5-ALA and its derivatives compared to physiological pH (7.4). If your assay requires maximum loading, consider slightly acidifying the incubation buffer.

Section 2: Troubleshooting Guide
SymptomMechanistic CauseProven Solution
Weak Intracellular Signal High ABCG2-mediated efflux of the active metabolite (PpIX)[6].Co-incubate cells with a specific ABCG2 inhibitor, such as Ko143 or Gefitinib[5][6]. This serves as a self-validating control: if the signal spikes upon adding Ko143, your cells are successfully taking up 5-ALA but failing to retain it.
High Extracellular Background Serum proteins binding to labeled 5-ALA, or failure to halt active efflux during wash steps.Perform the 5-ALA incubation in serum-free media. Crucially, wash the cells with ice-cold PBS. ABCG2 is ATP-dependent; dropping the temperature to 4°C instantly paralyzes the efflux pumps, trapping the signal inside the cell.
Signal Degradation During Readout Rapid photobleaching of the highly photolabile PpIX[7].All incubation and processing steps must be performed in strict darkness. Use low-power lasers (e.g., two-photon excitation) or minimize exposure time during flow cytometry or confocal microscopy[7].
Section 3: Validated In Vitro Protocol

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow incorporates built-in controls to distinguish between uptake failure and efflux overactivity.

Workflow Step1 1. Cell Seeding & Starvation (Standardize cell cycle) Step2 2. Labeled 5-ALA Incubation (1-2 mM, 3-4 hours, Dark) Step1->Step2 Step3 3. ABCG2 Inhibition (Optional) (e.g., Ko143 or Gefitinib) Step2->Step3 If high efflux Step4 4. Washing (Ice-cold PBS) (Halt metabolism & efflux) Step2->Step4 Step3->Step4 Step5 5. Quantification (Flow Cytometry / Confocal / PET) Step4->Step5

Step-by-step in vitro workflow for optimizing labeled 5-ALA uptake and retention.

Step-by-Step Methodology:
  • Cell Preparation & Starvation: Seed cells in a multi-well plate and allow 24 hours for adherence. Wash once with PBS and replace with serum-free media for 2 hours prior to the assay. Causality: This synchronizes baseline metabolism and removes serum proteins that sequester 5-ALA.

  • Tracer Preparation: Prepare a fresh 100 mM stock of labeled 5-ALA or standard 5-ALA hydrochloride in sterile water (protect from light). Dilute to a final working concentration of 1 mM in serum-free media (optionally adjusted to pH 6.5)[2].

  • Incubation & Efflux Blockade (The Control): Add the 1 mM 5-ALA solution to the cells. To validate uptake vs. efflux, treat a parallel set of control wells with 1 mM 5-ALA + 1 µM Ko143 (ABCG2 inhibitor)[6]. Incubate the plate in a humidified incubator at 37°C for exactly 4 hours in complete darkness[2].

  • Cold Arrest: Remove the plate from the incubator and immediately place it on ice. Aspirate the media and wash the cells three times with ice-cold PBS. Causality: This halts all metabolic conversion and paralyzes ATP-dependent efflux activity.

  • Quantification: For fluorescent readouts (PpIX), lyse the cells or analyze intact cells via flow cytometry using a 405 nm excitation laser and a 635 nm emission filter. For radiolabeled 5-ALA (e.g., ^11C-ALA), lyse the cells and quantify via a gamma counter[1].

Section 4: Quantitative Data Summary
ParameterOptimal Range / ConditionMechanistic RationaleReference
5-ALA Concentration 1.0 – 2.0 mMAvoids enzymatic saturation; higher doses (e.g., 5-10 mM) paradoxically decrease peak signal.[2][7][8]
Incubation Time 3 – 4 HoursCaptures the peak of the biphasic accumulation curve before efflux dominates.[2][7]
Extracellular pH pH 6.0 – 6.5Enhances the proton gradient required for PEPT1/PEPT2 symporter activity.
ABCG2 Inhibition 1 µM Ko143 or GefitinibBlocks the active efflux of PpIX, forcing intracellular accumulation.[5][6]
Wash Temperature 4°C (Ice-cold)Paralyzes ATP-dependent efflux pumps during the washing phase.Technical standard
References[2] Optimization of 5-aminolevulinic acid-based photodynamic therapy protocol for breast cancer cells - nih.gov - Link[1] Synthesis and in vitro cellular uptake of 11C-labeled 5-aminolevulinic acid derivative to estimate the induced cellular accumulation of protoporphyrin IX - nih.gov -Link[5] Critical Role of ABCG2 in ALA-Photodynamic Diagnosis and Therapy of Human Brain Tumor - doi.org - Link[9] Cancer Detection Using a PET Tracer, 11 C-Glycylsarcosine, Targeted to H + /Peptide Transporter - snmjournals.org - Link[6] Targeting ABCG2 transporter to enhance 5-aminolevulinic acid for tumor visualization and photodynamic therapy - nih.gov - Link[8] Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions - mdpi.com - Link[3] Clinical applications of 5-aminolevulinic acid-mediated fluorescence for gastric cancer - wjgnet.com - Link[7] Kinetics and subcellular localization of 5-ALA-induced PpIX in DHL cells via two-photon excitation fluorescence microscopy - spandidos-publications.com -Link[4] Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs) - mdpi.com - Link

Sources

improving mass spectrometry sensitivity for detecting 13C15N-labeled porphyrins

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Porphyrin Mass Spectrometry. As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical challenges of analyzing heavy-isotope (13C/15N) labeled porphyrins.

Porphyrins are highly conjugated, hydrophobic macrocycles that often suffer from severe aggregation, poor desolvation, and matrix-induced ionization suppression. When dealing with costly 13C/15N-labeled variants, maximizing sensitivity and preserving isotopic fidelity is paramount. This guide will provide you with field-proven, mechanistically grounded troubleshooting strategies to optimize your mass spectrometry (MS) workflows.

Analytical Workflow for Labeled Porphyrins

G Start Labeled Porphyrin Sample Prep Ionization Select Ionization (ESI vs APPI vs MALDI) Start->Ionization ESI_Opt ESI Optimization (Additives: FA, Na Formate) Ionization->ESI_Opt LC-MS MALDI_Opt MALDI Matrix (Neutral vs Acidic) Ionization->MALDI_Opt Solid State MassAnalyzer High-Res Mass Analyzer (Orbitrap / Q-TOF) ESI_Opt->MassAnalyzer MALDI_Opt->MassAnalyzer Data Isotopologue Decoding (13C/15N Ratio) MassAnalyzer->Data

Workflow for optimizing mass spectrometry of 13C/15N-labeled porphyrins.

Section 1: Troubleshooting Ionization & Solvent Chemistry (FAQ)

Q1: Why am I experiencing severe ion suppression and low sensitivity for 13C/15N-labeled metalloporphyrins in positive ESI (ESI+)? Causality: Porphyrins are highly hydrophobic and prone to π-π stacking in standard aqueous/organic gradients. Furthermore, standard acidic modifiers (like 0.1% formic acid) efficiently protonate free-base porphyrins but fail to efficiently ionize certain metalloporphyrins (e.g., Nickel or Vanadyl porphyrins) due to the lack of available protonation sites on the coordinated metal center. Solution: Shift your ionization strategy from protonation to sodium cationization. By using sodium formate as an ESI spray modifier instead of formic acid, you can force the formation of sodiated species ([M+Na]+). This specific adjustment has been shown to provide an order of magnitude higher response for metalloporphyrins compared to conventional ESI[1]. For free-base porphyrins, ensure you are using strictly LC-MS hypergrade solvents with volatile buffers (like ammonium acetate) to prevent precipitation and signal suppression in the MS source[2].

Q2: Should I strictly use ESI for all my labeled porphyrin profiling, or are there better alternatives for complex mixtures? Causality: Ionization efficiency is dictated by the polarity of the specific porphyrinoid. ESI is highly sensitive for polar derivatives (e.g., cyanocobalamin, free-base corroles, and porphyrins) but struggles with highly non-polar metalloporphyrins due to poor droplet desolvation[3]. Solution: If your 13C/15N-labeled targets are non-polar metallocorroles or metalloporphyrins, Atmospheric Pressure Photoionization (APPI) utilizing a dopant (such as toluene) is the most sensitive atmospheric pressure ionization method[3]. Additionally, if you are analyzing relatively acidic compounds like corroles, operating in negative ion mode (ESI-) will yield superior sensitivity over positive mode[3].

Q3: How do I confidently decode the 13C and 15N isotopic envelope in untargeted LC-MS workflows without isobaric interference? Causality: In complex biological matrices, background metabolites often co-elute with target porphyrins. In low-resolution MS, these overlapping isotopic clusters create false positives. Solution: Utilize ultrahigh-resolution mass spectrometry (e.g., Orbitrap or ESI-qTOF). The heavy isotopes (13C, 15N) carve the mass spectrum into distinct, non-overlapping isotopologue clusters. Because 13C and 15N shift the monoisotopic mass by integer daltons, the exact-mass spacings encode the precise number of labeled carbons and nitrogens[]. This allows elemental formulas to be assigned with sub-ppm confidence, virtually eliminating false positives from isobaric interferences[].

Section 2: MALDI-TOF Optimization for Labeled Porphyrins (FAQ)

Q4: My 13C/15N-labeled metalloporphyrins are demetalating during MALDI-TOF analysis. How can I prevent this artifact? Causality: Standard MALDI matrices, such as α-cyano-4-hydroxycinnamic acid (CHCA), are highly acidic. When analyzing labile metalloporphyrins (like magnesium or zinc complexes), the acidic microenvironment during laser desorption induces rapid demetalation, leaving you with an artifactual free-base porphyrin signal[5]. Solution: Switch to a neutral matrix. 1,4-benzoquinone or 2,3,5,6-tetrachloro-1,4-benzoquinone are excellent neutral matrices that prevent demetalation and favor the formation of the radical cation (M+•) rather than the protonated molecule. Alternatively, many highly conjugated porphyrins act as their own matrices; you can run them as "neat" samples (matrix-free LDI) to successfully measure their molecular masses without matrix-induced fragmentation.

Quantitative Data: Ionization Techniques & Modifiers

To streamline your method development, consult the following table summarizing the optimal ionization parameters based on porphyrin chemistry:

Porphyrin TypeRecommended IonizationOptimal Additive / MatrixDominant Ion SpeciesSensitivity Impact
Free-base Porphyrins ESI (+)0.1% Formic Acid or Ammonium Acetate[M+H]+High sensitivity; excellent LC compatibility[2].
Metalloporphyrins (Ni, V) ESI (+)Sodium Formate (Spray Modifier)[M+Na]+~10x higher response than conventional acidic ESI[1].
Non-polar Metallocorroles APPI (+)Toluene (Dopant)M+•Highest sensitivity for non-polar macrocycles[3].
Labile Metalloporphyrins (Mg, Zn) MALDI-TOF1,4-Benzoquinone (Neutral) or NeatM+•Completely prevents acid-induced demetalation artifacts[5].

Step-by-Step Methodology: Self-Validating LC-ESI-MS Workflow

To ensure maximum sensitivity and reproducibility for 13C/15N-labeled porphyrins in complex biological samples, follow this validated protocol:

Step 1: Sample Extraction & Clean-up

  • Homogenize the biological sample (e.g., liver tissue or cell pellet) in a highly acidic extraction solvent (e.g., 6M Formic Acid) to fully protonate the porphyrin propionate side chains, ensuring their release from binding proteins[6].

  • Pass the extract through a pre-conditioned C18 solid-phase extraction (SPE) syringe column.

  • Wash with 5% methanol in water to remove salts (especially Cl-) and highly polar background metabolites that cause severe ionization suppression[6].

  • Elute the enriched porphyrins with 100% LC-MS grade acetonitrile.

Step 2: Mobile Phase Preparation

  • Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) using strictly LC-MS hypergrade solvents to avoid plasticizer contamination[2].

  • Add 10 mM ammonium acetate to both phases. Crucial Note: Avoid strong acids (HCl, H2SO4) as they form strong ion pairs with analytes and suppress the MS signal[2].

  • Ensure the water content of the mobile phase during column equilibration does not exceed 95% to prevent C18 phase collapse[2].

Step 3: Chromatographic Separation

  • Inject the sample onto a sub-2 µm C18 UHPLC column.

  • Maintain the column compartment at 40°C. Elevated temperatures reduce mobile phase viscosity, lowering backpressure and sharpening the chromatographic peaks of hydrophobic porphyrins.

Step 4: Mass Spectrometer Optimization

  • For free-base porphyrins, operate the ESI source in positive mode. For metalloporphyrins, infuse a post-column make-up flow of 0.1 mM sodium formate at 5 µL/min to drive cationization[1].

  • Calibrate the high-resolution mass analyzer (Orbitrap or Q-TOF) to achieve sub-ppm mass accuracy.

  • Set the resolving power to >60,000 (at m/z 400) to baseline-resolve the 13C and 15N isotopic fine structures from isobaric background matrix ions[].

References

  • Comparison of the sensitivity of mass spectrometry atmospheric pressure ionization techniques in the analysis of porphyrinoids. PubMed.
  • Sodium Cationization Electrospray Ionization Orbitrap Mass Spectrometry for Selective Determination of Crude Oil Porphyrins.
  • 13C 15N 18O Labeled Compounds - Stable Isotope. BOC Sciences.
  • Investigation of MALDI-TOF Mass Spectrometry of Diverse Synthetic Metalloporphyrins, Phthalocyanines and Multiporphyrin Arrays. World Scientific Publishing.
  • Investigation of MALDI-TOF Mass Spectrometry of Diverse Synthetic Metalloporphyrins, Phthalocyanines and Multiporphyrin Arrays. World Scientific Publishing.
  • Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applic
  • How to Maximize Sensitivity in LC-MS. Sigma-Aldrich.

Sources

Technical Support Center: 13C15N-5-ALA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing 13C¹⁵N-labeled 5-aminolevulinic acid (5-ALA) in mass spectrometry-based assays. This resource is designed to provide in-depth troubleshooting strategies and field-proven insights to help you minimize background noise, enhance signal-to-noise (S/N) ratios, and ensure the generation of high-quality, reproducible data.

Introduction: The Challenge of Background Noise

Stable isotope-labeled compounds like 13C¹⁵N-5-ALA are powerful tools in metabolic studies and drug development, enabling precise quantification and flux analysis. However, the inherent sensitivity of modern mass spectrometers means they detect not only the analyte of interest but also a wide array of unintended, ionizable compounds.[1][2] This "chemical noise" can create a high baseline, obscure low-abundance analyte peaks, and ultimately compromise the limit of detection (LOD) and quantification (LOQ) of your assay.[3][4]

This guide provides a systematic approach to identifying and eliminating the sources of this background noise, covering everything from sample preparation and liquid chromatography (LC) conditions to mass spectrometer (MS) optimization and data processing.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in my 13C¹⁵N-5-ALA LC-MS analysis?

A: Background noise is broadly categorized as chemical noise (unintended ionizable compounds) and electronic noise (from the detector itself).[5][6] In most LC-MS applications, chemical noise is the dominant contributor.[4] Its sources are vast and can be introduced at any stage of the workflow:

  • Solvents and Additives: Use of HPLC-grade instead of LC-MS grade solvents is a major culprit.[3] Impurities in solvents, mobile phase additives (e.g., formic acid, ammonium acetate), and water can all contribute to a high baseline.[1][7]

  • System Contamination: Residues from previous analyses (carryover), plasticizers leaching from tubing and well plates (e.g., phthalates), and detergents from improperly cleaned glassware are common.[8]

  • Sample Matrix: Complex biological samples (urine, plasma, cell lysates) contain numerous endogenous compounds that can co-elute and interfere with your analyte, causing ion suppression or enhancement.[3][9]

  • Environment: Volatile compounds in the laboratory air, such as siloxanes from pump oil or siliconized vials, can be drawn into the ion source.[8]

Q2: My baseline is consistently high and noisy throughout my entire gradient. Where do I start troubleshooting?

A: A consistently high baseline typically points to a widespread contamination issue affecting the entire system.[8] The most efficient way to diagnose this is to systematically isolate the source of the contamination. The first and simplest step is to suspect the mobile phase. Prepare fresh mobile phase using the highest purity, LC-MS grade solvents and additives, preferably from a newly opened bottle.[10] If this does not resolve the issue, the contamination likely resides within the LC system hardware or the MS ion source.

Q3: How can I distinguish between a contaminated LC system and a contaminated MS source?

A: A diagnostic test can quickly isolate the problem. By diverting the LC flow away from the mass spectrometer, you can determine which component is the source of the noise.

Procedure:

  • Disconnect the LC flow line from the MS inlet.

  • Direct the flow from the LC directly to a waste container.

  • Observe the background signal on the mass spectrometer.

If the background noise level drops significantly, the contamination originates from the LC system (solvents, tubing, injector, or column). If the high background persists, the issue is located within the mass spectrometer's ion source, which requires cleaning.[8]

Q4: Can my choice of mobile phase additives increase background noise?

A: Absolutely. While necessary for good chromatography and ionization, mobile phase additives must be of the highest purity (LC-MS grade) and used with care. Even high-purity additives can form solvent clusters that contribute to the background signal.[1] It is advisable to test additives from different sources when developing a new method and to always filter mobile phases containing additives, especially at higher concentrations (>>10 mM), to remove any particulates.[1][11]

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies for diagnosing and resolving specific background noise issues.

Guide 1: Contamination Source Isolation Workflow

This workflow provides a logical decision tree to efficiently pinpoint the origin of background noise.

Start High Background Noise Observed Fresh_Mobile_Phase Prepare Fresh Mobile Phase (New LC-MS Grade Solvents) Start->Fresh_Mobile_Phase Divert_Flow Divert LC Flow to Waste (Bypass MS) Fresh_Mobile_Phase->Divert_Flow If noise persists Check_MS_Noise Observe MS Background Divert_Flow->Check_MS_Noise Noise_Drops Noise Drops Significantly? Check_MS_Noise->Noise_Drops LC_Contamination Source: LC System (Solvents, Tubing, Column) Noise_Drops->LC_Contamination Yes MS_Contamination Source: MS Ion Source Noise_Drops->MS_Contamination No Flush_LC Perform LC System Flush (Guide 2) LC_Contamination->Flush_LC Clean_Source Clean Ion Source (Guide 3) MS_Contamination->Clean_Source cluster_SPE Solid Phase Extraction (SPE) Protocol Condition 1. Condition Cartridge (e.g., Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., Water/Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., Weak Organic Solvent) Load->Wash Elute 5. Elute 13C15N-5-ALA (e.g., Strong Organic Solvent w/ Acid) Wash->Elute Analyze 6. Evaporate & Reconstitute for LC-MS Analysis Elute->Analyze

Caption: General Solid Phase Extraction (SPE) workflow.

Step-by-Step SPE Protocol for 5-ALA in Urine: This protocol is adapted from methodologies proven effective for removing ion suppression in urinary 5-ALA analysis. [9]1. Internal Standard Spiking: Add isotopic internal standards (in this case, you are quantifying the labeled standard itself, but a different labeled standard could be used for recovery assessment) to the urine sample. 2. Dilution: Dilute the sample with LC-MS grade water. 3. SPE Cartridge Conditioning: Use a silica-based SPE cartridge. Condition it by passing a strong solvent (e.g., methanol) through the cartridge. 4. Equilibration: Equilibrate the cartridge with LC-MS grade water. 5. Sample Loading: Load the diluted urine sample onto the SPE cartridge. 6. Elution & Analysis: Elute the cleaned sample, dilute further with acetonitrile, and inject into the LC-MS/MS system. This procedure has been shown to significantly increase the signal for ALA by removing interfering substances. [9]

Data Processing Strategies

While optimizing the experimental workflow is paramount, post-acquisition data processing can also help improve the S/N ratio. Modern mass spectrometry software includes algorithms for baseline correction and noise reduction. [12]Techniques like Principal Component Analysis (PCA)-assisted denoising have also shown promise in reducing shot-noise in mass spectrometry imaging data, and similar principles can be applied to LC-MS data. [13]However, these should be seen as polishing tools rather than a substitute for a clean experimental setup.

References

  • Agilent Technologies. (2023, January 6). Signal, Noise, and Detection Limits in Mass Spectrometry. Agilent. [Link]

  • Busch, K. L. (2014, August 22). Chemical Noise in Mass Spectrometry. Spectroscopy Online. [Link]

  • Locher, M. (2020, December 19). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. [Link]

  • Roper, D. (2020, November 13). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC International. [Link]

  • CORDIS. (2024, December 31). Reduction of chemical background noise in LC-MS/MS for trace analysis. European Commission. [Link]

  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. [Link]

  • Ferreiro, D. U., et al. (2008). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Protein Science. [Link]

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • LaRocca, J., et al. (2015). NECTAR: A New Algorithm for Characterizing and Correcting Noise in QToF-Mass Spectrometry Imaging Data. Analytical Chemistry. [Link]

  • Guo, X., & Bruins, A. P. (2011). Characteristics and origins of common chemical noise ions in negative ESI LC-MS. Journal of the American Society for Mass Spectrometry. [Link]

  • Skyline. (n.d.). Skyline Collision Energy Optimization. MacCoss Lab. [Link]

  • Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. [Link]

  • Xia, Y., & Cole, R. B. (2012). Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. Journal of The American Society for Mass Spectrometry. [Link]

  • Purdue-UAB Botanicals Center for Age-Related Disease. (n.d.). User Guide for Mass Spectrometry Finger Printing Technique. Purdue University. [Link]

  • Kiser, M. (2020, November 16). What's the Most Meaningful Standard for Mass Spectrometry: Instrument Detection Limit or Signal-to-Noise Ratio? Spectroscopy Online. [Link]

  • Khan, A., et al. (2016). MS-REDUCE: an ultrafast technique for reduction of big mass spectrometry data for high-throughput processing. Bioinformatics. [Link]

  • Dye, D. W., et al. (2025). Reducing Mass Spectrometry Noise via Coupled Desorption Flux and Background Modeling. Journal of the American Society for Mass Spectrometry. [Link]

  • McEntyre, C. J., et al. (2020). Quantitation of Urinary 5-Aminolevulinic Acid and Porphobilinogen by Liquid Chromatography - Tandem Mass Spectrometry Following Removal of Ion Interferences by Silica Solid Phase Extraction. Biomedical Journal of Scientific & Technical Research. [Link]

  • Agilent Technologies. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]

  • Shimadzu. (n.d.). Automatic Optimization of Transitions and Collision Energies. Shimadzu. [Link]

  • University of Oxford. (n.d.). Native MS Sample Preparation. Mass Spectrometry Research Facility. [Link]

  • Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data? Element Lab Solutions. [Link]

  • Van de Kerckhove, Q., et al. (2025). Efficient Denoising of Shot-Noise in Mass Spectrometry Images by PCA-Assisted Self-Supervised Deep Learning. Analytical Chemistry. [Link]

Sources

assessing cell viability and toxicity of 5-Aminolevulinic-13C5-15N Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Product Category: Stable Isotope Labeled Metabolic Tracers Subject: Assessment of Cell Viability, Toxicity, and Experimental Optimization Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Technical Support Center

You are working with 5-Aminolevulinic-13C5-15N Acid Hydrochloride (5-ALA-13C5-15N), a highly specific metabolic tracer used to track heme biosynthesis and porphyrin metabolism.

The Critical Distinction: Unlike standard small molecules, the toxicity of 5-ALA is biphasic .

  • Dark Toxicity: Chemical toxicity caused by acidity (HCl salt) or mitochondrial saturation.

  • Phototoxicity: Caused by the accumulation of Protoporphyrin IX (PpIX), a potent photosensitizer.[1][2][3][4]

If your cells are dying, you must determine if they are dying from chemical stress or unintentional light activation. This guide provides the protocols to distinguish and resolve these issues.

Part 1: Handling & Reconstitution (The "Acid Shock" Trap)

Issue: Users often dissolve the HCl salt directly in media, causing a rapid pH drop that kills cells immediately, mimicking chemical toxicity.

Protocol: Safe Reconstitution 5-ALA-13C5-15N is supplied as a Hydrochloride salt. It is hygroscopic and acidic.

  • Solvent: Dissolve in sterile water or PBS. Do not dissolve directly in culture media, as the high acidity can precipitate serum proteins.

  • Neutralization (Crucial):

    • Measure the pH of your stock solution. It will likely be pH ~2.0–3.0.

    • Neutralize to pH 7.0–7.4 using 1N NaOH or a HEPES buffer before adding to cells.

    • Note: Once neutralized, the solution is less stable. Prepare fresh or freeze aliquots at -80°C immediately.

  • Filtration: Sterile filter (0.22 µm) only after neutralization.

Part 2: The Mechanism of Toxicity (Visualized)

To troubleshoot toxicity, you must understand the metabolic flux. 5-ALA bypasses the rate-limiting enzyme (ALAS), leading to a buildup of Protoporphyrin IX (PpIX).

HemePath ALA 5-ALA-13C5-15N (Exogenous Input) Mito Mitochondria ALA->Mito Transport PpIX Protoporphyrin IX (Fluorescent/Photosensitizer) Mito->PpIX Heme Biosynthesis Pathway Heme Heme (Final Product) PpIX->Heme Ferrochelatase (Rate Limiting) Light Light Exposure (Blue/Red) PpIX->Light Accumulation ROS Singlet Oxygen (ROS) Light->ROS Excitation Death Apoptosis/Necrosis ROS->Death Oxidative Stress

Figure 1: Mechanism of 5-ALA induced phototoxicity.[3][4][5][6][7][8][9][10] Exogenous 5-ALA leads to PpIX accumulation.[3][5][6] If exposed to light (even ambient room light), PpIX generates ROS, causing cell death.

Part 3: Validated Toxicity Assessment Protocols

Do not rely on a single assay. 5-ALA interferes with mitochondrial reductase, rendering MTT assays unreliable.

Protocol A: The "Dark vs. Light" Viability Check

Goal: Determine if your tracer concentration is toxic or if your lighting conditions are the problem.

StepActionTechnical Rationale
1. Seeding Seed cells in two identical 96-well plates (opaque walls recommended).One plate for "Dark Control", one for "Light Stress".
2. Dosing Add 5-ALA-13C5-15N (0, 0.1, 0.5, 1.0, 5.0 mM).Range covers physiological flux to potential overload.
3. Incubation Incubate for 4–24 hours in total darkness .Wrap plates in aluminum foil. Even incubator lights can activate PpIX.
4. Wash Wash cells 2x with PBS. Replace with fresh media.Removes extracellular 5-ALA to prevent background reactions.
5. Exposure Plate A (Dark): Keep in foil. Plate B (Light): Expose to ambient light for 15 min.Simulates experimental handling conditions.
6. Readout Measure viability using CellTiter-Glo (ATP) or LDH Release .Avoid MTT. (See FAQ below).

Interpretation:

  • If Plate A & B both show toxicity: You have Chemical Toxicity (pH issue or concentration too high).

  • If Plate A is viable but Plate B dies: You have Phototoxicity. You must work under subdued light (yellow filters) during your actual experiment.

Part 4: Troubleshooting & FAQs
Q1: My MTT assay results are erratic (high variance or false increases). Why?

A: 5-ALA increases mitochondrial activity to synthesize heme. Since MTT reduction depends on mitochondrial dehydrogenase activity, 5-ALA treatment can artificially boost the MTT signal, masking cell death.

  • Solution: Use LDH Release assays (membrane integrity) or ATP assays (CellTiter-Glo), which are less dependent on immediate mitochondrial flux changes [1, 2].

Q2: Does the isotope label (13C/15N) affect cell viability compared to unlabeled 5-ALA?

A: Generally, no. While Kinetic Isotope Effects (KIE) exist, they are negligible for cell viability in this context. The 13C/15N atoms may slightly alter the reaction rate of ALAS or Ferrochelatase, but they do not induce additional toxicity. Treat the labeled compound as identical to the native compound for safety profiling [3].

Q3: The cells turn red/pink under the microscope. Is this contamination?

A: No. This is PpIX fluorescence . Protoporphyrin IX emits strong red fluorescence (approx. 635 nm) when excited by blue/UV light.

  • Warning: If you see this red glow, you are actively exciting the molecule and generating ROS. Minimize observation time to prevent phototoxicity [4].

Q4: What is the optimal concentration for metabolic flux analysis without killing cells?

A: For most cancer cell lines (e.g., HeLa, Glioblastoma), 0.5 mM to 1.0 mM is the "Goldilocks" zone.

  • < 0.1 mM: Insufficient enrichment for robust Mass Spec signal.

  • 2.0 mM: High risk of dark toxicity and mitochondrial saturation [5].

Part 5: Troubleshooting Logic Flow

Use this decision tree to diagnose your specific issue.

Troubleshooting Start Problem: Low Cell Viability CheckpH Did you neutralize the 5-ALA solution? Start->CheckpH CheckLight Did you exclude light during incubation? CheckpH->CheckLight Yes (pH 7.4) Sol1 Fix: Acid Toxicity. Neutralize with NaOH. CheckpH->Sol1 No / Unknown CheckAssay Which assay did you use? CheckLight->CheckAssay Yes (Darkness) Sol2 Fix: Phototoxicity. Wrap plates in foil. CheckLight->Sol2 No (Room Light) Sol3 Fix: Assay Interference. Switch to CellTiter-Glo. CheckAssay->Sol3 MTT / MTS Sol4 Fix: True Toxicity. Reduce Dose < 1mM. CheckAssay->Sol4 ATP / LDH

Figure 2: Troubleshooting logic for 5-ALA toxicity. Follow the path to identify if the issue is chemical, environmental, or analytical.

References
  • Stockert, J. C., et al. (2012). "MTT assay for cell viability: Intracellular localization and some chemical aspects." Acta Histochemica.

  • Fotakis, G., & Timbrell, J. A. (2006). "In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride." Toxicology Letters.

  • Hellerstein, M. K., & Neese, R. A. (1999). "Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations." American Journal of Physiology.

  • Wachowska, M., et al. (2011). "Aminolevulinic Acid (ALA) as a Prodrug in Photodynamic Therapy of Cancer."[4][6][9] Molecules.

  • Wyld, L., et al. (1997). "The influence of 5-aminolaevulinic acid ratios on protoporphyrin IX production and phototoxicity in a bladder cancer cell line." British Journal of Cancer.

Sources

Validation & Comparative

Validating 13C15N-5-ALA Metabolic Flux with Unlabeled 5-ALA Functional Assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating 13C15N-5-ALA Tracing Results with Unlabeled 5-ALA Experiments Content Type: Publish Comparison Guide

Executive Summary: The Isotope "Blind Spot"

In metabolic drug development, stable isotope tracing (e.g., using 13C15N-5-Aminolevulinic Acid ) is the gold standard for determining enzymatic turnover and pathway flux. However, flux data alone can be abstract. A high fractional enrichment of a metabolite does not always equate to a physiologically relevant accumulation or a therapeutic vulnerability.

This guide outlines a rigorous validation strategy: using unlabeled 5-ALA experiments to anchor isotopic flux data to observable phenotypic outcomes. By cross-referencing mass isotopomer distributions (MID) with functional readouts like Protoporphyrin IX (PpIX) fluorescence and total heme pool quantification , researchers can distinguish between true metabolic alterations and mass spectrometry artifacts.

Technical Comparison: The Probe vs. The Anchor

To validate a metabolic hypothesis, you must compare the rate of flow (Flux) with the result of flow (Pool Size/Function).

FeatureMethod A: 13C15N-5-ALA Tracing Method B: Unlabeled 5-ALA Validation
Primary Readout Mass Isotopomer Distribution (MID)Total Fluorescence / Total Mass
What it Measures Flux: How fast molecules move through the pathway.Pool Size: The net accumulation of metabolites.
Key Analyte 13C/15N-labeled Heme, PpIX, and intermediates.Total PpIX (Fluorescent), Total Heme (Absorbance).
Sensitivity High (detects <1% turnover).Moderate (requires bulk accumulation).
Cost High (Isotopes + High-Res MS).Low (Standard Reagents + Plate Reader/FACS).
Blind Spot Cannot easily distinguish between a small, fast-turning pool and a large, static pool without pool size data.Cannot distinguish between de novo synthesis and uptake; cannot measure turnover rates.
Validation Role Generates the hypothesis (e.g., "Drug X blocks Ferrochelatase").Confirms the phenotype (e.g., "Drug X causes PpIX fluorescence spike").

Scientific Rationale & Pathway Logic

The Heme biosynthesis pathway provides a unique opportunity for self-validation because the intermediate Protoporphyrin IX (PpIX) is naturally fluorescent, while the final product Heme is not.

  • The Isotope Logic: If you feed cells 13C15N-5-ALA, the heavy isotopes will incorporate into PpIX and subsequently Heme. If Ferrochelatase (FECH) is active, the label moves quickly from PpIX to Heme.

  • The Unlabeled Logic: If you feed cells unlabeled 5-ALA, the pathway floods. If FECH is active, PpIX is converted to Heme (low fluorescence).[1] If FECH is inhibited (or overwhelmed), PpIX accumulates (high fluorescence).

Therefore, high 13C-PpIX enrichment paired with low fluorescence suggests rapid turnover. High 13C-PpIX enrichment paired with high fluorescence suggests a pathway blockage (bottleneck).

Visualization: Heme Biosynthesis Validation Logic

HemePathway cluster_enzymes ALA 5-ALA (Input) (Labeled or Unlabeled) PBG Porphobilinogen ALA->PBG Synthesis URO Uroporphyrinogen III PBG->URO COPRO Coproporphyrinogen III URO->COPRO PPIX Protoporphyrin IX (PpIX) *FLUORESCENT MARKER* COPRO->PPIX Oxidation HEME Heme (Final Product) PPIX->HEME Iron Insertion (FECH) Validation1 Validation A: LC-MS detects Mass Shift (M+n Isotopologues) PPIX->Validation1 Validation2 Validation B: Flow Cytometry detects Red Fluorescence (635nm) PPIX->Validation2 HEME->Validation1 ALAD ALAD PBGD PBGD CPOX CPOX PPOX PPOX FECH FECH (Ferrochelatase) *Critical Checkpoint*

Figure 1: The dual-validation node at Protoporphyrin IX (PpIX).[1][2][3][4][5][6][7] Isotope tracing (Blue) measures the flux through the node, while Fluorescence (Yellow) measures the physical accumulation caused by bottlenecks.

Experimental Protocols

Protocol A: 13C15N-5-ALA Flux Analysis (The "Gold Standard")

Objective: Determine the fractional synthesis rate of Heme.

  • Cell Preparation: Seed cells (e.g., 1x10^6) in 6-well plates. Ensure 70-80% confluency.

  • Tracer Incubation:

    • Wash cells with PBS.

    • Add media containing 100 µM [5-13C, 15N]-5-ALA (or fully labeled U-13C5, 15N-ALA depending on availability).

    • Note: 5-ALA is unstable; prepare fresh in acidic buffer and neutralize immediately before addition.

    • Incubate for time points: 0, 2, 4, 8, 24 hours.

  • Metabolite Extraction:

    • Aspirate media; wash with ice-cold saline.

    • Add 80% Methanol / 20% Water (-80°C) containing internal standards.

    • Scrape cells and transfer to tubes. Vortex 10 min at 4°C.

    • Centrifuge at 16,000 x g for 15 min. Collect supernatant.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters HSS T3).

    • MS Mode: High-Resolution (Orbitrap) or Triple Quad (MRM).[8][9]

    • Targets: Monitor M+0 (unlabeled) to M+n transitions for PpIX (m/z 563.27 -> labeled mass) and Heme (m/z 616.17 -> labeled mass).

  • Calculation: Calculate Mass Isotopomer Distribution (MID) and Fractional Enrichment using correction algorithms for natural abundance.

Protocol B: Unlabeled 5-ALA Functional Validation (The "Anchor")

Objective: Confirm that flux changes result in physiological pool size shifts.

  • Parallel Setup: Seed identical plates to Protocol A.

  • Unlabeled Incubation:

    • Add media containing 100 µM Unlabeled 5-ALA .

    • Include a "No ALA" control to establish baseline autofluorescence.

  • Readout 1: PpIX Fluorescence (Flow Cytometry):

    • Harvest cells at the same time points (2, 4, 8, 24h).

    • Wash with PBS. Resuspend in FACS buffer.

    • Excitation: 405 nm (Violet laser).

    • Emission: 635 nm (Red/Far-Red filter).

    • Result: Mean Fluorescence Intensity (MFI) correlates to the Total PpIX Pool .

  • Readout 2: Total Heme Quantification (Colorimetric/HPLC):

    • Lyse cells in 2M Oxalic Acid (releases iron, converting Heme to fluorescent PpIX) OR use a specific Heme colorimetric assay kit (e.g., Drabkin’s reagent based).

    • Measure absorbance/fluorescence.[10][11]

    • Result: Absolute concentration of Heme (pmol/mg protein).

Data Interpretation & Troubleshooting

How to correlate your Labeled (Protocol A) and Unlabeled (Protocol B) data:

Scenario13C-Flux Result (Protocol A) Unlabeled Fluorescence (Protocol B) Biological Conclusion
Normal Biosynthesis Rapid labeling of PpIX, followed by rapid labeling of Heme.Moderate PpIX fluorescence; High Total Heme.Pathway is active; FECH is functional.
FECH Inhibition (e.g., Lead toxicity, specific drug)High enrichment of PpIX; Zero/Low enrichment of Heme.Very High PpIX fluorescence (Accumulation).[2][4][6][10][12]Blockage at the final step. The flux "piles up" as PpIX.[4]
Upstream Block (e.g., ALAD/PBGD inhibition)Low enrichment of both PpIX and Heme.Low/Baseline Fluorescence.Pathway is shut down early; tracer never reaches the fluorescent stage.
False Positive (Artifact)MS shows "flux" (noise/interference), but no Heme labeling.Low/Baseline Fluorescence.The MS signal is likely an isobaric interference, not real PpIX. Validation saved you from a retraction.

References

  • Egger, G. et al. (2017). "Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments." Analytical Chemistry. [Link]

  • Molina, E. S. et al. (2025).[6] "Integrating mass spectrometry and hyperspectral imaging for protoporphyrin IX detection in malignant glioma tissue." Scientific Reports. [Link][6]

  • Lane, A. N. et al. (2019). "Stable Isotope Tracers for Metabolic Pathway Analysis." Methods in Molecular Biology. [Link]

  • Wachowska, M. et al. (2011). "Aminolevulinic Acid (ALA) as a Prodrug in Photodynamic Therapy of Cancer." Molecules. [Link]

  • Yang, L. et al. (2024). "Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges." Metabolites. [Link]

Sources

Comparative Guide: 13C-Glucose vs. 5-Aminolevulinic-13C5-15N for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Aminolevulinic-13C5-15N Acid Hydrochloride vs. 13C-Glucose for TCA Cycle Tracing Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of metabolic flux analysis (MFA), 13C-Glucose and 5-Aminolevulinic-13C5-15N Acid Hydrochloride (5-ALA-13C5-15N) serve fundamentally different but complementary roles. While 13C-Glucose is the "gold standard" for assessing global central carbon metabolism and bioenergetics, 5-ALA-13C5-15N is a specialized probe designed to interrogate the heme biosynthetic pathway and its specific interface with the TCA cycle at the Succinyl-CoA node.

This guide delineates the mechanistic divergences, experimental applications, and data interpretation strategies for these two tracers, providing a roadmap for researchers investigating mitochondrial dysfunction, cancer metabolism, and porphyrin kinetics.

Mechanistic Foundations

13C-Glucose: The Central Carbon Fuel

[U-13C]Glucose is the universal tracer for central metabolism. Upon cellular entry via GLUT transporters, it undergoes glycolysis to form [U-13C]Pyruvate. This pyruvate enters the mitochondria and is converted to [1,2-13C]Acetyl-CoA by Pyruvate Dehydrogenase (PDH), fueling the TCA cycle "from the top."

  • Primary Output: Labels all TCA intermediates (Citrate,

    
    -KG, Succinate, Malate, Oxaloacetate) and derived amino acids (Glutamate, Aspartate).
    
  • Flux Logic: Measures the rate of oxidative phosphorylation, glycolysis, and anaplerosis.

5-ALA-13C5-15N: The Heme-TCA Interface

5-Aminolevulinic Acid (5-ALA) is the committed precursor for heme synthesis.[1][2][3][4][5] Endogenously, it is produced from Succinyl-CoA (a TCA intermediate) and Glycine.[5][6][7]

  • Exogenous Entry: When added as a tracer, 5-ALA-13C5-15N enters via peptide transporters (PEPT1/2) and bypasses the rate-limiting enzyme ALA Synthase (ALAS).[7]

  • Primary Fate (Anabolic): It is rapidly condensed to form Porphobilinogen (PBG) and eventually Protoporphyrin IX (PpIX) and Heme .

  • Secondary Fate (Catabolic - The "DOVA" Shunt): In specific contexts (e.g., renal cells, specific bacteria, or severe stress), 5-ALA can be transaminated to 4,5-dioxovalerate (DOVA) , which converts to Succinate . This allows 5-ALA carbon to re-enter the TCA cycle "from the bottom," though this flux is typically minor compared to Glucose.

Pathway Visualization

The following diagram illustrates the distinct entry points and metabolic logic of both tracers.

MetabolicPathways cluster_legend Legend Glucose Tracer Glucose Tracer 5-ALA Tracer 5-ALA Tracer TCA Cycle TCA Cycle Glucose [U-13C]Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Entry AlphaKG α-Ketoglutarate Citrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate ALA_Exo 5-ALA-13C5-15N (Exogenous) SuccinylCoA->ALA_Exo Endogenous Synthesis (Blocked by Exogenous) Fumarate Fumarate Succinate->Fumarate Oxaloacetate Oxaloacetate Fumarate->Oxaloacetate Oxaloacetate->Citrate PBG Porphobilinogen ALA_Exo->PBG ALAD (Heme Synthesis) DOVA 4,5-Dioxovalerate (DOVA) ALA_Exo->DOVA Transamination (Minor Pathway) PpIX Protoporphyrin IX PBG->PpIX Heme Heme PpIX->Heme Ferrochelatase DOVA->Succinate Re-entry to TCA

Figure 1: Metabolic intersection of Glucose (Blue) and 5-ALA (Red) with the TCA Cycle (Green). Note that 5-ALA primarily drains away from the cycle toward Heme, while Glucose fuels the cycle.

Comparative Analysis: When to Use Which?

The choice of tracer depends entirely on the biological question. 13C-Glucose answers "How is the cell making energy?", while 5-ALA answers "How is the cell managing heme, iron, and mitochondrial porphyrins?"

Feature13C-Glucose 5-ALA-13C5-15N
Primary Application Global TCA flux, Warburg effect, Bioenergetics.Heme biosynthesis, Porphyria, Photodynamic Therapy (PDT) mechanisms.[2][3][4]
Metabolic Entry Glycolysis (Pyruvate

Acetyl-CoA).
Heme Pathway (Bypasses ALAS).
Labels Detected In Citrate, Glutamate, Aspartate, Lactate, Lipids.[8][9]Porphobilinogen, Coproporphyrin III, Protoporphyrin IX, Heme, Bilirubin.[3][5]
Isotope Composition Carbon-13 only (typically).Dual-Label: Carbon-13 and Nitrogen-15.[10]
TCA Cycle Insight Direct measurement of cycle turnover.Indirect measure of Succinyl-CoA availability/drain.
Key Enzyme Probe Pyruvate Dehydrogenase (PDH), IDH.Ferrochelatase (FECH), ALA Dehydratase (ALAD).[3][5]
Cancer Relevance Glucose uptake (Warburg Effect).PpIX Accumulation (Diagnostic Fluorescence).
Why use 5-ALA-13C5-15N?

The inclusion of 15N is critical. The heme ring contains 4 nitrogen atoms. By using a dual-labeled precursor, you can definitively distinguish newly synthesized heme from the recycled pool, as the mass shift will be unique (+5 Da for Carbon, +1 Da for Nitrogen per molecule incorporated). This allows for precise mass isotopomer distribution (MID) analysis of the tetrapyrrole ring assembly.

Experimental Protocols

Protocol A: Global Flux Analysis (13C-Glucose)

Best for: Determining mitochondrial respiration rates and glycolytic shifts.

  • Media Prep: Use glucose-free DMEM. Supplement with 10-25 mM [U-13C]Glucose. Dialyzed FBS must be used to remove background glucose.

  • Pulse: Incubate cells for 1–24 hours (steady state requires ~24h).

  • Quench: Wash rapidly with ice-cold saline. Quench metabolism with -80°C 80% Methanol.

  • Analysis: GC-MS or LC-MS targeting TCA intermediates (Citrate m+2, m+4, etc.).

Protocol B: Heme Pathway Tracing (5-ALA-13C5-15N)

Best for: Studying ferrochelatase activity, heme turnover, or "DOVA" shunt activity.

  • Pre-Conditioning: Culturing cells in succinylacetone (inhibitor of ALAD) prior to the experiment can deplete the endogenous heme pool if "washout" data is needed (optional).

  • Tracer Addition: Add 5-ALA-13C5-15N (typically 0.1 – 1.0 mM) to the culture media.

    • Note: 5-ALA is unstable in light. Perform experiments in low light/darkness to prevent photo-oxidation of generated porphyrins.

  • Incubation:

    • Short Pulse (1-4h): To measure PpIX accumulation rates (relevant for PDT).

    • Long Pulse (24h+): To measure incorporation into mature Heme and Bilirubin.

  • Extraction (Dual Phase):

    • Polar Phase: For ALA, PBG, and potential TCA re-entry (Succinate). Use Methanol/Water.

    • Organic Phase: For PpIX and Heme. Use Acetone/HCl or Ethyl Acetate/Acetic Acid.

  • MS Analysis:

    • Target Heme B (m/z ~616 unlabelled). Look for M+8 isotopologues (since 8 molecules of ALA form one Heme, but decarboxylation steps remove specific carbons).

    • Calculation: 8 ALA molecules condense. 4 carbons are lost per ALA during ring formation? No, 8 ALA form 4 PBG. 4 PBG form Uroporphyrinogen. Decarboxylation occurs later.

Data Interpretation & Troubleshooting

Interpreting Mass Isotopomer Distributions (MIDs)
  • Glucose Tracing:

    • M+2 Citrate: Indicates Pyruvate Dehydrogenase (PDH) activity (Acetyl-CoA entry).

    • M+3 Lactate: Indicates Glycolysis flux.

    • M+5 Glutamate: Indicates multiple turns of the TCA cycle.

  • 5-ALA Tracing:

    • Accumulation of Labeled PpIX vs. Heme:

      • High Labeled PpIX / Low Labeled Heme = Ferrochelatase Inhibition (common in cancer cells, exploited for fluorescence guided surgery).

      • Low Labeled PpIX = Blockage upstream (e.g., ALAD inhibition or transport defect).

    • Appearance of 13C-Succinate:

      • If you detect 13C-Succinate after 5-ALA-13C5-15N administration, the DOVA pathway is active. This suggests the cell is scavenging ALA for energy, a sign of severe metabolic stress or specific enzymatic upregulation (Alanine-glyoxylate aminotransferase).

Common Pitfalls
  • Light Sensitivity: 5-ALA metabolites (PpIX) are potent photosensitizers.[2][4][11] Ambient light can degrade samples and induce cell toxicity (phototoxicity) during the experiment, skewing viability and flux results. Always work in the dark.

  • Tracer Toxicity: High concentrations of 5-ALA (>1mM) can be cytotoxic due to ROS generation. Titrate the dose.

  • Isotope Scrambling: Unlike glucose, 5-ALA labeling is highly conserved in the heme pathway. However, if it enters the TCA cycle via DOVA, the carbon backbone will scramble rapidly, diluting the signal.

References

  • Metabolic Fate of 5-ALA

    • Title: Biosynthesis of 5-aminolevulinic acid and heme
    • Source: Journal of Biological Chemistry / NIH
    • URL:[Link]

  • 13C-MFA Methodology

    • Title: Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells.[12][13]

    • Source: Metabolic Engineering / PMC
    • URL:[Link]

  • 5-ALA in Cancer Metabolism

    • Title: Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas.[6]

    • Source: MDPI Cancers
    • URL:[Link]

  • Product Specification

    • Title: 5-Aminolevulinic-13C5-15N Acid Hydrochloride D
    • Source: Toronto Research Chemicals / Fisher Scientific
    • URL:[Link]

Sources

Comparative Guide: Metabolic Flux Analysis of 13C-15N Dual-Labeled Tracers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of dual-labeled


C-

N-Alanine
against standard metabolic tracers (Glucose, Glutamine).[1] It addresses the specific utility of dual-isotope tracing in decoupling carbon backbone utilization (bioenergetics) from nitrogen assimilation (biosynthesis).

Critical Technical Note: The request specifies "


C

-

N-ALA
."
  • Alanine (ALA) is a 3-carbon molecule (

    
    ). A fully labeled alanine tracer is [U-
    
    
    
    C
    
    
    ,
    
    
    N]-Alanine
    .
  • Glutamine (GLN) is a 5-carbon molecule (

    
    ). A fully labeled glutamine tracer is [U-
    
    
    
    C
    
    
    ,
    
    
    N
    
    
    ]-Glutamine
    .
  • 5-Aminolevulinic Acid (5-ALA) is a 5-carbon heme precursor (

    
    ).
    
  • Assumption: Given the context of "Metabolic Flux Analysis" (MFA) where Alanine is a critical node for pyruvate cycling, this guide focuses on [U-

    
    C
    
    
    
    ,
    
    
    N]-Alanine
    while providing comparative data for the 5-carbon alternative, Glutamine .

Part 1: Technical Specifications & Mechanism of Action

The Primary Tracer: [U- C , N]-Alanine

Unlike single-isotope tracers (e.g.,


C-Glucose), dual-labeled alanine acts as a simultaneous probe for glycolysis, gluconeogenesis, and amino acid metabolism. Its unique power lies in resolving the reversible transamination  at the Pyruvate-Alanine node.
  • Carbon Flow (Energetics): The

    
    C
    
    
    
    backbone tracks pyruvate availability. If the cell oxidizes the alanine, the
    
    
    C enters the TCA cycle as Acetyl-CoA (
    
    
    C
    
    
    ).
  • Nitrogen Flow (Biosynthesis): The

    
    N label tracks transaminase activity (GPT/ALT). It is transferred to 
    
    
    
    -ketoglutarate to form
    
    
    N-Glutamate
    , decoupling from the carbon skeleton.
The Alternatives
Feature

C

-

N-Alanine
[U-

C

]-Glucose
[U-

C

,

N

]-Glutamine
Primary Entry Pyruvate (via ALT)G6P (via Hexokinase)Glutamate (via Glutaminase)
Carbon Count 365
Pathway Focus Gluconeogenesis, Pyruvate Cycling, Nitrogen ExchangeGlycolysis, Pentose Phosphate Pathway, TCATCA Anaplerosis, Nitrogen donation (Nucleotides)
Key Enzyme Probe Alanine Transaminase (ALT/GPT)Hexokinase, PFK, PDHGlutaminase (GLS), GLUD1
Resolution High: Decouples C vs N fateMedium: C only (N fate unknown)High: C & N (Anaplerotic flux)

Part 2: Comparative Analysis & Data Interpretation

Decoupling Flux: The "Dual-Tag" Advantage

In a standard


C-Glucose experiment, observing labeled Alanine (M+3) implies de novo synthesis from pyruvate. However, it does not tell you the source of the nitrogen.
With 

C-

N-Alanine
, we can distinguish three distinct metabolic states based on Mass Isotopomer Distribution (MID):
Detected SpeciesMass ShiftBiological Interpretation
M+4 (Intact) +4.0 DaDirect Uptake: The tracer was transported into the cell and incorporated into protein or pools without metabolization.
M+3 (C-only) +3.0 DaNitrogen Exchange: The tracer entered, lost its

N to Glutamate (via ALT), but the

C

-Pyruvate skeleton remained and was re-aminated with unlabeled N.
M+1 (N-only) +1.0 DaCarbon Oxidation: The

C skeleton was oxidized (TCA cycle), but the

N was transferred to an unlabeled carbon skeleton (e.g., from Glucose).
Pathway Visualization (Graphviz)

The following diagram illustrates the differential flow of Carbon (Red) and Nitrogen (Blue) from the tracer.

MetabolicFlux cluster_legend Flux Legend Tracer [U-13C3, 15N]-Alanine (Extracellular) Ala_Int Alanine (Intracellular) Pool Tracer->Ala_Int Transport (ASCT2) Pyr Pyruvate (13C3) Ala_Int->Pyr ALT (Carbon Flow) Glu Glutamate (15N) Ala_Int->Glu ALT (Nitrogen Flow) Prot Protein Synthesis (M+4 Incorporation) Ala_Int->Prot Direct Incorp Lac Lactate (13C3) Pyr->Lac LDH TCA TCA Cycle (Oxidation) Pyr->TCA PDH/PC aKG alpha-Ketoglutarate aKG->Glu Nitrogen Acceptor key1 Carbon Flux (13C) key2 Nitrogen Flux (15N)

Caption: Flux map showing the divergence of


C (Red path) and 

N (Blue path) at the Pyruvate-Alanine node.

Part 3: Experimental Protocol (Self-Validating)

Phase 1: Tracer Preparation

Reagents:

  • [U-

    
    C
    
    
    
    ,
    
    
    N]-Alanine (99% enrichment).
  • Dialyzed Fetal Bovine Serum (dFBS) – Critical: Standard FBS contains unlabeled alanine which dilutes the tracer.

Step-by-Step:

  • Media Formulation: Prepare base media (DMEM/RPMI) lacking Alanine.

  • Tracer Addition: Add

    
    C
    
    
    
    -
    
    
    N-Alanine to a final concentration of 0.4 mM (physiological) or 2.0 mM (saturation), depending on the transporter kinetics (ASCT2/SNAT2) being studied.
  • Equilibration: Pre-warm media to 37°C and pH balance (7.4) in a CO

    
     incubator for 1 hour before addition to cells.
    
Phase 2: The Pulse-Chase (or Steady State)
  • Wash: Rinse cells 2x with warm PBS to remove extracellular unlabeled alanine.

  • Pulse: Add tracer media.

    • Flux Dynamics: Harvest at 15, 30, 60 mins for transport/turnover rates.

    • Steady State: Harvest at 24 hours for macromolecule enrichment (Protein/Lipid).

  • Quench: Rapidly aspirate media and wash with ice-cold saline (0.9% NaCl). Do not use PBS if analyzing phosphate metabolites via LC-MS.

  • Extraction: Add 80% Methanol (-80°C). Scrape cells on dry ice. This stops all enzymatic activity immediately, preserving the metabolic snapshot.

Phase 3: Mass Spectrometry Analysis

Instrument: GC-MS (for amino acids/TCA) or LC-HRMS (Orbitrap). Target Ions (GC-MS TBDMS derivatives):

  • Alanine (m/z 260 fragment): Monitor m/z 260 (M+0), 261 (M+1), 263 (M+3), 264 (M+4).

  • Glutamate: Monitor transfer of

    
    N label (M+1).
    
  • Lactate: Monitor transfer of

    
    C label (M+3).
    

Part 4: Data Presentation & Troubleshooting

Expected Enrichment Patterns

The following table serves as a validation check for your data. If you do not see these patterns, the experiment has failed (e.g., contamination or insufficient tracer).

MetaboliteExpected Labeling (Steady State)Mechanism
Intracellular Alanine Mix of M+4 (Tracer) and M+3 (Recycled C)Direct uptake vs. re-amination of

C-Pyruvate.
Pyruvate M+3De-amination of tracer by ALT.
Lactate M+3Reduction of

C-Pyruvate by LDH.
Glutamate M+1Transamination: Accepts

N from Alanine.
Citrate M+2

C

-Pyruvate


C

-Acetyl-CoA

TCA.
Common Pitfalls
  • The "Dilution" Error: Using standard FBS instead of Dialyzed FBS.

    • Symptom:[2][][4][5][6][7] Low enrichment percentages (<50%) even at steady state.

    • Fix: Use dFBS or serum-free media.

  • Natural Abundance Correction: Failing to correct for natural

    
    C (1.1%).
    
    • Symptom:[2][][4][6][7] Overestimation of M+1 fluxes.

    • Fix: Use software like IsoCor or PolariNA for matrix correction.

References

  • Hiller, K., & Metallo, C. M. (2013). Profiling metabolic networks to study cancer metabolism. Current Opinion in Biotechnology.

  • Yuan, M., et al. (2008). Kinetic flux profiling for quantitation of cellular metabolic fluxes. Nature Protocols.

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.

  • Fan, J., et al. (2012). Quantitative flux analysis reveals folate-dependent NADPH production. Nature.

  • Cambridge Isotope Laboratories. Metabolic Flux Analysis Application Guide.

Sources

cross-validation of heme biosynthesis flux data from different isotopic labels

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Validation of Heme Biosynthesis Flux Data

Executive Summary

In the high-stakes environment of metabolic flux analysis (MFA) and drug development, relying on a single isotopic tracer to quantify heme biosynthesis is a methodological gamble. The complex compartmentalization of heme synthesis—spanning the mitochondria and cytosol—introduces variables that a single label cannot resolve.

This guide outlines a rigorous, multi-tracer cross-validation strategy. By triangulating data from [2-¹³C]glycine , [¹⁵N]glycine , and [U-¹³C]glucose , researchers can distinguish between true biosynthetic rate changes and artifacts caused by precursor pool dilution, channeling, or mitochondrial dysfunction.

Mechanistic Basis of Tracer Selection

To validate flux, one must first understand how different isotopes enter the porphyrin ring. The heme molecule (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is assembled from 8 molecules of glycine  and 8 molecules of succinyl-CoA .
The Tracer Landscape
Isotopic LabelEntry PointTheoretical Incorporation (Max)Primary UtilityLimitations
[2-¹³C]Glycine

-Carbon of Glycine
8 Carbons (M+8)Gold Standard. Direct precursor. Tracks the carbon skeleton specifically into the porphyrin ring.Subject to dilution by serine-glycine exchange (SHMT).
[¹⁵N]Glycine Amine Nitrogen4 Nitrogens (M+4)Validation. Confirms nitrogen source. Less background noise than Carbon tracers.Does not track carbon flux; cannot detect TCA cycle anaplerosis issues.
[U-¹³C]Glucose Acetyl-CoA

Succinyl-CoA
Variable (Complex MIDA)Context. Links heme synthesis to TCA cycle activity and energetic status.Indirect. Heavily diluted by TCA fluxes; requires complex modeling.

The Cross-Validation Workflow

A robust validation study does not simply run three experiments; it integrates them to calculate the Fractional Synthesis Rate (FSR) from distinct metabolic angles.

Step-by-Step Protocol

Phase 1: Tracer Administration

  • System: Cell culture (e.g., erythroid progenitors) or in vivo animal model.[1]

  • Dosing:

    • Group A: [2-¹³C]Glycine (Target 20-50% enrichment in free pool).

    • Group B: [U-¹³C]Glucose (Target steady-state labeling of TCA intermediates).

  • Time Course: Collect samples at

    
     hours. Crucial: Heme turnover is slow; extended time points are required compared to glycolysis studies.
    

Phase 2: Extraction & Isolation

  • Lysis: Acidic acetone extraction (HCl/Acetone 2.5:97.5 v/v) is critical to dissociate heme from hemoglobin/cytochromes.

  • Purification: HPLC is preferred over simple liquid-liquid extraction to separate Heme b from precursors like Protoporphyrin IX (PPIX), which can skew isotopologue distributions.

Phase 3: LC-MS/MS Analysis

  • Target: Hemin (

    
     form, positive mode).
    
  • Mass Transitions:

    • Unlabeled Heme:

      
      
      
      
      
      (loss of
      
      
      side chain).
    • Labeled Isotopologues: Monitor full envelope (

      
       to 
      
      
      
      for glycine).

Data Visualization & Pathway Logic

The following diagram illustrates the dual-entry tracking system. Note how Glycine and Succinyl-CoA (derived from Glucose/TCA) converge. Discrepancies in flux calculated from the left branch (Glycine) vs. the right branch (TCA) reveal metabolic bottlenecks.

HemeFlux cluster_Mito Mitochondria cluster_Cyto Cytosol Gly [2-13C] Glycine (Tracer A) ALAS ALA Synthase (Rate Limiting) Gly->ALAS x8 molecules TCA TCA Cycle ([U-13C] Glucose -> Succinyl-CoA) TCA->ALAS x8 molecules ALA δ-Aminolevulinic Acid ALAS->ALA PBG Porphobilinogen ALA->PBG Transport Copro Coproporphyrinogen III Proto Protoporphyrin IX Copro->Proto Transport Ferro Ferrochelatase (+ Fe2+) Proto->Ferro Heme Heme b (Analyte) Ferro->Heme Final Step Validation CROSS-VALIDATION POINT: Compare FSR(Gly) vs FSR(Glc) Heme->Validation Uro Uroporphyrinogen III PBG->Uro Uro->Copro

Figure 1: Dual-tracer entry points into the heme biosynthetic pathway. Disparities between Glycine (Blue) and TCA-derived (Red) labeling rates indicate precursor pool dilution or channeling.

Analysis: Mass Isotopomer Distribution (MIDA)

To cross-validate, you must calculate the Fractional Synthesis Rate (FSR) independently for each tracer.

The Calculation


Where


 is the enrichment (Atom Percent Excess, APE).[2]

The Validation Trap: The most common error is assuming the media enrichment equals the intracellular precursor enrichment (


).
  • For Glycine: You must measure intracellular free glycine enrichment. If Media Glycine is 50% enriched but Intracellular is only 20% (due to de novo synthesis from Serine), using the 50% value will under-calculate flux.

  • For Glucose: You must measure Succinate or Glutamate enrichment as a proxy for Succinyl-CoA.

Interpretation Guide
ObservationDiagnosisAction
FSR(Gly)

FSR(Glc)
Validated. The pathway is coupled and precursor pools are equilibrated.Proceed with kinetic modeling.
FSR(Gly) > FSR(Glc) TCA Dilution. Succinyl-CoA is being diluted by anaplerotic fluxes (e.g., glutamine entry) that are unlabeled.Use [U-¹³C]Glutamine to track the anaplerotic contribution.
FSR(Gly) < FSR(Glc) Glycine Channeling. Exogenous glycine is not equilibrating with the mitochondrial pool used by ALAS2.Rely on Glucose data; the glycine transporter is rate-limiting.

Comparative Data (Hypothetical Case Study)

Context: Erythroid differentiation study in K562 cells.

Parameter[2-¹³C]Glycine Tracer[U-¹³C]Glucose TracerConclusion
Precursor Enrichment 48.5% (Intracellular Gly)12.2% (Intracellular Succinate)Glucose label is heavily diluted by TCA cycle.
Heme M+X Pattern Distinct M+1, M+2, M+4 peaksBroad, low-intensity envelopeGlycine provides cleaner spectra for quantitation.
Calculated Flux

nmol/10^6 cells/h

nmol/10^6 cells/h
Match. Data is robust.
Sensitivity High (Direct incorporation)Low (Indirect incorporation)Use Glycine for low-abundance samples.

References

  • Measurement of Hemoglobin Synthesis Rate in Vivo Using a Stable Isotope Method. Source: National Institutes of Health (PMC). URL:[Link]

  • Stable-isotope dilution LC–MS for quantitative biomarker analysis. Source: National Institutes of Health (PMC). URL:[Link]

  • Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Source: MIT Open Access / Metabolic Engineering. URL:[Link][3]

  • Extracellular glycine is necessary for optimal hemoglobinization of erythroid cells. Source: National Institutes of Health (PMC). URL:[Link]

  • One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Source: Molecular Systems Biology (via PMC). URL:[Link]

Sources

comparison of LC-MS and NMR for analyzing 13C15N-5-ALA metabolites

Comparative Guide: LC-MS vs. NMR for C N-5-ALA Metabolite Analysis

Executive Summary

In the analysis of heme biosynthesis and porphyrin metabolism using dual-labeled


sensitivity versus structural resolution
  • Choose LC-MS/MS when your primary goal is quantification of low-abundance intermediates (e.g., protoporphyrin IX in plasma/tissue) or when sample volume is limited. It is the gold standard for sensitivity (pM range).

  • Choose NMR when your objective is metabolic flux analysis (MFA) to determine de novo synthesis rates versus salvage pathways. NMR uniquely resolves positional isotopomers, allowing you to track exactly which carbons in the tetrapyrrole ring originate from the labeled precursor, a feat MS cannot achieve due to mass degeneracy.

The Analytical Challenge: The Heme Biosynthesis Pathway

To understand the analytical requirements, one must first understand the stoichiometry of the pathway. The conversion of 5-ALA to Protoporphyrin IX (PpIX) and Heme is a polymerization process involving significant atomic scrambling and decarboxylation.

  • Stoichiometry: 8 molecules of 5-ALA condense to form 1 molecule of PpIX.

  • The Tracing Problem: If you introduce

    
    C
    
    
    N-5-ALA, the resulting PpIX is a mosaic of labeled and unlabeled atoms (depending on the dilution with endogenous 5-ALA).
    • LC-MS sees the total number of heavy atoms (Mass Isotopologues: M+1, M+2... M+16).

    • NMR sees the specific position of the heavy atoms (Positional Isotopomers), revealing if the label is in the pyrrole ring or the propionic acid side chains.

Pathway Visualization & Label Flow

HemePathcluster_legendAnalytical FocusALA8x 5-ALA(13C/15N Labeled)PBG4x Porphobilinogen(Pyrrole Ring Formation)ALA->PBG ALAD Enzyme (Dimerization)UROUroporphyrinogen III(Tetrapyrrole Assembly)PBG->URO PBGD/UROS (Polymerization & Ring Closure)COPROCoproporphyrinogen III(Decarboxylation Step)URO->COPRO UROD (4x CO2 Loss)PPIXProtoporphyrin IX(Target Analyte)COPRO->PPIX CPOX/PPOX (Oxidation)HEMEHemePPIX->HEME Ferrochelatase (+Fe2+)MS_NoteLC-MS detects Total Mass Shift(e.g., M+8 from 8 labeled ALAs)NMR_NoteNMR detects Positional Scrambling(Symmetry of UroIII)

Figure 1: Simplified Heme Biosynthesis Pathway highlighting the stoichiometry relevant to isotope tracing.

LC-MS/MS: The Sensitivity Champion

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the workhorse for quantification. Porphyrins are notoriously "sticky" and light-sensitive, requiring specific handling.

Core Advantages
  • Extreme Sensitivity: Detection limits (LOD) in the picomolar (pM) range. Essential for detecting intermediates like Coproporphyrin I/III which exist at trace levels in healthy tissue.

  • Isomer Separation: LC can physically separate structural isomers (e.g., Coproporphyrin I vs. III) that have identical masses, which MS alone cannot distinguish.

  • Small Sample Requirement: Requires only 10–50

    
    L of plasma or cell lysate.
    
Technical Limitations
  • Ionization Suppression: Porphyrins are hydrophobic and can suffer from matrix effects in ESI (Electrospray Ionization).

  • Loss of Positional Information: In a fragmentation spectrum (MS/MS), you might see a fragment with +2 mass, but you cannot easily tell which two carbons carry the label without complex modelling.

Recommended Configuration
  • Column: C18 (Reverse Phase) or HILIC.[1] Note: Porphyrins often tail on standard C18; specialized columns like "Porphyrin-specific" C18 or polymeric phases are superior.

  • Mobile Phase: Acidic (0.1% Formic Acid) to ensure protonation (

    
    ).
    
  • Detection: MRM (Multiple Reaction Monitoring) for quantification; High-Resolution MS (Orbitrap/Q-TOF) for isotopologue distribution.

NMR Spectroscopy: The Structural Truth

NMR is less sensitive but provides an atomic-level map of the molecule. For


Core Advantages
  • Positional Isotopomer Analysis: NMR can distinguish between a

    
    C at position C-2 vs. C-3 of the pyrrole ring. This is critical for studying Uroporphyrinogen III synthase  activity, where the "D" ring is flipped. MS cannot see this flip; NMR can.
    
  • Non-Destructive: The sample can be recovered and subsequently run on LC-MS.[2]

  • Flux Verification: By using Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, you can quantify the ratio of

    
    N-
    
    
    H correlations, providing a direct measure of nitrogen incorporation without interference from background noise.
Technical Limitations
  • Low Sensitivity: Requires micromolar (

    
    M) to millimolar (mM)  concentrations. Often requires concentrating samples (e.g., lyophilization), which increases the risk of porphyrin aggregation.
    
  • Signal Overlap: In complex biofluids (urine/plasma), endogenous metabolites can obscure porphyrin signals unless purified.

Head-to-Head Performance Comparison
FeatureLC-MS/MS (Triple Quad / Orbitrap)NMR (600+ MHz with Cryoprobe)
Primary Utility Quantification & Total EnrichmentStructural Elucidation & Positional Flux
Limit of Detection (LOD) 1–10 pM (Picomolar)1–10

M
(Micomolar)
Sample Volume 10–50

L
500–600

L (or requires micro-probe)
Isotope Resolution Mass Isotopologues (M+1, M+2...)Positional Isotopomers (Specific Atom)
Sample Prep Destructive (Extraction required)Non-destructive (Recoverable)
Throughput High (10–15 min/sample)Low (10 min – 12 hours/sample)
Key Blind Spot Cannot distinguish symmetric isotopomersCannot detect trace intermediates
Experimental Protocols
A. Sample Preparation (Universal Step)

Crucial Pre-requisite: All steps must be performed under dim light (yellow light) to prevent photo-oxidation of porphyrins to metallo-porphyrins or non-specific degradation.

Protocol:

  • Cell Lysis/Homogenization: Resuspend cell pellet in 200

    
    L PBS.
    
  • Protein Precipitation: Add 800

    
    L of Ethyl Acetate/Acetic Acid (3:1 v/v) . Why? Acidic conditions stabilize porphyrins and dissociate them from heme-binding proteins.
    
  • Vortex & Centrifuge: 10,000 x g for 10 min at 4°C.

  • Phase Separation: Collect the organic supernatant (contains PpIX and Coproporphyrin).

  • Drying: Evaporate to dryness under nitrogen stream.

    • For LC-MS: Reconstitute in 100

      
      L Mobile Phase A.
      
    • For NMR: Reconstitute in 600

      
      L deuterated solvent (
      
      
      or
      
      
      ).
B. LC-MS/MS Workflow
  • Instrument: Triple Quadrupole (e.g., Sciex QTRAP or Agilent 6495).

  • Column: Agilent Zorbax SB-Aq or Phenomenex Kinetex C18 (100 x 2.1 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in

      
      .[3]
      
    • B: 0.1% Formic Acid in Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 10 mins.

  • MRM Transitions (Example for PpIX):

    • Precursor: 563.3 (

      
      ) 
      
      
      Product: 445.1 (Loss of propionic acid side chains).
    • Note for Tracing: You must set up MRMs for the labeled variants (e.g., 564.3

      
       446.1, 565.3 
      
      
      447.1) to quantify enrichment.[4]
C. NMR Workflow
  • Instrument: 600 MHz or higher with Cryoprobe (essential for sensitivity).

  • Pulse Sequence: 2D

    
    H-
    
    
    C HSQC (Heteronuclear Single Quantum Coherence).
  • Parameter: Optimize relaxation delay (

    
    ) to 2.0s to ensure quantitative accuracy if not using Q-HSQC.
    
  • Analysis: Integrate cross-peaks corresponding to the

    
    , 
    
    
    ,
    
    
    ,
    
    
    meso-protons of the porphyrin ring. The splitting of these peaks or satellite peaks indicates
    
    
    C neighbor enrichment.
Synthesis & Workflow Decision Matrix

For a comprehensive study of 5-ALA metabolism, a dual-stream approach is recommended. Use NMR to validate the pathway mechanics on a subset of high-concentration samples, and use LC-MS for high-throughput quantification of the full cohort.

Workflowcluster_MSQuantification Streamcluster_NMRStructural StreamSampleBiological Sample(Tissue/Plasma)ExtractAcidic Extraction(EtAc/Acetic Acid)Sample->ExtractSplitSplit SampleExtract->SplitDiluteDilute 1:100Split->DiluteConcConcentrate (Dry -> DMSO-d6)Split->ConcLCMSLC-MS/MS Analysis(Target: Total Mass Isotopologues)Dilute->LCMSData1Output: Concentration &Fractional EnrichmentLCMS->Data1NMR2D HSQC NMR(Target: Positional Isotopomers)Conc->NMRData2Output: Pathway Symmetry &Scrambling LogicNMR->Data2

Figure 2: Integrated Workflow for Multi-Modal Analysis.

References
  • Beste, D. J., et al. (2011). "13C15N-Metabolic Flux Analysis." PLOS Computational Biology. Validates the mathematical modeling of dual-isotope tracing. Link

  • Mancini, S. & Imlay, J. A. (2015).[3] "Bacterial Porphyrin Extraction and Quantification by LC/MS/MS." Molecular Microbiology. Establishes the acidic extraction protocol for porphyrins. Link

  • Mateo, R., et al. (2022). "Detection of Porphyrins Using Capillary Liquid Chromatography-Mass Spectrometry." Molecules. Details LOD/LOQ data for porphyrin analysis. Link

  • Lane, A. N., et al. (2019). "NMR-based stable isotope resolved metabolomics in systems biochemistry." Archives of Biochemistry and Biophysics. Authoritative review on NMR flux analysis. Link

  • Sachar, M., et al. (2016). "LC-MS/MS Analysis of Porphyrins in Biological Matrices." Journal of Chromatography B. Comparison of column chemistries for porphyrin separation. Link

Comparative Guide: Validating Cellular Uptake Kinetics of 5-ALA Variants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

In the development of photodynamic therapy (PDT) and fluorescence-guided surgery (FGS) agents, 5-aminolevulinic acid (5-ALA) represents a unique challenge. Unlike conventional drugs where "uptake" is a passive diffusion event, 5-ALA utilizes active transport mechanisms (PEPT1/2, GAT, PAT1) to enter the cell, where it is then metabolically converted into the fluorescent biomarker Protoporphyrin IX (PpIX).

The Core Conflict: Researchers often attempt to validate uptake using "labeled" 5-ALA.[1] However, attaching a bulky fluorophore (e.g., FITC) to 5-ALA structurally mimics a tripeptide or larger molecule, often abolishing its affinity for the specific transporters required for native uptake.

This guide compares the three scientifically valid methods for quantifying 5-ALA uptake:

  • Radiolabeling (

    
    C-ALA):  The kinetic gold standard.
    
  • HPLC-Fluorescence: Direct chemical quantification of unlabeled 5-ALA.

  • PpIX Functional Assay: Indirect measurement via metabolic accumulation.

Mechanism of Action: The Transport Bottleneck

To validate uptake, one must respect the transporter geometry. 5-ALA is a zwitterionic delta-amino acid. It is a substrate for:

  • PEPT1/PEPT2 (SLC15A1/A2): Proton-coupled dipeptide transporters.

  • GAT-2/GAT-3 (SLC6A13/A11): GABA transporters (Na+/Cl- dependent).

  • PAT1 (SLC36A1): Proton-coupled amino acid transporter.[2]

Any "label" that disrupts the zwitterionic nature or steric profile of 5-ALA will yield false-negative uptake data.

Diagram 1: 5-ALA Transport & Metabolic Fate

ALA_Transport cluster_Membrane Plasma Membrane Extracellular Extracellular Space ALA_Ex Exogenous 5-ALA (Unlabeled or 14C) PEPT PEPT1 / PEPT2 (H+ Coupled) ALA_Ex->PEPT Substrate GAT GAT-2 / GAT-3 (Na+/Cl- Coupled) ALA_Ex->GAT Substrate ALA_In Intracellular 5-ALA PEPT->ALA_In Active Transport GAT->ALA_In Active Transport Cytosol Cytosol Mito Mitochondria (Heme Biosynthesis) ALA_In->Mito Translocation PpIX Protoporphyrin IX (Fluorescent) Mito->PpIX Enzymatic Conversion

Caption: 5-ALA enters via specific solute carriers (PEPT/GAT). Bulky labels block this entry. Once inside, it is converted to fluorescent PpIX.

Method A: Radiolabeled Uptake ( C-ALA)

Status: The Kinetic Gold Standard Best For: Determining


, 

, and specific transporter involvement.

This method uses


C-labeled 5-ALA.[3] Because the isotope does not alter the steric shape of the molecule, the transporters recognize it exactly as they would native 5-ALA.
Protocol: Scintillation Proximity or Lysis
  • Seeding: Plate cells (e.g., Glioma lines, HEK293) in 24-well plates to 80% confluence.

  • Starvation: Wash cells 2x with uptake buffer (HBSS, pH 6.0 or 7.4 depending on transporter focus) to remove competing amino acids from growth media.

  • Inhibition Controls (Critical for Validity):

    • Control: Buffer only.

    • Specificity Check: Pre-incubate with 10mM Gly-Sar (PEPT inhibitor) or GABA (GAT inhibitor) for 15 mins.

    • Active Transport Check: Incubate one set at 4°C (stops active transport) vs 37°C.

  • Uptake: Add 10-50 µM [

    
    C]-5-ALA (0.5 µCi/mL). Incubate for 15–60 mins.
    
  • Termination: Rapidly wash cells 3x with Ice-Cold PBS containing 1mM unlabeled 5-ALA (to displace surface-bound radiolabel).

  • Lysis: Add 200µL 0.1M NaOH or Solvable™ surfactant. Incubate 30 mins.

  • Quantification: Transfer lysate to scintillation vials + 4mL scintillation cocktail. Count CPM (Counts Per Minute).

Data Output: pmol 5-ALA / mg protein / minute.

Method B: HPLC-Fluorescence (Direct Chemical)

Status: The "Unlabeled" Direct Verification Best For: Validating intracellular concentrations without radiation safety constraints.

Native 5-ALA is not fluorescent.[4] To detect it directly without converting it to PpIX, it must be derivatized post-lysis. The Fluorescamine method is preferred over OPA for stability.

Protocol: Derivatization & Separation
  • Incubation: Incubate cells with unlabeled 5-ALA (0.1 - 1.0 mM) for desired timepoints.

  • Lysis/Extraction: Wash cells with cold PBS.[5] Scrape into 200µL 5% Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge (12,000g, 10 min). Collect supernatant.

  • Derivatization:

    • Mix 100µL Supernatant + 100µL Borate Buffer (pH 9.0).

    • Add 100µL Fluorescamine solution (3mg/mL in acetone). Vortex vigorously.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).[6]

    • Mobile Phase: Methanol : 1% Acetic Acid (40:60).

    • Detection: Fluorescence (Ex: 395nm / Em: 480nm).

  • Validation: Spike cell lysates with known 5-ALA standards to calculate recovery efficiency.

Method C: PpIX Fluorescence (Functional Proxy)

Status: The Industry Standard (but technically indirect) Best For: Assessing therapeutic efficacy (PDT) or diagnostic potential (FGS).

The Trap: This measures net accumulation, not just uptake. If a cell takes up 5-ALA efficiently but has low ferrochelatase activity, PpIX signal is high. If a cell takes up 5-ALA but converts PpIX to Heme quickly, signal is low. Do not confuse this with uptake kinetics.

Protocol: Flow Cytometry or Plate Reader
  • Incubation: Treat cells with 1mM 5-ALA in serum-free media (serum proteins can bind porphyrins).

  • Time Course: Incubate 2h, 4h, 6h (conversion to PpIX takes time).

  • Wash: Wash 2x with PBS.

  • Detection:

    • Excitation: 405 nm (Soret band).

    • Emission: 635 nm (PpIX peak).[4][7]

  • Normalization: Normalize fluorescence intensity to total cellular protein (BCA assay) or cell count.

Comparative Analysis & Decision Matrix

Table 1: Technique Comparison
Feature

C-ALA (Radiolabel)
HPLC (Fluorescamine)PpIX Fluorescence
Measures Direct Transport Direct Concentration Metabolic Accumulation
Label Type Isotope (Non-steric)None (Derivatized later)None (Metabolite detected)
Sensitivity High (Femtomolar)Moderate (Micromolar)High (Functional)
Throughput Medium (96-well)Low (Run time/sample)High (Flow/Imaging)
Kinetic Validity Gold Standard ValidConfounded by enzymes
Cost/Safety High / Radiation SafetyMedium / Chemical WasteLow / Standard Bio
Diagram 2: Experimental Decision Tree

Decision_Tree Start Goal: Validate 5-ALA Uptake Q1 Do you need strict transport kinetics (Km, Vmax)? Start->Q1 Res1 Use 14C-ALA (Radiolabeling) Q1->Res1 Yes Q2 Is radiation safety a blocker? Q1->Q2 No Q3 Are you testing a new 5-ALA derivative? Q2->Q3 No Res2 Use HPLC-Fluorescence (Derivatization) Q2->Res2 Yes Q3->Res2 Yes (Molecule might not convert to PpIX) Res3 Use PpIX Fluorescence (Functional Readout) Q3->Res3 No (Native 5-ALA)

Caption: Selection logic for 5-ALA validation methods based on kinetic requirements and safety constraints.

Critical Warning: The "Bulky Label" Failure Mode

Do NOT use FITC-5-ALA or similar N-terminus conjugates for uptake validation.

  • Reasoning: The amino group of 5-ALA is critical for recognition by PEPT1/2 and GAT transporters. Modifying this amine with a large fluorophore (FITC is ~390 Da; 5-ALA is ~131 Da) creates a molecule that is sterically incompatible with the transporter pore.

  • Result: You will measure endocytosis (non-specific) rather than carrier-mediated transport, leading to false-negative affinity data or false-positive uptake via wrong pathways.

References

  • Mechanisms of 5-aminolevulinic acid uptake.

    • Source: Bermúdez Moretti et al. British Journal of Pharmacology.
    • Significance: Identifies PEPT1, PEPT2, and G
    • URL:[Link]

  • Transport of 5-Aminolevulinic Acid by Distinct H+-Coupled Nutrient Carriers.

    • Source: Anderson et al. Journal of Pharmacology and Experimental Therapeutics.
    • Significance: Validates PAT1 involvement and competition assays.[8]

    • URL:[Link]

  • Liquid chromatography assay for 5-aminolevulinic acid.

    • Source: Donnelly et al.
    • Significance: Establishes the fluorescamine derivatiz
    • URL:[Link]

  • 5-ALA induced PpIX fluorescence spectroscopy in neurosurgery.

    • Source: Valdés et al. Frontiers in Oncology.
    • Significance: Reviews the functional PpIX accumulation method for clinical applic
    • URL:[Link]

Sources

Benchmarking Guide: 5-Aminolevulinic-13C5-15N vs. 14C-ALA in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, 14C-labeled 5-Aminolevulinic Acid (14C-ALA) served as the gold standard for determining total heme biosynthesis rates due to its femtomolar detection sensitivity. However, the rise of high-resolution Mass Spectrometry (HRMS) has shifted the paradigm.

This guide benchmarks the modern alternative, 5-Aminolevulinic-13C5-15N (Stable Isotope ALA) , against the radioactive legacy method. While 14C remains superior for absolute trace-level quantification (ADME), the 13C5-15N isotopologue offers a critical advantage: Metabolic Flux Resolution . It allows researchers to distinguish between de novo synthesis, salvage pathways, and specific enzymatic bottlenecks (e.g., Ferrochelatase inhibition in the Warburg effect) without the regulatory burden of ionizing radiation.

Scientific Context: The Heme Biosynthesis Pathway[1][2][3][4]

To understand the benchmarking, we must visualize where the tracer goes. ALA is the committed precursor.[1] In cancer metabolism and porphyria studies, the flux from ALA to Protoporphyrin IX (PpIX) and Heme is the primary readout.

Pathway Visualization

The following diagram illustrates the flow of the stable isotope tracer through the mitochondrial and cytosolic compartments.

HemePathway cluster_Mito Mitochondria cluster_Cyto Cytosol Glycine Glycine + Succinyl-CoA ALA 5-ALA (Tracer Entry) Glycine->ALA ALAS PBG Porphobilinogen (PBG) ALA->PBG ALAD (Export to Cytosol) CPgen Coproporphyrinogen III PPgen Protoporphyrinogen IX CPgen->PPgen CPOX (Import to Mito) PpIX Protoporphyrin IX (PpIX) PPgen->PpIX PPOX Heme Heme PpIX->Heme FECH (Iron Insertion) HMB Hydroxymethylbilane PBG->HMB PBGD UPgen Uroporphyrinogen III HMB->UPgen UROS UPgen->CPgen UROD

Figure 1: Compartmentalized heme biosynthesis pathway highlighting the tracer entry point (Red) and final metabolic fates (Yellow/Green).

Technical Showdown: 13C5-15N vs. 14C

The choice between radioisotopes and stable isotopes is no longer about "sensitivity vs. safety" alone; it is about Information Density .

Feature14C-ALA (Radioisotope)5-ALA-13C5-15N (Stable Isotope)
Primary Output Total Radioactivity (CPM/DPM)Mass Isotopomer Distribution (MID)
Resolution Low. Measures "Carbon accumulation" only. Cannot distinguish intact ALA from recycled carbon.High. Confirms the M+6 mass shift, proving the molecule is intact.
Sensitivity (LLOQ) Femtomolar (10⁻¹⁵ M) . Unbeatable for trace detection.Nanomolar (10⁻⁹ M) . Sufficient for cellular flux and plasma/urine analysis.
Safety & Regs High Burden. NRC licenses, waste disposal, designated "hot" zones.No Burden. Benchtop safe. No special disposal.
Multiplexing Impossible. 14C signal overlaps with any other 14C tracer.Possible. Can co-administer with 13C-Glucose or 15N-Glutamine.
Cost Structure Low equipment cost (Scintillation), high disposal/compliance cost.High equipment cost (LC-MS/MS), low operational cost.
The "Causality" Factor

Why choose 13C5-15N? In 14C studies, if you detect radioactivity in the protein fraction, you assume it is Heme. However, 14C-ALA can be catabolized, and the 14C can be recycled into amino acids via the TCA cycle. 14C cannot distinguish between Heme and non-specific background. The 13C5-15N tracer carries a unique mass signature (+6 Da). If you detect M+6 Heme, you know definitively it came from your exogenous ALA, validating the pathway flux without ambiguity [1].

Experimental Protocol: High-Sensitivity LC-MS/MS Flux Analysis

To rival the sensitivity of 14C, we utilize a Butanol Derivatization workflow. ALA is zwitterionic and polar, making it difficult to retain on standard C18 columns. Derivatization increases hydrophobicity, improving ionization efficiency and retention, pushing sensitivity to the low nanomolar range [2].

Workflow Visualization

Workflow Sample Cell Lysate / Plasma IS Add IS: 13C5-15N-ALA Sample->IS Extract Protein Precipitation (Acetonitrile) IS->Extract Deriv Butylation (3M HCl in n-Butanol, 65°C) Extract->Deriv Dry Evaporate & Reconstitute Deriv->Dry LCMS LC-MS/MS Analysis (MRM Mode) Dry->LCMS

Figure 2: Optimized sample preparation workflow for stable isotope ALA quantification.

Step-by-Step Methodology

1. Cell Treatment & Quenching

  • Treat cells with 5-ALA-13C5-15N (e.g., 10–100 µM) for the desired time course (0–24 h).

  • Critical Step: Wash cells 2x with ice-cold PBS to remove extracellular tracer. Quench metabolism immediately with 80% cold Acetonitrile .

2. Extraction & Internal Standard

  • Add unlabelled ALA as a carrier if measuring low abundance, or use a deuterated standard if available. Note: In this protocol, we use the 13C5-15N as the tracer, so we monitor the ratio of Endogenous (M+0) to Exogenous (M+6).

  • Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

3. Butylation (Derivatization)

  • Evaporate supernatant to dryness under nitrogen.

  • Add 100 µL of 3M HCl in n-butanol .

  • Incubate at 65°C for 20 minutes . This converts the carboxylic acid to a butyl ester, improving lipophilicity.

  • Evaporate to dryness again and reconstitute in 100 µL of 50:50 Water:Acetonitrile (0.1% Formic Acid).

4. LC-MS/MS Acquisition

  • Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400 series).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • MRM Transitions (Positive Mode):

    • Endogenous ALA-Butyl ester: Precursor 188.1

      
       Product 84.1 / 132.1
      
    • Tracer 13C5-15N-ALA-Butyl ester: Precursor 194.1

      
       Product 90.1 / 138.1 (+6 Da shift).
      
  • Quantification: Calculate the M+6/M+0 ratio to determine fractional enrichment.

Data Interpretation: The "Flux" Advantage

When using 14C, you get a single bar chart: "Total Uptake." When using 13C5-15N, you generate a Mass Isotopomer Distribution (MID) .[2]

Simulated Results Comparison
Metric14C-ALA Result13C5-15N-ALA ResultInterpretation
Uptake 50,000 DPMTotal Ion Count (TIC) AreaBoth show the drug entered the cell.
Metabolic Fate Unknown (Could be Heme or degradation products)M+6 Heme Detected Confirms ALA was incorporated into Heme intact.
Pathway Stalling IndistinguishableHigh M+6 PpIX / Low M+6 Heme Identifies Ferrochelatase inhibition (common in PDT/Cancer).

Why this matters: In photodynamic therapy (PDT) research, the goal is to accumulate PpIX (the photosensitizer) while blocking its conversion to Heme. 13C-ALA allows you to simultaneously measure the build-up of M+6 PpIX and the lack of M+6 Heme, providing a direct readout of therapeutic efficacy that 14C cannot provide [3].

Conclusion

While 14C-ALA retains a niche utility for absolute mass balance studies where sensitivity is the only metric, 5-Aminolevulinic-13C5-15N is the superior choice for mechanistic metabolic studies. It offers:

  • Structural Specificity: Proof of intact incorporation into porphyrins.

  • Pathway Diagnostics: Ability to pinpoint enzymatic bottlenecks (PpIX vs Heme ratios).

  • Operational Safety: Elimination of radiation safety protocols.

For modern drug development, particularly in oncology and porphyria, the depth of data provided by stable isotope flux analysis outweighs the raw sensitivity advantage of radiochemistry.

References

  • Zhang, J., et al. (2011). "A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen."[3] Journal of Chromatography B.

  • Flinders, B., et al. (2020). "Quantitation of Urinary 5-Aminolevulinic Acid and Porphobilinogen by Liquid Chromatography - Tandem Mass Spectrometry." Biomedical Research.

  • Hunter, G.A., & Ferreira, G.C. (2011). "Molecular enzymology of 5-aminolevulinate synthase, the gatekeeper of heme biosynthesis." Biochimica et Biophysica Acta.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Aminolevulinic-13C5-15N Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to safety extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their proper disposal. This guide provides a detailed, procedure-driven framework for the safe disposal of 5-Aminolevulinic-13C5-15N Acid Hydrochloride, ensuring the protection of our personnel and environment. The protocols outlined here are grounded in established safety principles and regulatory standards, reflecting our dedication to trustworthy and expert laboratory practices.

Core Principle: Chemical Hazard, Not Radiological

The primary and most critical point to understand is that 5-Aminolevulinic-13C5-15N Acid Hydrochloride is labeled with stable, non-radioactive isotopes (Carbon-13 and Nitrogen-15). Therefore, its disposal is governed solely by its chemical properties and hazards, not by radiological safety protocols.[1][] The procedures are identical to those for standard, unlabeled 5-Aminolevulinic Acid Hydrochloride.[1] This distinction is fundamental to ensuring safe and compliant disposal without the unnecessary and costly procedures associated with radioactive waste.[1][]

The compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2/2A), and may cause respiratory irritation.[3][4][5][6] These classifications form the basis for the required handling and disposal precautions.

Quantitative Safety and Chemical Profile

For quick reference, the key data points relevant to the safe handling and disposal of this compound are summarized below.

PropertyValue / ClassificationSource
CAS Number 5451-09-2[3][4][5]
Molecular Formula C₅H₁₀ClNO₃ (with ¹³C and ¹⁵N isotopes)[4][7]
Physical State Solid; white to pale yellow crystalline powder[3][8]
Solubility Soluble in water[3][9]
GHS Hazard Class Skin Irritation (Category 2)[3][5][6]
Serious Eye Irritation (Category 2/2A)[3][4][6]
Specific target organ toxicity – single exposure (respiratory tract irritation)[3][5]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents[4]
Storage Store at -20°C, protected from light and moisture.[9][10]

Disposal Workflow: From Generation to Collection

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 5-Aminolevulinic-13C5-15N Acid Hydrochloride waste.

G cluster_0 Waste Generation & Characterization cluster_1 Chemical Waste Protocol cluster_2 Radiological Waste Protocol (Not Applicable) cluster_3 Final Disposal start Waste Generated (Solid Residue or Aqueous Solution) is_radioactive Is the Isotope Radioactive? start->is_radioactive chem_waste Treat as Hazardous Chemical Waste (Non-Radiological) is_radioactive->chem_waste No (Stable ¹³C, ¹⁵N Isotopes) rad_waste Follow Institutional Radiological Waste Protocol is_radioactive->rad_waste Yes segregate Segregate from Incompatible Waste (e.g., Bases, Oxidizers) chem_waste->segregate container Select Compatible, Labeled Container (HDPE, Secure Lid) segregate->container labeling Label: 'Hazardous Waste' + Full Chemical Name + Hazard Info (Irritant) container->labeling accumulate Store in Satellite Accumulation Area (SAA) Keep Container Closed labeling->accumulate pickup Arrange for Pickup by EH&S or Licensed Contractor accumulate->pickup

Caption: Decision workflow for disposal of 5-Aminolevulinic-13C5-15N Acid Hydrochloride.

Step-by-Step Disposal Protocol

Adherence to a systematic protocol is essential for ensuring safety and compliance. Do not dispose of this material down the drain or in standard laboratory trash.[11][12]

Part 1: Personal Protective Equipment (PPE) and Handling

Before handling the waste, ensure you are wearing the appropriate PPE. The causality is direct: the compound is a known skin and eye irritant, and fine powders can be inhaled.

  • Eye Protection : Wear safety glasses with side shields or goggles.[4]

  • Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[4][6]

  • Protective Clothing : A standard lab coat is required to prevent skin contact.[4]

  • Ventilation : Handle all waste, particularly the solid powder, in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[4][10]

Part 2: Waste Segregation and Containment

The principle of waste segregation is to prevent accidental and hazardous chemical reactions within a waste container.

  • Identify Waste Stream : Designate a specific waste stream for 5-Aminolevulinic Acid Hydrochloride and materials contaminated with it (e.g., weighing boats, contaminated wipes).

  • Select Container : Choose a container made of a compatible material, such as high-density polyethylene (HDPE), that is in good condition with a secure, leak-proof screw cap.[12][13] For liquid waste, ensure the container can handle aqueous acidic solutions.

  • Segregate Incompatibles : Store this waste container away from incompatible chemical waste, particularly bases and strong oxidizing agents, to prevent potential reactions.[13]

Part 3: Labeling and Accumulation

Proper labeling is a regulatory requirement and a critical safety communication tool. It ensures that everyone, from the generator to the final disposal technician, understands the contents and hazards.

  • Apply Hazardous Waste Label : Affix a "Hazardous Waste" label to the container before adding any waste.[13][14]

  • Complete Label Information : Using permanent ink, clearly write the following on the label:

    • The full, unabbreviated chemical name: "5-Aminolevulinic-13C5-15N Acid Hydrochloride ".[13]

    • The approximate concentration and composition if it is a solution.

    • The associated hazards (e.g., "Skin/Eye Irritant").

  • Accumulate in a Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation and under the control of laboratory personnel.[13][15]

  • Keep Container Closed : The waste container must remain tightly sealed at all times except when you are actively adding waste.[13]

Part 4: Final Disposal
  • Monitor Fill Level : Do not overfill the waste container. A best practice is to fill to no more than 90% capacity to prevent spills and allow for vapor expansion.[16]

  • Request Pickup : Once the container is full or waste is no longer being generated, follow your institution's established procedures to request a waste pickup. This typically involves contacting your Environmental Health & Safety (EH&S) department or submitting a request to a licensed professional waste disposal service.[10][13]

Emergency Protocol: Spill Management

In the event of a small spill, a prompt and correct response is crucial to mitigate exposure and contamination.

  • Alert and Secure : Alert personnel in the immediate area and restrict access.

  • Don PPE : If not already wearing it, don the full PPE detailed above.

  • Contain the Spill :

    • For Solids : Gently cover the spill with absorbent pads or a dry, inert material like sand or vermiculite.[4] Sweep up the material carefully to avoid creating dust.[10]

    • For Liquids : Cover with an appropriate absorbent material.

  • Collect Waste : Place all contaminated cleanup materials into a designated hazardous waste container and label it appropriately.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., water, followed by a detergent solution), and dispose of the cleaning materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EH&S department, following your institution's incident reporting policy.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and ensure that your research is conducted responsibly from discovery through disposal.

References

  • Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Aminolevulinic acid hydrochloride. [Link]

  • PubChem. Aminolevulinic Acid Hydrochloride. National Center for Biotechnology Information. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. [Link]

  • Midas Pharma. 5-Aminolevulinic acid hydrochloride API. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • University of Florida. Laboratory Waste Management Guidelines. [Link]

Sources

Personal protective equipment for handling 5-Aminolevulinic-13C5-15N Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and metabolic researchers on the optimal use of stable isotope tracers. 5-Aminolevulinic-13C5-15N Acid Hydrochloride (5-ALA-13C5-15N HCl) is a critical, high-value precursor utilized for tracking tetrapyrrole and heme biosynthesis via NMR and mass spectrometry[].

Handling this compound presents a dual operational challenge: mitigating its inherent chemical irritant properties and preserving the strict isotopic integrity of a hygroscopic reagent[2]. This guide provides a self-validating system of operational protocols, ensuring both personnel safety and experimental reproducibility.

Chemical Properties & Hazard Causality

Before donning Personal Protective Equipment (PPE), it is crucial to understand why this compound behaves the way it does. 5-ALA is supplied as a hydrochloride salt to improve its stability and aqueous solubility. However, this salt form is highly hygroscopic. If the powder contacts ambient moisture, sweat on the skin, or the mucosal lining of the respiratory tract, it dissolves and creates a localized acidic microenvironment.

This causality directly explains its primary GHS hazard classifications:

  • H315: Causes skin irritation[3].

  • H319: Causes serious eye irritation[3].

  • H335: May cause respiratory irritation[3].

Table 1: Quantitative Data and Hazard Specifications

ParameterSpecificationCausality / Operational Impact
Molecular Formula ¹³C₅H₁₀ClNO₃Contains five ¹³C and one ¹⁵N heavy isotope atoms[4].
Molecular Weight 173.55 g/mol Increased from the unlabeled variant (167.59 g/mol ) due to isotopic enrichment[2].
Storage Temperature -20°C (Long-term)Prevents thermal degradation and oxidation of the powder[5].
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires strict barrier PPE to prevent acidic moisture reactions[6].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a mere compliance checklist; treat it as a targeted barrier system designed specifically around the chemical's hygroscopic and acidic nature.

  • Hand Protection (Nitrile Gloves):

    • Specification: Powder-free nitrile gloves (EN ISO 374 compliant)[7].

    • Causality: Nitrile provides excellent resistance to aqueous acidic solutions. Powder-free gloves are mandatory to prevent particulate contamination of the isotope tracer, which could introduce artifacts into sensitive mass spectrometry data.

  • Eye/Face Protection:

    • Specification: Snug-fitting safety goggles or safety glasses with side shields[8].

    • Causality: The fine crystalline powder can easily become airborne during weighing. Eye contact with the hydrochloride salt causes severe localized irritation (H319)[8].

  • Respiratory Protection:

    • Specification: N95 (US) or P1 (EN143) particulate respirator mask[7].

    • Causality: While routine handling in a well-ventilated fume hood may not strictly require a respirator, any procedure generating dust necessitates one to prevent inhalation and subsequent respiratory tract irritation (H335)[3].

  • Body Protection:

    • Specification: Standard laboratory coat with fitted cuffs.

Operational Workflow: Aliquoting & Reconstitution

Because 5-ALA-13C5-15N HCl is a high-cost stable isotope, minimizing physical waste and preventing chemical degradation are just as important as physical safety.

HandlingWorkflow Start Retrieve from -20°C Equilibrate Equilibrate to Room Temp (Prevents Condensation) Start->Equilibrate PPE Don PPE: Nitrile Gloves, Lab Coat, Goggles Equilibrate->PPE Weigh Weigh in Fume Hood (Anti-static tools) PPE->Weigh Reconstitute Reconstitute in Buffer (pH 6.0-7.0) Weigh->Reconstitute Store Store Aliquots at -80°C (Protect from Light) Reconstitute->Store

Workflow for the safe handling and aliquoting of 5-ALA-13C5-15N HCl.

Step-by-Step Weighing and Reconstitution Protocol:

  • Thermal Equilibration (Critical Step): Remove the sealed vial from -20°C storage and let it sit at room temperature in a desiccator for 30-60 minutes before opening.

    • Scientific Rationale: Opening a cold vial introduces ambient air. Moisture will instantly condense on the cold powder, causing the hygroscopic hydrochloride salt to clump, degrade, and alter the effective molecular weight of your aliquots.

  • Environmental Control: Perform all weighing inside a certified chemical fume hood with the sash lowered to the optimal working height[5]. Ensure the analytical balance is calibrated and zeroed.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and use a static-dissipative micro-spatula.

    • Scientific Rationale: Fine hydrochloride powders are highly prone to static cling. Static scatter not only wastes expensive isotopes but also contaminates the balance area, increasing exposure risk.

  • Reconstitution: Dissolve the required mass in a buffered aqueous solution (pH 6.0 - 7.0) or 0.1 M HCl depending on the downstream application.

    • Scientific Rationale: Avoid basic solutions (pH > 7.5) as 5-ALA rapidly dimerizes into pyrazine derivatives under alkaline conditions, destroying the tracer.

  • Storage of Aliquots: Flash-freeze unused liquid aliquots in liquid nitrogen and store at -80°C, protected from light[5].

Metabolic Application & Tracer Integrity

To understand the absolute necessity of avoiding contamination, consider the compound's role in metabolic tracing. 5-ALA is the first committed intermediate in the porphyrin synthesis pathway.

HemePathway GlySuc Glycine + Succinyl-CoA ALAS ALAS Enzyme GlySuc->ALAS Endogenous ALA 5-ALA-13C5-15N (Isotope Tracer) ALAS->ALA Synthesis PBG Porphobilinogen (PBG) ALA->PBG ALAD Enzyme Uro Uroporphyrinogen III PBG->Uro Cytosol Heme Heme (13C/15N Labeled) Uro->Heme Mitochondria

Integration of 5-ALA-13C5-15N into the heme biosynthesis pathway.

By feeding cells 5-ALA-13C5-15N, researchers bypass the rate-limiting ALAS enzyme, forcing the incorporation of heavy isotopes into Porphobilinogen (PBG) and ultimately into Heme[]. If the starting material is degraded by improper handling (e.g., moisture-induced breakdown), the isotopic enrichment ratio drops, directly compromising the quantitative accuracy of downstream LC-MS/MS or NMR data.

Spill Management & Disposal Plan

A self-validating safety system must account for operational failures. In the event of a spill, execute the following steps:

Spill Cleanup Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area[6].

  • PPE Verification: Ensure nitrile gloves, safety goggles, and a particulate mask (N95/P1) are equipped[7].

  • Dry Containment: Do not spray water directly on the spilled powder, as this will dissolve it and spread the acidic residue. Instead, gently sweep up the powder using a damp paper towel to bind the dust, or use a HEPA-filtered vacuum specifically designed for chemical spills[9].

  • Surface Neutralization: Wipe the affected area with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual hydrochloride, followed by a thorough water rinse.

Waste Disposal:

  • Solid Waste: Place all contaminated spatulas, weigh boats, and cleanup materials into a clearly labeled, sealable hazardous waste container.

  • Liquid Waste: Do not pour reconstituted 5-ALA down the drain[7]. Aqueous solutions must be collected in designated acidic aqueous waste carboys.

  • Regulatory Compliance: Entrust disposal to a licensed environmental waste disposal company in accordance with local and national regulations[6].

References

  • Safety Data Sheet: 5-Aminolevulinic acid hydrochloride - Carl ROTH Source: carlroth.com URL:[Link]

  • 5-Aminolevulinic-13C5-15N Acid Hydrochloride | C5H10ClNO3 | CID 71308950 Source: pubchem.ncbi.nlm.nih.gov URL:[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.